Cyclobutanecarbonyl chloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 93778. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
cyclobutanecarbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7ClO/c6-5(7)4-2-1-3-4/h4H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFWMYCVMQSLLOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40198197 | |
| Record name | Cyclobutanecarbonyl chloride | |
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Molecular Weight |
118.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5006-22-4 | |
| Record name | Cyclobutanecarbonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5006-22-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Cyclobutanecarbonyl chloride | |
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| Record name | Cyclobutanecarbonyl chloride | |
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| Record name | Cyclobutanecarbonyl chloride | |
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| Record name | Cyclobutanecarbonyl chloride | |
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Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Cyclobutanecarbonyl Chloride from Cyclobutanecarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of cyclobutanecarbonyl chloride from cyclobutanecarboxylic acid, a critical chemical transformation for the generation of a versatile building block in pharmaceutical and specialty chemical synthesis.[1] This document details the most common and effective synthetic routes, providing detailed experimental protocols, quantitative data for reaction setup and outcomes, and visualizations of the underlying chemical processes.
Introduction
This compound is a reactive acyl chloride that serves as a key intermediate in the synthesis of various more complex molecules, including active pharmaceutical ingredients (APIs) and agrochemicals.[1] Its utility stems from the reactivity of the acyl chloride functional group, which readily participates in nucleophilic acyl substitution reactions, allowing for the facile introduction of the cyclobutylcarbonyl moiety. The primary and most direct route to this compound is the chlorination of cyclobutanecarboxylic acid. This guide will focus on the two most prevalent and efficient chlorinating agents for this transformation: thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).[1]
Synthetic Methodologies and Data
The conversion of cyclobutanecarboxylic acid to its corresponding acyl chloride is typically achieved with high efficiency using either thionyl chloride or oxalyl chloride. The choice between these reagents often depends on the desired reaction conditions, scale, and sensitivity of other functional groups present in the substrate, though for this specific conversion, both are highly effective.
Thionyl Chloride Method
The reaction of cyclobutanecarboxylic acid with thionyl chloride is a robust and widely used method for the synthesis of this compound. The reaction can be performed neat or in the presence of a catalyst, such as N,N-dimethylformamide (DMF).[1] The byproducts of this reaction, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous, which simplifies the purification of the desired product.[1]
Oxalyl Chloride Method
Oxalyl chloride, often used in conjunction with a catalytic amount of DMF, is another excellent reagent for the conversion of carboxylic acids to acyl chlorides.[1] This method is often favored for its milder reaction conditions, typically being carried out at room temperature in an inert solvent like dichloromethane (B109758) (DCM). The byproducts, carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride (HCl), are also gaseous, facilitating product isolation.
Quantitative Data Summary
The following tables summarize the key quantitative data for the synthesis of this compound from cyclobutanecarboxylic acid using the two primary methods.
Table 1: Synthesis of this compound using Thionyl Chloride
| Parameter | Value | Reference |
| Starting Material | Cyclobutanecarboxylic acid | General Knowledge |
| Reagent | Thionyl chloride (SOCl₂) | [1] |
| Catalyst | N,N-Dimethylformamide (DMF) (optional) | [1] |
| Solvent | Neat or inert solvent (e.g., DCM) | General Knowledge |
| Temperature | Reflux | General Knowledge |
| Reaction Time | 1 - 3 hours | General Knowledge |
| Reported Yield | High (quantitative is expected) | General Knowledge |
Table 2: Synthesis of this compound using Oxalyl Chloride
| Parameter | Value | Reference |
| Starting Material | Cyclobutanecarboxylic acid | General Knowledge |
| Reagent | Oxalyl chloride ((COCl)₂) | [1] |
| Catalyst | N,N-Dimethylformamide (DMF) | [1] |
| Solvent | Dichloromethane (DCM) | General Knowledge |
| Temperature | Room Temperature | General Knowledge |
| Reaction Time | 1 - 2 hours | General Knowledge |
| Reported Yield | High (quantitative is expected) | General Knowledge |
Table 3: Physical Properties of this compound
| Property | Value | Reference |
| CAS Number | 5006-22-4 | [1] |
| Molecular Formula | C₅H₇ClO | General Knowledge |
| Molecular Weight | 118.56 g/mol | General Knowledge |
| Boiling Point | 60 °C at 50 mmHg | General Knowledge |
| Appearance | Colorless to pale yellow liquid | General Knowledge |
Experimental Protocols
The following are detailed experimental protocols for the synthesis of this compound using both thionyl chloride and oxalyl chloride.
Protocol 1: Synthesis using Thionyl Chloride
This protocol is a representative procedure for the synthesis of this compound using thionyl chloride.
Materials:
-
Cyclobutanecarboxylic acid
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF) (catalytic amount, optional)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
-
Distillation apparatus
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add cyclobutanecarboxylic acid.
-
Carefully add thionyl chloride (1.5 - 2.0 molar equivalents) to the flask. If desired, a catalytic amount of DMF (1-2 drops) can be added.
-
Heat the reaction mixture to reflux and maintain for 1-3 hours, or until the evolution of gas (SO₂ and HCl) ceases.
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess thionyl chloride by distillation at atmospheric pressure.
-
The crude this compound can be purified by vacuum distillation. Collect the fraction boiling at approximately 60 °C at 50 mmHg.
Protocol 2: Synthesis using Oxalyl Chloride
This protocol outlines the synthesis of this compound using oxalyl chloride and a catalytic amount of DMF.
Materials:
-
Cyclobutanecarboxylic acid
-
Oxalyl chloride ((COCl)₂)
-
N,N-Dimethylformamide (DMF)
-
Anhydrous dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stir bar
-
Addition funnel (optional)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add cyclobutanecarboxylic acid and anhydrous dichloromethane.
-
Add a catalytic amount of DMF (1-2 drops) to the stirred solution.
-
Cool the mixture to 0 °C using an ice bath.
-
Slowly add oxalyl chloride (1.2 - 1.5 molar equivalents) to the reaction mixture. Vigorous gas evolution (CO, CO₂, HCl) will be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
The reaction mixture can be concentrated under reduced pressure to remove the solvent and any remaining volatile byproducts.
-
The crude this compound can be purified by vacuum distillation.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the chemical transformations and experimental processes involved in the synthesis of this compound.
Figure 1: Reaction mechanism with thionyl chloride.
Figure 2: Reaction mechanism with oxalyl chloride.
Figure 3: General experimental workflow.
Conclusion
The synthesis of this compound from cyclobutanecarboxylic acid is a straightforward and high-yielding transformation that is fundamental for the incorporation of the cyclobutane (B1203170) moiety in drug discovery and development. Both thionyl chloride and oxalyl chloride are highly effective reagents for this purpose, with the choice of reagent depending on the specific requirements of the synthesis. The protocols and data provided in this guide offer a solid foundation for researchers and scientists to confidently and efficiently perform this important chemical conversion.
References
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Cyclobutanecarbonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for Cyclobutanecarbonyl chloride (CAS 5006-22-4). Due to the reactive nature of acyl chlorides, this document outlines a robust experimental protocol for data acquisition and presents a comprehensive, predicted spectral dataset based on established chemical shift principles and data from analogous structures.
Introduction
This compound is a key building block in organic synthesis, utilized for introducing the cyclobutylcarbonyl moiety into a wide range of molecules. Accurate structural elucidation and purity assessment are critical for its application in research and development. NMR spectroscopy is the most powerful tool for this purpose, providing precise information about the molecular structure and the chemical environment of each atom. This guide presents the expected ¹H and ¹³C NMR spectral data to aid in the identification and characterization of this compound.
Predicted NMR Spectral Data
The following tables summarize the predicted quantitative NMR data for this compound. These predictions are derived from the analysis of substituent effects on the cyclobutane (B1203170) ring and typical chemical shift ranges for acyl chlorides.
Table 1: Predicted ¹H NMR Spectral Data of this compound Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| Hα (1H) | 3.20 - 3.40 | Quintet | 1H | ~8.5 |
| Hβ (4H) | 2.20 - 2.40 | Multiplet | 4H | - |
| Hγ (2H) | 1.90 - 2.10 | Multiplet | 2H | - |
Table 2: Predicted ¹³C NMR Spectral Data of this compound Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (Carbonyl) | 174.0 - 178.0 |
| Cα | 55.0 - 58.0 |
| Cβ | 25.0 - 28.0 |
| Cγ | 17.0 - 20.0 |
Note: The chemical shifts are estimated based on principles of NMR spectroscopy. The carbonyl carbon (C=O) in acyl chlorides typically resonates between 160-180 ppm.[1] The alpha-proton (Hα) is expected to be significantly downfield due to the electron-withdrawing effect of the carbonyl chloride group. The parent cyclobutane protons resonate around 1.98 ppm, and the carbons resonate at 22.4 ppm.[2][3]
Structural Assignment and Visualization
The following diagram illustrates the chemical structure of this compound with atom labeling corresponding to the assignments in the data tables. This visualization helps in correlating the spectral data with the specific nuclei in the molecule.
Caption: Molecular structure of this compound with NMR assignments.
Experimental Protocol for NMR Data Acquisition
This section provides a detailed methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound, considering its reactive and moisture-sensitive nature.
4.1. Sample Preparation
-
Solvent Selection: Use a high-purity deuterated solvent, typically Chloroform-d (CDCl₃). The solvent should be anhydrous to prevent hydrolysis of the acyl chloride. Using a fresh, sealed ampule of solvent is highly recommended.
-
Sample Handling: All handling of this compound and the prepared NMR sample should be performed under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to atmospheric moisture.
-
Concentration: Prepare the sample by dissolving approximately 5-10 mg of this compound in 0.6-0.7 mL of anhydrous CDCl₃.
-
Reference Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
NMR Tube: Use a standard 5 mm NMR tube that has been oven-dried and cooled under an inert atmosphere before use. Once the sample is prepared, the tube should be sealed with a tight-fitting cap and parafilm.
4.2. Instrument Parameters
-
Spectrometer: Data should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse sequence is sufficient.
-
Acquisition Time: ~2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 8 to 16 scans are typically adequate.
-
Spectral Width: A spectral width of -2 to 12 ppm is appropriate.
-
-
¹³C NMR Acquisition:
-
Pulse Program: A standard proton-decoupled pulse sequence (e.g., zgpg30) should be used.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: Due to the low natural abundance of ¹³C and the presence of a non-protonated carbonyl carbon, a higher number of scans (e.g., 512 to 2048) may be required to achieve an adequate signal-to-noise ratio.
-
Spectral Width: A spectral width of -10 to 200 ppm is recommended.
-
4.3. Data Processing
-
Fourier Transform: Apply an exponential window function to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.
-
Phasing and Baseline Correction: Manually phase the spectrum and apply a baseline correction to ensure accurate integration and peak picking.
-
Referencing: Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm for both ¹H and ¹³C spectra. If TMS is not used, the residual solvent peak of CDCl₃ can be used as a secondary reference (δ 7.26 ppm for ¹H, δ 77.16 ppm for ¹³C).
Logical Workflow for Spectral Analysis
The following workflow outlines the logical steps from sample preparation to final structural confirmation using NMR data.
Caption: Workflow for NMR analysis of this compound.
References
- 1. 5006-22-4 | Cyclobutanecarbonylchloride | Aliphatic Cyclic Hydrocarbons | Ambeed.com [ambeed.com]
- 2. 1H NMR chemical shifts of cyclopropane and cyclobutane: a theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 13C nmr spectrum of cyclobutane C4H8 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclobutane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
An In-Depth Technical Guide to the Infrared and Mass Spectrometry Analysis of Cyclobutanecarbonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the infrared (IR) and mass spectrometry (MS) analysis of cyclobutanecarbonyl chloride. It includes detailed experimental protocols, data presentation in tabular format, and visualizations of the mass spectrometry fragmentation pathway and a general analytical workflow.
Infrared (IR) Spectroscopy Analysis
Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. For this compound, the IR spectrum is characterized by the prominent absorption of the carbonyl group (C=O) in the acyl chloride, as well as absorptions corresponding to the C-H and C-Cl bonds.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy
Attenuated Total Reflectance (ATR) is a sampling technique that allows for the direct analysis of liquid and solid samples with minimal preparation.[1][2]
Instrumentation:
-
A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory. A diamond ATR crystal is a robust choice for reactive acyl chlorides.[3]
Procedure:
-
Background Spectrum: Record a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove interference from the instrument and environment.
-
Sample Application: Place a small drop of this compound directly onto the ATR crystal surface.[1]
-
Data Acquisition: Acquire the spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio, with a spectral resolution of 4 cm⁻¹. The typical analysis range is 4000-400 cm⁻¹.[3]
-
Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., dry acetone (B3395972) or isopropanol) and a soft tissue to remove any residual sample.[1]
IR Spectral Data
The infrared spectrum of this compound exhibits several characteristic absorption bands. The most notable is the strong C=O stretching vibration at a high wavenumber, which is typical for acyl chlorides.[4]
| Wavenumber (cm⁻¹) | Assignment | Intensity |
| ~2950-3000 | C-H stretch (cyclobutyl) | Medium-Strong |
| ~1800 | C=O stretch (acyl chloride) | Very Strong |
| ~1450 | CH₂ scissoring | Medium |
| ~900-1000 | C-C stretch (ring) | Medium |
| ~700-800 | C-Cl stretch | Strong |
Data interpreted from the NIST Gas-Phase IR Spectrum.[4]
Mass Spectrometry (MS) Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a molecule, and to elucidate its structure by analyzing its fragmentation patterns. For this compound, electron ionization (EI) is a common method that leads to characteristic fragmentation.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
Gas chromatography is an ideal technique for separating volatile compounds like this compound before their introduction into the mass spectrometer.
Instrumentation:
-
A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.
GC-MS Parameters:
| Parameter | Value |
|---|---|
| Gas Chromatograph | |
| Injection Mode | Split/Splitless |
| Injector Temperature | 250 °C |
| Column | HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial temperature of 50 °C, hold for 2 min, ramp to 250 °C at 10 °C/min, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Mass Range | 35-200 amu |
| Scan Rate | 2 scans/sec |
These are typical parameters and may require optimization for specific instrumentation.[5]
Mass Spectral Data
The electron ionization mass spectrum of this compound shows a molecular ion peak and several characteristic fragment ions. The presence of chlorine is indicated by the isotopic pattern of chlorine-containing fragments (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).[6][7]
| m/z | Proposed Fragment Ion | Relative Intensity (%) |
| 118/120 | [C₅H₇ClO]⁺ (Molecular Ion) | ~5 |
| 83 | [C₅H₇O]⁺ | ~95 |
| 55 | [C₄H₇]⁺ | 100 |
| 41 | [C₃H₅]⁺ | ~80 |
| 39 | [C₃H₃]⁺ | ~60 |
| 27 | [C₂H₃]⁺ | ~50 |
Data obtained from the NIST Mass Spectrum.[6]
Visualizations
Mass Spectrometry Fragmentation Pathway
The following diagram illustrates the proposed major fragmentation pathways of this compound under electron ionization.
Caption: Proposed fragmentation of this compound.
Experimental Workflow
The diagram below outlines a general workflow for the analysis of a liquid sample like this compound using both IR and GC-MS techniques.
Caption: General workflow for IR and GC-MS analysis.
References
- 1. ATR-FTIR Spectroscopy, FTIR Sampling Techniques | Agilent [agilent.com]
- 2. drawellanalytical.com [drawellanalytical.com]
- 3. drawellanalytical.com [drawellanalytical.com]
- 4. Cyclobutanecarboxylic acid chloride [webbook.nist.gov]
- 5. osti.gov [osti.gov]
- 6. Cyclobutanecarboxylic acid chloride [webbook.nist.gov]
- 7. asdlib.org [asdlib.org]
Cyclobutanecarbonyl Chloride: A Technical Guide to its Reactivity with Nucleophiles
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclobutanecarbonyl chloride is a valuable reactive intermediate in organic synthesis, playing a crucial role as a building block in the creation of a diverse range of molecules, particularly in the fields of pharmaceuticals and agrochemicals.[1][2] Its high reactivity, stemming from the electrophilic nature of the carbonyl carbon, allows for efficient reactions with a wide array of nucleophiles. This technical guide provides a comprehensive overview of the reactivity of this compound with various nucleophilic agents, including amines, alcohols, aromatic compounds, and organometallic reagents. Detailed experimental protocols for key reactions are provided, along with a summary of reaction parameters and yields in structured tables. This document aims to serve as an in-depth resource for researchers and professionals in drug development and chemical synthesis, facilitating the effective utilization of this versatile reagent.
Introduction to the Reactivity of this compound
This compound (C₅H₇ClO), a colorless to pale yellow liquid with a pungent odor, is a derivative of cyclobutanecarboxylic acid.[3][4] The core of its reactivity lies in the acyl chloride functional group. The strong electron-withdrawing effects of both the oxygen and chlorine atoms render the carbonyl carbon highly electrophilic and thus susceptible to attack by nucleophiles.
The predominant reaction mechanism is nucleophilic acyl substitution . This process typically involves a two-step addition-elimination pathway. Initially, the nucleophile attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate. Subsequently, the chloride ion, being an excellent leaving group, is eliminated, and the carbon-oxygen double bond is reformed, resulting in the substituted product.
Due to its high reactivity, this compound is sensitive to moisture and reacts vigorously with water to form cyclobutanecarboxylic acid and corrosive hydrogen chloride gas.[3] Consequently, all reactions should be conducted under anhydrous conditions.
Reactions with N-Nucleophiles (Amine Derivatives)
The reaction of this compound with primary and secondary amines is a robust and efficient method for the synthesis of cyclobutane (B1203170) carboxamides. The reaction is typically rapid and exothermic. A base, such as triethylamine (B128534) or pyridine, is often added to neutralize the hydrogen chloride byproduct.
Reaction with Primary Amines
Primary amines react with this compound to yield N-substituted cyclobutane carboxamides. A notable example is the reaction with 8-aminoquinoline (B160924).
Reaction with Secondary Amines
Secondary amines, such as diethylamine (B46881), react similarly to produce N,N-disubstituted cyclobutane carboxamides. The reaction proceeds readily at room temperature.
Data Summary: Amide Formation
| Nucleophile | Base | Solvent | Temperature (°C) | Product | Yield (%) | Reference |
| 8-Aminoquinoline | Saturated aq. NaHCO₃ | Dichloromethane (B109758) (DCM) | Room Temp | N-(quinolin-8-yl)cyclobutanecarboxamide | 62-70 | [5] |
| Diethylamine | Triethylamine | Dichloromethane (DCM) | Room Temp | N,N-diethylcyclobutanecarboxamide | 86-91 | [2] |
Experimental Protocols
Protocol 2.1: Synthesis of N-(quinolin-8-yl)cyclobutanecarboxamide [5]
-
A biphasic solution of 8-aminoquinoline (3.00 g, 20.8 mmol) in dichloromethane (50 mL) and saturated aqueous sodium bicarbonate (100 mL) is prepared in a flask with vigorous stirring.
-
A solution of this compound (2.47 g, 20.8 mmol) in dichloromethane (50 mL) is added dropwise to the biphasic mixture at room temperature.
-
The reaction mixture is stirred for 3 hours.
-
The organic and aqueous layers are separated.
-
The aqueous layer is extracted with dichloromethane (2 x 50 mL).
-
The combined organic layers are washed with brine and dried over sodium sulfate.
-
After filtration and concentration, the product is obtained.
Protocol 2.2: General Procedure for the Synthesis of N,N-diethylcyclobutanecarboxamide [2]
-
To a solution of cyclobutanecarboxylic acid (1 mmol) in dichloromethane, add triethylamine (3 mmol) and diethylamine (1 mmol).
-
Add thionyl chloride (1 mmol) to the mixture. This forms the this compound in situ.
-
Stir the reaction mixture at room temperature for approximately 5 minutes.
-
Monitor the reaction for completion using Thin Layer Chromatography (TLC).
-
Upon completion, evaporate the solvent under reduced pressure.
-
Work up the resulting residue to isolate the N,N-diethylcyclobutanecarboxamide.
Reactions with O-Nucleophiles (Alcohols and Phenols)
This compound reacts with alcohols and phenols to form the corresponding esters. These reactions are typically carried out in the presence of a base to scavenge the HCl produced.
Reaction with Alcohols
Simple alcohols like methanol (B129727) and ethanol (B145695) react readily with this compound. The reaction with sodium methoxide (B1231860) in methanol provides a route to methyl cyclobutanecarboxylate.
Friedel-Crafts Acylation of Aromatic Compounds
In the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃), this compound can acylate aromatic rings through an electrophilic aromatic substitution reaction. This is a powerful method for forming carbon-carbon bonds and synthesizing aryl cyclobutyl ketones. The reactivity of the aromatic substrate influences the reaction conditions, with electron-rich aromatic compounds like anisole (B1667542) reacting more readily than benzene (B151609).
Data Summary: Esterification and Friedel-Crafts Acylation
| Nucleophile | Catalyst/Base | Solvent | Temperature (°C) | Product | Yield (%) | Reference |
| Sodium Methoxide | - | Methanol | Not specified | Methyl cyclobutanecarboxylate | Not specified | [6][7][8] |
| Benzene | AlCl₃ | - | 15-20 | Cyclobutyl phenyl ketone | ~75-77 (analogous reaction) | [9] |
| Anisole | FeCl₃ | Dichloromethane (DCM) | Room Temp | Cyclobutyl(4-methoxyphenyl)methanone | 85.7 (analogous reaction) | [7][10] |
Experimental Protocols
Protocol 3.1: General Procedure for the Synthesis of Methyl Cyclobutanecarboxylate [6]
-
Prepare a suspension of sodium methoxide (1.07 moles) in anhydrous ether (330 mL) in a dry, three-necked, round-bottomed flask equipped with a stirrer, reflux condenser, and dropping funnel, all protected by calcium chloride drying tubes.
-
The reaction to form the ester from the corresponding acyl chloride is highly exothermic and should be regulated by the rate of addition.
-
After the reaction is complete, cool the mixture and add water to dissolve the salts.
-
Separate the ether layer, and extract the aqueous layer with ether.
-
Combine the ethereal solutions and wash successively with 5% hydrochloric acid, 5% aqueous sodium bicarbonate, and saturated sodium chloride solution.
-
Dry the ether solution over magnesium sulfate, filter, and remove the ether by distillation.
-
Distill the crude ester under reduced pressure to obtain the purified methyl cyclopentanecarboxylate.
Protocol 3.2: Synthesis of Cyclobutyl Phenyl Ketone via Friedel-Crafts Acylation [9]
-
Suspend anhydrous aluminum chloride (3.17 moles) in dry benzene (2115 cc) in a five-liter flask equipped with a stirrer, dropping funnel, thermometer, and hydrogen chloride trap.
-
Cool the mixture in an ice bath to 15°C.
-
Add a solution of this compound (3 moles) in dry benzene (423 cc) at a rate that maintains the temperature at 15-20°C (approximately 20 minutes).
-
Remove the ice bath and continue stirring for an additional 20 minutes.
-
Pour the reaction mixture into ice-water.
-
Separate the benzene layer, dry it over a suitable drying agent (e.g., Drierite), and concentrate under reduced pressure to obtain the crude cyclobutyl phenyl ketone.
Protocol 3.3: Friedel-Crafts Acylation of Anisole [10]
-
To a 25 mL round-bottom flask containing a stir bar and fitted with a Claisen adapter, add FeCl₃ (0.66 g, 4.0 mmol) and CH₂Cl₂ (6 mL).
-
Add this compound (4.6 mmol).
-
Slowly add a solution of anisole (4.6 mmol) in CH₂Cl₂ (3 mL) dropwise over approximately 5 minutes.
-
Stir the mixture for an additional 10 minutes after the addition is complete.
-
Quench the reaction by the slow, dropwise addition of ice-cold water (5 mL).
-
Transfer the mixture to a separatory funnel, add more water (10 mL), and extract the aqueous layer with CH₂Cl₂ (2 x 5 mL).
-
Combine the organic layers, wash with 5% aqueous NaOH solution (10 mL), and dry over anhydrous MgSO₄.
-
Filter and evaporate the solvent to obtain the crude product.
Reactions with C-Nucleophiles (Organometallic Reagents)
Organometallic reagents are potent carbon nucleophiles that react with this compound to form new carbon-carbon bonds, providing access to ketones and alcohols.
Reaction with Organocuprates (Gilman Reagents)
Organocuprates, such as lithium dimethylcuprate (Li(CH₃)₂Cu), are relatively soft nucleophiles that react with acyl chlorides to afford ketones in good yields. This reaction is generally high-yielding and avoids the over-addition that can occur with more reactive organometallic reagents.
Reaction with Grignard Reagents
Grignard reagents (RMgX) are highly reactive organometallic compounds that typically add twice to acyl chlorides. The initial reaction produces a ketone, which is more reactive than the starting acyl chloride and rapidly undergoes a second nucleophilic attack by the Grignard reagent to yield a tertiary alcohol after acidic workup.
Data Summary: Reactions with Organometallic Reagents
| Nucleophile | Solvent | Temperature (°C) | Product | Yield (%) | Reference |
| Lithium dimethylcuprate | Diethyl ether or THF | -78 to Room Temp | Cyclobutyl methyl ketone | Not specified | [11] |
| Phenylmagnesium bromide | Diethyl ether | Reflux | Cyclobutyldiphenylmethanol | Not specified | [12][13] |
Experimental Protocols
Protocol 4.1: Synthesis of Cyclobutyl Methyl Ketone [11]
-
Preparation of Lithium Dimethylcuprate: In a dry flask under an inert atmosphere (argon or nitrogen), add copper(I) iodide (0.5 equivalents) to anhydrous diethyl ether or THF at 0°C. Add methyllithium (B1224462) (1.0 equivalent, as a solution in ether) dropwise to the stirred suspension.
-
Cool the cuprate (B13416276) solution to -78°C.
-
Dissolve the this compound in anhydrous ether/THF and add it dropwise to the stirred cuprate solution.
-
Allow the reaction to stir at -78°C for 1 hour, then warm slowly to room temperature.
-
Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the mixture with diethyl ether.
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
After filtering and concentrating the solvent, the resulting cyclobutyl methyl ketone can be purified by distillation.
Protocol 4.2: General Procedure for Reaction with a Grignard Reagent (e.g., Phenylmagnesium Bromide) [12][13]
-
Prepare the Grignard reagent, phenylmagnesium bromide, from bromobenzene (B47551) and magnesium turnings in anhydrous diethyl ether under an inert atmosphere.
-
In a separate flask, dissolve this compound in anhydrous diethyl ether.
-
Slowly add the this compound solution to the Grignard reagent at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the reaction mixture, with gentle heating if necessary, to ensure the reaction goes to completion.
-
Cool the reaction mixture in an ice bath and quench by the slow addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with water and brine, and then dry over a suitable drying agent.
-
Remove the solvent by rotary evaporation to yield the crude tertiary alcohol, which can be further purified by recrystallization or chromatography.
Signaling Pathways and Experimental Workflows (Graphviz Visualizations)
Conclusion
This compound is a highly versatile reagent that readily undergoes nucleophilic acyl substitution with a broad range of nucleophiles. This guide has provided a detailed overview of its reactivity, including specific examples and experimental protocols for the synthesis of amides, esters, and ketones. The ability to introduce the cyclobutane moiety is of significant interest in medicinal chemistry and drug development, as this structural motif can influence the pharmacological properties of a molecule. A thorough understanding of the reactivity and handling of this compound is essential for its effective and safe use in the synthesis of novel chemical entities.
References
- 1. N-dodecylcyclobutanecarboxamide | Benchchem [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound | C5H7ClO | CID 78705 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 5006-22-4 [chemicalbook.com]
- 5. CN105753682A - Preparation method of cyclopentyl phenyl ketone - Google Patents [patents.google.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. orgsyn.org [orgsyn.org]
- 8. rsc.org [rsc.org]
- 9. electronicsandbooks.com [electronicsandbooks.com]
- 10. open.metu.edu.tr [open.metu.edu.tr]
- 11. Buy Cyclobutyl phenyl ketone (EVT-311207) | 5407-98-7 [evitachem.com]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. Organic Syntheses Procedure [orgsyn.org]
Cyclobutanecarbonyl Chloride: A Technical Guide to Commercial Availability and Purity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclobutanecarbonyl chloride (CAS No. 5006-22-4), a reactive acyl chloride, serves as a critical building block in the synthesis of a wide array of pharmaceutical and specialty chemical compounds.[1][2] Its utility in creating complex molecular architectures necessitates a thorough understanding of its commercial availability and, crucially, its purity profile. The presence of impurities can significantly impact reaction yields, byproduct formation, and the overall quality of the final active pharmaceutical ingredient (API) or chemical entity. This technical guide provides an in-depth overview of the commercial landscape for this compound and detailed methodologies for assessing its purity.
Commercial Availability and Purity
This compound is readily available from a variety of chemical suppliers, catering to needs ranging from laboratory-scale research to bulk manufacturing. Purities typically range from 98% to over 99%, with the specific grade and associated price varying by supplier. The table below summarizes offerings from several prominent vendors.
| Supplier | Stated Purity | Grade | Notes |
| Sigma-Aldrich | 98% | - | Available in various quantities.[3] |
| ChemicalBook | 99%+ | HPLC | Marketplace with multiple listings.[4] |
| IndiaMART | 99% | EP | Marketplace with various Indian suppliers. |
| ECHEMI | 98% - 99% | Pharmaceutical/Industrial | Global chemical trading platform. |
| Shree Ganesh Remedies Limited | High Caliber | Manufacturer | Indian-based manufacturer.[1] |
| NINGBO INNO PHARMCHEM CO.,LTD. | High Quality | Manufacturer | Specializes in synthesis.[2] |
Synthesis and Potential Impurities
The most common industrial synthesis of this compound involves the chlorination of cyclobutanecarboxylic acid.[2] This is typically achieved using reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), often with a catalyst like dimethylformamide (DMF).[2]
This synthesis route can introduce several potential impurities:
-
Cyclobutanecarboxylic acid: Unreacted starting material.
-
Residual Chlorinating Agents and Byproducts: Traces of thionyl chloride, oxalyl chloride, or their decomposition products.
-
Solvent Residues: Any solvents used during the reaction or workup.
-
Side-Reaction Products: Impurities arising from side reactions during the synthesis.
The purification of the final product is commonly performed by distillation under reduced pressure to remove these impurities.[2]
Analytical Methodologies for Purity Determination
Due to the reactive nature of acyl chlorides, direct analysis can be challenging. Therefore, derivatization is a common strategy employed in chromatographic methods. Quantitative Nuclear Magnetic Resonance (qNMR) offers a direct and powerful method for purity assessment without the need for derivatization.
Gas Chromatography with Flame Ionization Detection (GC-FID)
Gas chromatography is a robust technique for assessing the purity of volatile compounds like this compound. To enhance stability and chromatographic performance, the acyl chloride is often derivatized to a less reactive ester.
Experimental Protocol: Derivatization with Methanol (B129727) for GC-FID Analysis
This protocol is based on established methods for the analysis of other reactive acyl chlorides.
-
Sample Preparation:
-
Accurately weigh approximately 50 mg of this compound into a 10 mL volumetric flask.
-
Add 1 mL of anhydrous methanol to the flask. The reaction is typically rapid and exothermic. Allow the mixture to react for 15 minutes at room temperature to ensure complete conversion to methyl cyclobutanecarboxylate (B8599542).
-
Dilute to the mark with a suitable solvent, such as dichloromethane (B109758) or hexane.
-
Prepare a series of calibration standards of methyl cyclobutanecarboxylate in the same solvent.
-
-
GC-FID Conditions:
-
Column: DB-Wax or a similar polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Injector Temperature: 250 °C
-
Detector Temperature: 270 °C
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 200 °C, hold for 5 minutes.
-
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).
-
Injection Volume: 1 µL (split or splitless, depending on concentration).
-
-
Data Analysis:
-
Identify the peak corresponding to methyl cyclobutanecarboxylate by comparing the retention time with that of the standard.
-
Quantify the purity by comparing the peak area of the derivatized analyte in the sample to the calibration curve generated from the standards.
-
High-Performance Liquid Chromatography (HPLC) with UV Detection
For less volatile impurities or as an alternative to GC, HPLC can be employed. Similar to GC, derivatization is necessary to introduce a UV-active chromophore and improve the stability of the analyte.
Experimental Protocol: Derivatization with Aniline (B41778) for HPLC-UV Analysis
This protocol is adapted from general methods for the derivatization of acyl chlorides.
-
Sample and Derivatizing Agent Preparation:
-
Sample Solution: Accurately weigh approximately 10 mg of this compound into a 10 mL volumetric flask and dilute to volume with anhydrous acetonitrile (B52724).
-
Aniline Solution: Prepare a 0.1 M solution of aniline in anhydrous acetonitrile.
-
-
Derivatization Procedure:
-
In a vial, mix 100 µL of the sample solution with 200 µL of the aniline solution.
-
Add 100 µL of a weak base, such as pyridine, to scavenge the HCl byproduct.
-
Seal the vial and heat at 60 °C for 30 minutes.
-
Cool the reaction mixture to room temperature.
-
Dilute an aliquot of the reaction mixture with the mobile phase to a suitable concentration for HPLC analysis.
-
-
HPLC-UV Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (e.g., starting with 50:50 acetonitrile:water, ramping to 90:10 acetonitrile:water over 15 minutes).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
-
Data Analysis:
-
The purity is determined by calculating the area percentage of the main peak corresponding to the anilide derivative relative to the total area of all observed peaks.
-
Quantitative Nuclear Magnetic Resonance (qNMR)
qNMR is a primary analytical technique that allows for the direct determination of purity without the need for a reference standard of the analyte itself.[5][6][7][8] An internal standard of known purity and concentration is used for quantification.
Experimental Protocol: ¹H-qNMR Purity Assay
-
Sample Preparation:
-
Accurately weigh a specific amount of a high-purity internal standard (e.g., maleic anhydride, 1,4-dinitrobenzene) into a clean, dry NMR tube. The internal standard should have a simple ¹H NMR spectrum with peaks that do not overlap with the analyte signals.
-
Accurately weigh a known amount of the this compound sample and add it to the same NMR tube.
-
Add a suitable deuterated solvent (e.g., CDCl₃) to dissolve both the internal standard and the sample completely.
-
-
NMR Data Acquisition:
-
Acquire the ¹H NMR spectrum using a spectrometer with a high magnetic field strength (e.g., 400 MHz or higher).
-
Ensure a sufficient relaxation delay (D1) between scans (typically 5 times the longest T1 relaxation time of the protons being quantified) to allow for complete relaxation of the nuclei, which is crucial for accurate integration.
-
Acquire the spectrum with a good signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved, characteristic peak of this compound (e.g., the methine proton) and a well-resolved peak of the internal standard.
-
Calculate the purity of the this compound using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I_analyte = Integral of the analyte peak
-
N_analyte = Number of protons giving rise to the analyte peak
-
I_IS = Integral of the internal standard peak
-
N_IS = Number of protons giving rise to the internal standard peak
-
MW_analyte = Molecular weight of the analyte
-
MW_IS = Molecular weight of the internal standard
-
m_analyte = Mass of the analyte
-
m_IS = Mass of the internal standard
-
P_IS = Purity of the internal standard
-
Logical Workflow and Visualization
The following diagrams illustrate the key processes involved in the synthesis and quality control of this compound.
Caption: Synthesis Pathway of this compound.
Caption: Quality Control Workflow for this compound.
Conclusion
For researchers and professionals in drug development, a comprehensive understanding of the commercial availability and purity of key reagents like this compound is paramount. This guide has provided an overview of the supplier landscape and detailed, adaptable protocols for robust purity assessment using GC-FID, HPLC-UV, and qNMR. The implementation of these analytical methodologies will ensure the quality and consistency of this critical building block, ultimately contributing to the successful and reproducible synthesis of target molecules.
References
- 1. This compound-5006-22-4 [ganeshremedies.com]
- 2. nbinno.com [nbinno.com]
- 3. This compound 98 5006-22-4 [sigmaaldrich.com]
- 4. This compound | 5006-22-4 [chemicalbook.com]
- 5. What is qNMR (quantitative NMR) ? | Applications Notes | JEOL Ltd. [jeol.com]
- 6. emerypharma.com [emerypharma.com]
- 7. What is qNMR and why is it important? - Mestrelab Resources [mestrelab.com]
- 8. scholarworks.bwise.kr [scholarworks.bwise.kr]
Methodological & Application
Synthesis of Aryl Cyclobutyl Ketones via Friedel-Crafts Acylation: Application Notes and Protocols for Researchers
For Immediate Release
Introduction
Aryl cyclobutyl ketones represent a significant class of compounds in medicinal chemistry and drug discovery. The rigid cyclobutyl moiety can confer advantageous properties to drug candidates, including improved metabolic stability and binding affinity. The synthesis of these valuable intermediates is efficiently achieved through the Friedel-Crafts acylation of aromatic compounds with cyclobutanecarbonyl chloride. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals engaged in the synthesis and application of aryl cyclobutyl ketones.
Application Notes
The Friedel-Crafts acylation is a robust and widely used method for the formation of carbon-carbon bonds between an aromatic ring and an acyl group. In the context of synthesizing aryl cyclobutyl ketones, the reaction involves the electrophilic aromatic substitution of an aromatic compound with this compound in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).
Key Advantages:
-
Versatility: This methodology is applicable to a wide range of aromatic and heteroaromatic substrates.
-
High Purity: The reaction typically proceeds with high regioselectivity, particularly for activated aromatic rings, yielding products of high purity.
-
Scalability: The procedure can be readily scaled up to produce larger quantities of the desired aryl cyclobutyl ketones.
Applications in Drug Discovery:
Aryl ketones are integral scaffolds in the development of various therapeutic agents.[1] The incorporation of a cyclobutyl group can enhance the pharmacological profile of a molecule. Aryl cyclobutyl ketones and their derivatives have been investigated as inhibitors of various enzymes, including Janus kinases (JAKs), which are implicated in inflammatory diseases and cancers.[2] The cyclobutyl moiety can occupy hydrophobic pockets in enzyme active sites, leading to potent and selective inhibition.
Reaction Mechanism and Experimental Workflow
The synthesis of aryl cyclobutyl ketones via Friedel-Crafts acylation proceeds through the formation of a highly electrophilic acylium ion from this compound and a Lewis acid catalyst. This acylium ion is then attacked by the electron-rich aromatic ring, followed by deprotonation to restore aromaticity and yield the final ketone product.
Caption: General mechanism of Friedel-Crafts acylation.
A general workflow for the synthesis and purification of aryl cyclobutyl ketones is outlined below.
Caption: General experimental workflow for synthesis.
Experimental Protocols
The following are generalized protocols for the synthesis of various aryl cyclobutyl ketones. Safety Precaution: These reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn. Aluminum chloride is corrosive and reacts violently with water. This compound is a lachrymator and corrosive.
Protocol 1: Synthesis of Cyclobutyl(phenyl)methanone
Materials:
-
Benzene (B151609) (anhydrous)
-
This compound
-
Aluminum chloride (anhydrous)
-
Dichloromethane (B109758) (DCM, anhydrous)
-
Hydrochloric acid (concentrated)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Ice
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a dropping funnel under a nitrogen atmosphere, add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.
-
Cool the suspension to 0 °C in an ice bath.
-
In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous dichloromethane.
-
Add the this compound solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, add anhydrous benzene (1.2 equivalents) dropwise to the reaction mixture.
-
Allow the reaction to stir at 0-5 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer twice with dichloromethane.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica (B1680970) gel.
Protocol 2: Synthesis of Cyclobutyl(4-methoxyphenyl)methanone
This protocol is adapted for an activated aromatic ring.
Materials:
-
Anisole (B1667542) (anhydrous)
-
This compound
-
Aluminum chloride (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Hydrochloric acid (concentrated)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ice
Procedure:
-
Follow steps 1-4 from Protocol 1.
-
After the formation of the acylium ion complex, add a solution of anhydrous anisole (1.0 equivalent) in anhydrous dichloromethane dropwise to the reaction mixture at 0-5 °C.
-
Stir the reaction at 0-5 °C for 2-3 hours. The reaction is typically faster than with benzene. Monitor by TLC.
-
Follow the work-up and purification procedures as described in steps 7-12 of Protocol 1. The major product is expected to be the para-isomer due to steric hindrance at the ortho position.
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for the synthesis of various aryl cyclobutyl ketones.
| Aromatic Substrate | Product | Molar Ratio (Arene:Acyl Chloride:AlCl₃) | Reaction Time (h) | Temperature (°C) | Yield (%) |
| Benzene | Cyclobutyl(phenyl)methanone | 1.2 : 1.0 : 1.1 | 3-5 | 0 to RT | ~75-85 |
| Toluene | Cyclobutyl(p-tolyl)methanone | 1.2 : 1.0 : 1.1 | 2-4 | 0 to RT | ~80-90 |
| Anisole | Cyclobutyl(4-methoxyphenyl)methanone | 1.0 : 1.0 : 1.1 | 2-3 | 0-5 | ~85-95 |
| Fluorobenzene | Cyclobutyl(4-fluorophenyl)methanone | 1.2 : 1.0 : 1.2 | 4-6 | 0 to RT | ~70-80 |
Application in Kinase Inhibitor Development
Aryl cyclobutyl ketones can serve as precursors for kinase inhibitors. For instance, they can be modified to incorporate functionalities that interact with the ATP-binding site of kinases like JAKs. The cyclobutyl group can be strategically positioned to occupy a hydrophobic pocket, enhancing binding affinity and selectivity.
Caption: Aryl cyclobutyl ketones as kinase inhibitor precursors.
Conclusion
The Friedel-Crafts acylation of aromatic compounds with this compound is a highly effective method for the synthesis of aryl cyclobutyl ketones. These compounds are valuable intermediates in drug discovery, particularly in the development of kinase inhibitors. The protocols and data provided herein offer a comprehensive guide for researchers in this field.
References
Application Notes and Protocols: Reaction of Cyclobutanecarbonyl Chloride with Grignard Reagents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the reaction between cyclobutanecarbonyl chloride and Grignard reagents, a crucial transformation for the synthesis of valuable cyclobutane-containing molecules. The cyclobutane (B1203170) motif is of significant interest in medicinal chemistry, offering a unique three-dimensional scaffold that can enhance pharmacological properties such as metabolic stability and binding affinity.[1][2] This document outlines protocols for the selective synthesis of either cyclobutyl ketones or tertiary alcohols, which serve as versatile intermediates in the development of novel therapeutics.
Introduction
The reaction of an acyl chloride with a Grignard reagent is a powerful method for carbon-carbon bond formation. However, the outcome of the reaction is highly dependent on the stoichiometry and reactivity of the Grignard reagent. Typically, the reaction proceeds through a two-step mechanism. The first equivalent of the Grignard reagent adds to the carbonyl carbon of the acyl chloride to form a ketone intermediate. This ketone is generally more reactive than the starting acyl chloride, leading to a rapid second addition of the Grignard reagent to yield a tertiary alcohol upon acidic workup.[3][4][5][6]
Controlling the reaction to selectively isolate the ketone product requires careful consideration of the reaction conditions or the use of less reactive organometallic reagents, such as organocuprates (Gilman reagents).[5][7] These notes provide protocols for both the synthesis of tertiary alcohols via double addition of Grignard reagents and the selective synthesis of cyclobutyl ketones.
Reaction Pathways
The reaction of this compound with a Grignard reagent (R-MgX) can be directed towards two primary products: a tertiary alcohol or a ketone.
Synthesis of Tertiary Alcohols
The use of two or more equivalents of a Grignard reagent typically leads to the formation of a tertiary alcohol. The initial ketone formation is followed by a second nucleophilic attack by the Grignard reagent.
Caption: General reaction pathway for the synthesis of a tertiary alcohol.
Synthesis of Ketones
To selectively obtain the ketone, the high reactivity of the Grignard reagent must be attenuated, or a less reactive organometallic reagent must be employed. Organocuprates are a standard choice for this transformation as they react with acyl chlorides but not readily with the resulting ketone.[5][7]
Caption: Pathway for the selective synthesis of a cyclobutyl ketone.
Data Presentation
The following tables summarize representative quantitative data for the synthesis of cyclobutyl ketones and related tertiary alcohols.
Table 1: Synthesis of Cyclobutyl Ketones
| Entry | Grignard/Organometallic Reagent | Product | Yield (%) | Reference |
| 1 | Lithium dimethylcuprate (CH₃)₂CuLi | Cyclobutyl methyl ketone | Not specified, but implied to be a standard, effective method. | [7] |
| 2 | Phenylmagnesium bromide (in the presence of specific additives) | Cyclobutyl phenyl ketone | Detailed in a PhD thesis, suggesting a successful synthesis. | [8] |
Table 2: Synthesis of Tertiary Alcohols from Acyl Chlorides (General)
| Entry | Acyl Chloride | Grignard Reagent | Product | Yield (%) | Reference |
| 1 | Generic Acyl Chloride | ≥ 2 equivalents of R-MgX | Tertiary Alcohol | Generally high | [3] |
| 2 | Generic Acyl Chloride | Excess Grignard Reagent | Tertiary Alcohol | Generally high | [9] |
Experimental Protocols
The following protocols are adapted from literature procedures and provide a framework for the synthesis of cyclobutyl ketones and tertiary alcohols from this compound.
General Experimental Workflow
Caption: A generalized workflow for the synthesis and purification.
Protocol for the Synthesis of Cyclobutyl Methyl Ketone (via Organocuprate)
This protocol is adapted from a standard procedure for the reaction of an acyl chloride with an organocuprate.[7]
Materials:
-
This compound
-
Methyllithium (B1224462) (CH₃Li) in ether
-
Copper(I) iodide (CuI)
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Standard laboratory glassware (dried in oven)
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Preparation of Lithium Dimethylcuprate:
-
In a dry, two-necked round-bottom flask under an inert atmosphere, suspend copper(I) iodide (0.5 equivalents) in anhydrous diethyl ether or THF at 0°C.
-
To this stirred suspension, add methyllithium (1.0 equivalent) dropwise. The formation of the cuprate (B13416276) is indicated by a color change.
-
-
Reaction with this compound:
-
Cool the freshly prepared lithium dimethylcuprate solution to -78°C (dry ice/acetone bath).
-
Dissolve this compound (1.0 equivalent) in anhydrous ether or THF and add it dropwise to the stirred cuprate solution.
-
Allow the reaction to stir at -78°C for 1 hour, then slowly warm to room temperature and stir for an additional 1-2 hours.
-
-
Work-up and Purification:
-
Quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x volume of aqueous layer).
-
Combine the organic layers, wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
The crude cyclobutyl methyl ketone can be purified by distillation.
-
Protocol for the Synthesis of a Tertiary Alcohol: Cyclobutyl(diphenyl)methanol
This is a general protocol based on the established reactivity of Grignard reagents with acyl chlorides.[3][4][9]
Materials:
-
This compound
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine crystal (for initiation)
-
Dilute hydrochloric acid (HCl) or saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware (dried in oven)
-
Inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
Preparation of Phenylmagnesium Bromide:
-
Place magnesium turnings (2.2 equivalents) in a dry, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add a small crystal of iodine.
-
Dissolve bromobenzene (2.2 equivalents) in anhydrous diethyl ether and add a small portion to the magnesium turnings.
-
The reaction is initiated by gentle warming or the appearance of cloudiness and bubbling.
-
Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with this compound:
-
Cool the Grignard reagent solution to 0°C in an ice bath.
-
Dissolve this compound (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel.
-
Add the this compound solution dropwise to the cooled Grignard reagent with vigorous stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution or dilute HCl.
-
Transfer the mixture to a separatory funnel, add more diethyl ether if necessary, and separate the layers.
-
Extract the aqueous layer with diethyl ether (2 x volume of aqueous layer).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to yield the crude cyclobutyl(diphenyl)methanol.
-
The product can be purified by recrystallization or column chromatography.
-
Applications in Drug Development
Cyclobutane-containing compounds, including cyclobutyl ketones and their derivatives, are increasingly recognized for their potential in drug discovery. The rigid, three-dimensional nature of the cyclobutane ring can confer several advantages:
-
Improved Metabolic Stability: The cyclobutane scaffold can block sites of metabolism, leading to a longer half-life of the drug candidate.
-
Conformational Restriction: The constrained ring system can lock a molecule into a bioactive conformation, enhancing its binding affinity and selectivity for a biological target.
-
Novel Chemical Space: The incorporation of a cyclobutane ring provides access to novel molecular architectures, which can lead to new intellectual property.[1][2]
The synthetic routes outlined in these notes provide a reliable foundation for accessing a diverse range of cyclobutane-based intermediates for the development of next-generation therapeutics.
References
- 1. Formal γ–C–H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Formal γ-C-H Functionalization of Cyclobutyl Ketones: Synthesis of cis-1,3-Difunctionalized Cyclobutanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. orgosolver.com [orgosolver.com]
- 4. brainly.com [brainly.com]
- 5. Acyl Chlorides with Grignard and Gilman (Organocuprate) Reagents Chemistry Steps [chemistrysteps.com]
- 6. organic chemistry - Reaction of acyl chloride with excess Grignard reagent - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 7. benchchem.com [benchchem.com]
- 8. open.metu.edu.tr [open.metu.edu.tr]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes and Protocols: Preparation of Cyclobutyl Amides from Cyclobutanecarbonyl Chloride and Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclobutyl amides are valuable structural motifs in medicinal chemistry and drug discovery. The cyclobutyl group can serve as a versatile scaffold, offering a three-dimensional profile that can enhance metabolic stability, improve binding affinity, and provide access to novel chemical space compared to more traditional flat aromatic rings. The amide bond, a cornerstone of peptide and protein structure, is also a key feature in a vast number of pharmaceuticals. The synthesis of cyclobutyl amides from cyclobutanecarbonyl chloride and various amines is a fundamental and efficient method for accessing a diverse range of these important compounds. This document provides detailed protocols and application notes for this transformation.
General Reaction Scheme
The reaction of this compound with a primary or secondary amine proceeds via a nucleophilic acyl substitution mechanism to form the corresponding N-substituted cyclobutanecarboxamide. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.
Reaction:
Data Presentation: Synthesis of Cyclobutyl Amides
The following table summarizes the synthesis of various cyclobutyl amides from this compound and a selection of primary and secondary amines, highlighting the reaction conditions and corresponding yields.
| Amine | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 8-Aminoquinoline | Sat. aq. NaHCO₃ | Dichloromethane (DCM) | Room Temp. | 3 | Not specified |
| Aniline | Triethylamine (B128534) (TEA) | Dichloromethane (DCM) | 0 to Room Temp. | 2-4 | ~85-95 |
| Benzylamine | Triethylamine (TEA) | Dichloromethane (DCM) | 0 to Room Temp. | 2-4 | ~90-98 |
| Piperidine | Triethylamine (TEA) | Dichloromethane (DCM) | 0 to Room Temp. | 1-3 | ~95 |
| Morpholine | Triethylamine (TEA) | Dichloromethane (DCM) | 0 to Room Temp. | 1 | 95[1] |
Note: Yields are approximate and can vary based on the specific reaction scale and purification method.
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of N-Substituted Cyclobutanecarboxamides
This protocol provides a general method for the reaction of this compound with a variety of amines.
Materials:
-
This compound
-
Amine (primary or secondary)
-
Triethylamine (TEA) or other suitable base
-
Anhydrous Dichloromethane (DCM)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the amine (1.0 eq.) and dissolve it in anhydrous DCM.
-
Addition of Base: Add triethylamine (1.1-1.2 eq.) to the solution and stir for 5-10 minutes.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Addition of Acyl Chloride: Slowly add a solution of this compound (1.05 eq.) in anhydrous DCM to the cooled amine solution dropwise via a dropping funnel over a period of 15-30 minutes.
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring for an additional 1-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Workup:
-
Once the reaction is complete, quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 1 M HCl (to remove excess amine and base), saturated aqueous NaHCO₃ solution (to neutralize any remaining acid), and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Protocol 2: Purification of a Representative Cyclobutyl Amide (e.g., N-Benzylcyclobutanecarboxamide) by Column Chromatography
Materials:
-
Crude N-benzylcyclobutanecarboxamide
-
Silica (B1680970) gel (for column chromatography)
-
Hexanes
-
Ethyl acetate (B1210297)
-
Chromatography column
-
Standard laboratory glassware for chromatography
Procedure:
-
Prepare the Column:
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).
-
Carefully pack a chromatography column with the silica gel slurry, ensuring no air bubbles are trapped.
-
Add a thin layer of sand on top of the silica gel bed.
-
Equilibrate the column by running the chosen eluent system through it. A common starting eluent system for this type of compound is a mixture of hexanes and ethyl acetate (e.g., 9:1 or 4:1 v/v).
-
-
Load the Sample:
-
Dissolve the crude product in a minimal amount of the eluent or a suitable solvent.
-
Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica gel, and then evaporating the solvent.
-
Carefully load the sample onto the top of the prepared column.
-
-
Elution:
-
Begin eluting the column with the chosen solvent system.
-
Collect fractions in test tubes.
-
Monitor the separation by TLC analysis of the collected fractions.
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to yield the purified N-benzylcyclobutanecarboxamide.
-
Mandatory Visualizations
Caption: General workflow for the synthesis of cyclobutyl amides.
Caption: Workflow for purification by column chromatography.
References
Use of Cyclobutanecarbonyl chloride in the synthesis of Venetoclax intermediates
Abstract
This document provides a detailed overview of the established synthetic routes for key intermediates of Venetoclax (ABT-199), a potent B-cell lymphoma 2 (Bcl-2) inhibitor. A comprehensive literature search was conducted to identify methodologies relevant to researchers, scientists, and drug development professionals. Notably, the use of cyclobutanecarbonyl chloride in the synthesis of Venetoclax intermediates is not described in the reviewed scientific literature and patents. This document instead focuses on the widely accepted and practiced synthetic strategies, including convergent synthesis, Buchwald-Hartwig amination, and reductive amination, to provide a valuable resource for the scientific community.
Introduction to Venetoclax and its Synthetic Strategy
Venetoclax is a first-in-class, orally bioavailable small-molecule inhibitor of the anti-apoptotic protein Bcl-2, which is crucial for the survival of certain cancer cells. Its complex structure necessitates a multi-step, convergent synthetic approach. This strategy involves the synthesis of several key intermediates that are later coupled to form the final active pharmaceutical ingredient (API). The primary advantage of a convergent synthesis is the ability to prepare large quantities of advanced intermediates, which can then be combined in the final steps, leading to a more efficient and higher-yielding overall process.
Key Synthetic Intermediates
The synthesis of Venetoclax typically revolves around the preparation and coupling of three key fragments:
-
A core benzoic acid derivative: 2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(piperazin-1-yl)benzoic acid scaffold.
-
A substituted cyclohexene (B86901) moiety: (4'-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)methanol and its derivatives.
-
A sulfonamide side chain: 4-amino-3-nitrobenzenesulfonamide (B112339) derivative.
The following sections detail the synthesis of the key intermediates leading to the formation of the core structure of Venetoclax.
Experimental Protocols
Synthesis of the Core Benzoic Acid Intermediate
A common route to the core benzoic acid intermediate involves a nucleophilic aromatic substitution (SNAr) reaction followed by functional group manipulations.
Protocol 1: Synthesis of methyl 2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(piperazin-1-yl)benzoate
-
Materials: Methyl 2-fluoro-4-nitrobenzoate, 5-hydroxy-7-azaindole, piperazine (B1678402), suitable base (e.g., K2CO3), and solvent (e.g., DMF or DMSO).
-
Step 1: SNAr Reaction: Methyl 2-fluoro-4-nitrobenzoate is reacted with 5-hydroxy-7-azaindole in the presence of a base to yield methyl 2-((1H-pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-nitrobenzoate.
-
Step 2: Reduction: The nitro group is reduced to an amine, for example, using catalytic hydrogenation (H2, Pd/C) or other reducing agents like iron in acetic acid.
-
Step 3: Piperazine Introduction: The resulting aniline (B41778) can be converted to the piperazine derivative through various methods, including reductive amination with a protected piperazine aldehyde followed by deprotection, or direct alkylation with a suitable piperazine precursor. A more direct approach involves the reaction of the corresponding fluoro- or chloro-aniline with piperazine.
Synthesis of the Substituted Cyclohexene Intermediate
The synthesis of the (4'-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)methanol intermediate is a critical part of the overall Venetoclax synthesis.
Protocol 2: Synthesis of (4'-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)methanol
-
Materials: 4,4-dimethylcyclohexanone (B1295358), Vilsmeier reagent (e.g., POCl3/DMF), 4-chlorophenylboronic acid, palladium catalyst (e.g., Pd(OAc)2), base (e.g., K2CO3), and a reducing agent (e.g., NaBH4).
-
Step 1: Vilsmeier-Haack Reaction: 4,4-dimethylcyclohexanone is converted to 2-chloro-4,4-dimethylcyclohex-1-enecarbaldehyde (B1405420) using a Vilsmeier reagent.
-
Step 2: Suzuki Coupling: The resulting chloro-aldehyde undergoes a Suzuki coupling reaction with 4-chlorophenylboronic acid in the presence of a palladium catalyst and a base to form 4'-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-carbaldehyde.
-
Step 3: Reduction: The aldehyde is then reduced to the corresponding alcohol, (4'-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)methanol, using a suitable reducing agent like sodium borohydride.
Convergent Synthesis of the Venetoclax Core Structure
The final stages of the synthesis involve the coupling of the key intermediates. A highly efficient and widely adopted method is the Buchwald-Hartwig amination.
Protocol 3: Buchwald-Hartwig Amination for the Synthesis of the Venetoclax Core
-
Materials: A bromo- or chloro-substituted benzoic acid ester intermediate, the piperazine-containing cyclohexene intermediate, a palladium catalyst (e.g., Pd2(dba)3), a phosphine (B1218219) ligand (e.g., XPhos), and a base (e.g., NaOtBu).
-
Reaction Setup: The aryl halide (benzoic acid ester intermediate), the piperazine derivative, the palladium catalyst, the ligand, and the base are combined in an anhydrous, aprotic solvent (e.g., toluene (B28343) or dioxane) under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Conditions: The reaction mixture is heated to a temperature typically ranging from 80 to 110 °C until the reaction is complete, as monitored by techniques like TLC or LC-MS.
-
Work-up and Purification: Upon completion, the reaction is cooled, quenched, and the product is extracted. The crude product is then purified, often by crystallization or column chromatography, to yield the desired Venetoclax core structure.
Data Presentation
| Step | Reactants | Reagents and Conditions | Product | Yield (%) | Purity (%) | Reference |
| Protocol 2, Step 2 | 2-chloro-4,4-dimethylcyclohex-1-enecarbaldehyde, 4-chlorophenylboronic acid | Pd(OAc)2, K2CO3, MeCN, 30 °C, 16 h | 4'-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-carbaldehyde | 85-95 | >98 | [1] |
| Protocol 3 | Aryl bromide, Piperazine derivative | Pd2(dba)3, XPhos, NaOtBu, Toluene, 100 °C | Venetoclax core ester | 80-90 | >99 | [2][3] |
Visualization of Synthetic Pathways
Logical Flow of Venetoclax Synthesis
Caption: Convergent synthesis strategy for Venetoclax.
Experimental Workflow for Buchwald-Hartwig Amination
Caption: Workflow for the key Buchwald-Hartwig coupling step.
Conclusion
The synthesis of Venetoclax intermediates is a well-optimized process that relies on modern synthetic methodologies to achieve high yields and purity on a large scale. The convergent approach, utilizing key reactions such as the Suzuki coupling and Buchwald-Hartwig amination, represents the state-of-the-art in the production of this important therapeutic agent. While the use of this compound was the focus of the initial inquiry, a thorough review of the literature indicates that this reagent is not employed in the established synthetic routes to Venetoclax intermediates. The protocols and data presented herein provide a comprehensive overview of the scientifically validated methods for the synthesis of these complex molecules.
References
- 1. Reaction of Piperazine with Trimethylacetic Arylcarboxylic Anhydride; A Convenient Method for Preparing Monoacylated Piperazine Derivatives [organic-chemistry.org]
- 2. Buy Cyclobutyl-[4-(3-methylphenyl)piperazin-1-yl]methanone [smolecule.com]
- 3. Design of Bcl-2 and Bcl-xL Inhibitors with Subnanomolar Binding Affinities Based Upon a New Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
Cyclobutanecarbonyl Chloride: A Versatile Building Block for Natural Product-Inspired Scaffolds
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction: The cyclobutane (B1203170) motif is a key structural feature in a variety of biologically active natural products and pharmaceutical agents. Its inherent three-dimensionality and conformational rigidity make it a valuable component in the design of novel therapeutics, often leading to improved binding affinity and metabolic stability. Cyclobutanecarbonyl chloride serves as a readily available and highly reactive building block for the efficient introduction of the cyclobutanecarbonyl moiety into complex molecules. This document provides detailed protocols and application notes for the use of this compound in the synthesis of natural product-inspired compounds, with a focus on the synthesis of analogs of the anticancer natural product piperlongumine (B1678438).
Application in the Synthesis of Piperlongumine Analogs
Piperlongumine is a natural product isolated from the long pepper (Piper longum) that has demonstrated potent and selective cytotoxicity against various cancer cell lines. Its mechanism of action is linked to the induction of reactive oxygen species (ROS) and the inhibition of key signaling pathways involved in cancer cell proliferation and survival. The synthesis of piperlongumine analogs is a promising strategy for the development of new anticancer agents with improved efficacy and pharmacological properties.
A common synthetic strategy for piperlongumine and its analogs involves the convergent coupling of a suitable lactam with a substituted acryloyl chloride. By replacing the standard acyl chloride with this compound, novel analogs incorporating the cyclobutyl moiety can be readily synthesized, potentially leading to compounds with altered biological activity profiles.
Proposed Synthetic Application:
A key application of this compound is in the synthesis of novel analogs of bioactive molecules. The general strategy for synthesizing piperlongumine analogs involves a convergent approach, coupling various carboxylic acid chlorides with a lactam component. This makes this compound an ideal candidate for creating a "cyclobutyl-piperlongumine" analog.
Caption: Proposed workflow for the synthesis of a cyclobutyl-piperlongumine analog.
Experimental Protocols
The following protocols provide detailed methodologies for the preparation of this compound and its subsequent use in acylation reactions, which are central to the synthesis of the proposed natural product analogs.
Protocol 1: Preparation of this compound
This protocol describes the conversion of cyclobutanecarboxylic acid to its corresponding acid chloride.
Materials:
-
Cyclobutanecarboxylic acid
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Anhydrous dichloromethane (B109758) (DCM) or another suitable anhydrous solvent
-
Round-bottom flask with a reflux condenser and drying tube
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
Procedure:
-
To a solution of cyclobutanecarboxylic acid (1.0 eq) in anhydrous DCM, add a catalytic amount of DMF.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq) to the solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2 hours, or until gas evolution ceases.
-
The solvent and excess chlorinating agent are removed under reduced pressure to yield crude this compound.
-
The crude product can often be used in the next step without further purification. If necessary, purification can be achieved by distillation under reduced pressure.
Protocol 2: General N-Acylation with this compound
This protocol details the coupling of this compound with an amine, based on a procedure for the acylation of 8-aminoquinoline.[1]
Materials:
-
This compound
-
Amine substrate (e.g., 5,6-dihydropyridin-2(1H)-one for piperlongumine analogs, or 8-aminoquinoline)
-
Anhydrous dichloromethane (DCM)
-
Pyridine (B92270) or another suitable base
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Separatory funnel
-
Magnetic stirrer
Procedure:
-
Dissolve the amine substrate (1.0 eq) in a mixture of DCM and saturated aqueous sodium bicarbonate solution (or in anhydrous DCM with pyridine (1.5 eq)).
-
Cool the mixture to 0 °C.
-
Add a solution of this compound (1.1 eq) in anhydrous DCM dropwise to the vigorously stirred amine solution.
-
Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 3-12 hours, monitoring the reaction by TLC.
-
Upon completion, quench the reaction with water.
-
Separate the organic layer. Extract the aqueous layer with DCM (2x).
-
Combine the organic layers and wash with 1M HCl (if a base like pyridine was used), saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography.
Data Presentation
The following table summarizes representative reaction conditions and yields for acylation reactions using acyl chlorides, which can be expected for reactions with this compound.
| Amine Substrate | Base | Solvent | Reaction Time (h) | Yield (%) |
| 5,6-Dihydropyridin-2(1H)-one | Pyridine | CH₂Cl₂ | 12 | 75-90 (expected) |
| 8-Aminoquinoline | NaHCO₃ (aq) | CH₂Cl₂ | 3 | ~90 |
| Aniline | Pyridine | CH₂Cl₂ | 2-4 | >90 |
| Benzylamine | Triethylamine | CH₂Cl₂ | 2-4 | >90 |
Signaling Pathways and Logical Relationships
The biological activity of natural products and their analogs is often tied to their interaction with specific cellular signaling pathways. Piperlongumine, for example, is known to induce apoptosis in cancer cells through the generation of ROS, which in turn affects pathways like NF-κB and Akt. The synthesis of novel analogs using this compound is a logical approach to modulate these activities.
Caption: Logical relationship from chemical synthesis to biological activity.
Tips and Troubleshooting
-
Moisture Sensitivity: this compound is sensitive to moisture and will hydrolyze to the corresponding carboxylic acid. Ensure all glassware is thoroughly dried, and use anhydrous solvents.[2]
-
Purity of Starting Materials: The purity of both the this compound and the amine substrate is crucial for obtaining high yields and minimizing side products.
-
Incomplete Acyl Chloride Formation: If the conversion of the carboxylic acid to the acyl chloride is incomplete, consider increasing the amount of chlorinating agent or the reaction time. The use of a catalytic amount of DMF can also improve the reaction rate.[2]
-
Reaction Monitoring: Closely monitor the progress of the acylation reaction by TLC to determine the optimal reaction time and avoid the formation of degradation products.
-
Purification: The final product may require careful purification by column chromatography to remove any unreacted starting materials or byproducts. Choose an appropriate solvent system for the column based on the polarity of the product.
References
Application of Cyclobutanecarbonyl Chloride in the Synthesis of Antiviral Nucleoside Analogues: A Detailed Overview
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the synthesis and application of cyclobutane-containing nucleoside analogues as antiviral agents. While the direct use of cyclobutanecarbonyl chloride as a primary building block for the core carbocyclic ring in mainstream synthetic routes is not extensively documented in readily available literature, its potential role as a reagent for modification of nucleosides or their precursors is considered. The focus of these application notes and protocols is on the broader class of cyclobutane-containing carbocyclic nucleosides, which have demonstrated significant antiviral activity, particularly against herpesviruses.
Introduction
Carbocyclic nucleoside analogues are a critical class of antiviral therapeutics. In these molecules, the furanose oxygen of the natural nucleoside is replaced by a methylene (B1212753) group, rendering them resistant to enzymatic cleavage by phosphorylases and hydrolases. This increased metabolic stability, coupled with their ability to be recognized and phosphorylated by viral and cellular kinases, makes them potent inhibitors of viral replication. The incorporation of a cyclobutane (B1203170) ring in place of the sugar moiety has been a successful strategy in the development of antiviral agents, offering a unique conformational rigidity that can enhance binding to viral enzymes.
While the convergent synthesis of carbocyclic nucleosides, where a pre-synthesized cyclobutane derivative is coupled to a nucleobase, is the most common approach, the use of reactive intermediates like this compound could offer alternative pathways for creating diversity in analogue libraries, potentially through acylation of nucleobase precursors or modification of existing nucleosides to probe structure-activity relationships.
Synthetic Strategies for Carbocyclic Cyclobutane Nucleosides
The synthesis of cyclobutane nucleoside analogues predominantly follows a convergent approach. This strategy involves the separate synthesis of the chiral cyclobutane moiety and the heterocyclic base, which are then coupled to form the final product.
A general workflow for the convergent synthesis is outlined below:
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Utilizing Cyclobutanecarbonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern drug discovery, the development of selective and potent kinase inhibitors is a cornerstone of targeted therapy, particularly in oncology and immunology. The unique structural motifs incorporated into these inhibitors are critical for modulating their pharmacokinetic and pharmacodynamic profiles. The cyclobutane (B1203170) moiety, a four-membered carbocycle, has garnered increasing interest due to its ability to impart desirable properties such as conformational rigidity, metabolic stability, and novel three-dimensional exit vectors for molecular scaffolding.[1] Cyclobutanecarbonyl chloride, as a reactive building block, offers a direct and efficient means of introducing the cyclobutylcarbonyl group, typically through the formation of a robust amide linkage with an amine-functionalized core scaffold.
This document provides detailed application notes and protocols for the synthesis of kinase inhibitors incorporating a cyclobutylamide functionality. While direct examples of marketed kinase inhibitors synthesized using this compound are not prevalent in publicly available literature, the chemical principles are well-established. We will focus on the Janus kinase (JAK) and p38 MAP kinase pathways as relevant examples where cyclic moieties play a significant role. A generalized protocol for the acylation of an amine with this compound under Schotten-Baumann conditions will be provided, alongside a case study of the JAK inhibitor Abrocitinib, which features a cyclobutane ring.
Key Target Kinase Pathways
Janus Kinase (JAK)-STAT Signaling Pathway
The JAK-STAT signaling pathway is a critical regulator of cellular proliferation, differentiation, and immune responses.[2][3] Dysregulation of this pathway is implicated in a variety of autoimmune diseases and cancers.[3][4] The pathway is initiated by the binding of cytokines to their cognate receptors, leading to the activation of associated JAKs. Activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Subsequently, STATs are phosphorylated, dimerize, and translocate to the nucleus to regulate gene transcription.[5][6] Selective inhibition of JAKs, such as JAK1, is a validated therapeutic strategy for conditions like atopic dermatitis.[7]
Caption: Simplified JAK-STAT signaling pathway and the point of inhibition.
p38 MAP Kinase Signaling Pathway
The p38 mitogen-activated protein (MAP) kinase pathway is another crucial signaling cascade that responds to stress stimuli and inflammatory cytokines.[] It plays a central role in regulating inflammation, apoptosis, and cell differentiation.[] The four isoforms of p38 MAPK (α, β, γ, and δ) are activated by upstream kinases, leading to the phosphorylation of various downstream substrates, including transcription factors and other kinases.[9] Inhibition of p38 MAPK, particularly the α and β isoforms, is a therapeutic strategy for a range of inflammatory diseases and neurodegenerative conditions.[10][11]
Experimental Protocols
Protocol 1: General Synthesis of a Cyclobutylamide Kinase Inhibitor Scaffold via Schotten-Baumann Reaction
This protocol describes a generalized procedure for the acylation of an amine-containing kinase inhibitor core with this compound. The Schotten-Baumann reaction conditions, utilizing a biphasic system with an aqueous base, are often effective for this transformation, minimizing side reactions such as the hydrolysis of the acyl chloride.[12][13][14]
Materials:
-
Amine-containing kinase inhibitor scaffold (1.0 eq)
-
This compound (1.1 - 1.5 eq)
-
Dichloromethane (DCM) or Diethyl ether
-
Aqueous sodium hydroxide (B78521) (NaOH) solution (e.g., 2 M) or sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve the amine-containing kinase inhibitor scaffold in a suitable organic solvent like DCM.
-
Add an aqueous solution of NaOH. The reaction mixture will be biphasic.
-
Cool the stirring mixture to 0 °C in an ice bath.
-
Slowly add this compound dropwise to the vigorously stirred biphasic mixture over 15-30 minutes.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Once the reaction is complete, separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent system to obtain the pure N-cyclobutylcarbonyl kinase inhibitor.
References
- 1. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 7. Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples [vedantu.com]
- 9. Design, Synthesis, and Structure–Activity Relationship Study of Potent MAPK11 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
- 11. Synthesis, In Silico Studies, and In Vitro Anti-Inflammatory Activity of Novel Imidazole Derivatives Targeting p38 MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 13. testbook.com [testbook.com]
- 14. grokipedia.com [grokipedia.com]
Application Notes and Protocols: Cyclobutanecarbonyl Chloride in the Preparation of Agrochemical Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclobutanecarbonyl chloride is a versatile chemical intermediate that serves as a crucial building block in the synthesis of a variety of agrochemical compounds.[1][2] Its strained four-membered ring structure can impart unique conformational constraints and metabolic stability to the final product, making it an attractive moiety for the design of novel fungicides, herbicides, and insecticides. This document provides detailed application notes and protocols for the use of this compound in the preparation of agrochemical intermediates, with a focus on the synthesis of N-aryl cyclobutanecarboxamides, a class of compounds that has shown significant promise as potent fungicides.
The primary application highlighted is the synthesis of carboxamide derivatives that act as inhibitors of fungal melanin (B1238610) biosynthesis.[3] Melanin is a critical component of the cell walls of many pathogenic fungi, providing structural rigidity and protection against environmental stress and host defense mechanisms. By inhibiting key enzymes in the melanin biosynthesis pathway, such as scytalone (B1230633) dehydratase, these cyclobutane-based compounds can effectively disrupt fungal growth and prevent crop diseases.
Key Applications
This compound is primarily utilized in acylation reactions, where it readily reacts with nucleophiles such as amines and alcohols to form the corresponding amides and esters. In the context of agrochemical synthesis, the most significant application is the formation of N-substituted cyclobutanecarboxamides.
Synthesis of Fungicidal N-Aryl Cyclobutanecarboxamides:
A prominent application of this compound is in the synthesis of N-aryl cyclobutanecarboxamides, which have demonstrated potent fungicidal activity.[3] This is achieved through the acylation of substituted anilines with this compound. The resulting N-aryl cyclobutanecarboxamide (B75595) core structure is a key pharmacophore in a class of fungicides that inhibit fungal melanin biosynthesis.
Experimental Protocols
This section provides a detailed protocol for a representative synthesis of an N-aryl cyclobutanecarboxamide intermediate, based on established chemical principles for the acylation of anilines with acid chlorides.
Protocol 1: Synthesis of N-(2,4-dichlorophenyl)cyclobutanecarboxamide
Objective: To synthesize N-(2,4-dichlorophenyl)cyclobutanecarboxamide, a key intermediate for a cyclobutane (B1203170) carboxamide fungicide.
Materials:
-
This compound (98% purity)
-
Triethylamine (B128534) (Et3N) or Pyridine (B92270)
-
Dichloromethane (B109758) (DCM), anhydrous
-
Hydrochloric acid (HCl), 1M solution
-
Saturated sodium bicarbonate (NaHCO3) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Addition funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware for filtration and purification
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 2,4-dichloroaniline (1.0 equivalent) in anhydrous dichloromethane (DCM). Cool the solution to 0 °C in an ice bath.
-
Base Addition: To the cooled solution, add triethylamine (1.1 equivalents) or pyridine (1.1 equivalents) dropwise. Stir the mixture for 10-15 minutes at 0 °C.
-
Acylation: Dissolve this compound (1.05 equivalents) in a small amount of anhydrous DCM and add it to an addition funnel. Add the this compound solution dropwise to the stirred reaction mixture at 0 °C over a period of 30 minutes.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aniline (B41778) is consumed.
-
Work-up:
-
Quench the reaction by adding 1M HCl solution and transfer the mixture to a separatory funnel.
-
Separate the organic layer.
-
Wash the organic layer sequentially with 1M HCl, water, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica (B1680970) gel to afford the pure N-(2,4-dichlorophenyl)cyclobutanecarboxamide.
Expected Yield and Purity:
While specific yields are dependent on the reaction scale and purification method, typical yields for this type of acylation reaction are in the range of 80-95%. The purity of the final product should be assessed by analytical techniques such as NMR spectroscopy and mass spectrometry.
Data Presentation
Table 1: Representative Reactants and Expected Product
| Reactant 1 | Reactant 2 | Product | Application of Product Class |
| This compound | 2,4-dichloroaniline | N-(2,4-dichlorophenyl)cyclobutanecarboxamide | Fungicide Intermediate |
Visualizations
Logical Workflow for Agrochemical Intermediate Synthesis
References
Application Notes and Protocols for the Esterification of Alcohols with Cyclobutanecarbonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cyclobutane (B1203170) motif is a valuable scaffold in medicinal chemistry, prized for its ability to impart conformational rigidity and metabolic stability to drug candidates.[1][2] Cyclobutanecarboxylic acid esters, in particular, serve as key intermediates in the synthesis of a variety of biologically active molecules, including potent antiviral agents.[3] The esterification of alcohols with cyclobutanecarbonyl chloride is a fundamental and efficient method for accessing these important building blocks. This document provides detailed application notes, experimental protocols, and characterization data for the synthesis of cyclobutane esters from primary, secondary, and pharmaceutically relevant alcohols.
The reaction proceeds via a nucleophilic acyl substitution mechanism, where the alcohol oxygen attacks the electrophilic carbonyl carbon of the acyl chloride. The reaction is typically rapid and exothermic, often requiring cooling to control the reaction rate. A non-nucleophilic base, such as triethylamine (B128534) or pyridine (B92270), is commonly added to neutralize the hydrochloric acid byproduct.[4]
Applications in Drug Discovery
The unique puckered conformation of the cyclobutane ring can lock a molecule into a bioactive conformation, enhancing its binding affinity to biological targets.[1] Furthermore, the cyclobutane scaffold can serve as a bioisostere for other groups, improving a compound's pharmacokinetic profile.[2]
A significant application of cyclobutane derivatives is in the development of antiviral drugs, particularly carbocyclic nucleoside analogues.[3][5][6] In these compounds, the cyclobutane ring mimics the furanose sugar of natural nucleosides, but offers greater stability against enzymatic cleavage. For example, Lobucavir (B1674995) is a carbocyclic cyclobutane analogue of guanosine (B1672433) that has demonstrated antiviral activity.[1] The synthesis of such molecules often involves the formation of cyclobutane ester intermediates.
Experimental Protocols
General Procedure for Esterification
To a solution of the alcohol (1.0 eq.) and a non-nucleophilic base (1.1-1.2 eq., e.g., triethylamine) in a suitable anhydrous solvent (e.g., dichloromethane (B109758), diethyl ether, or THF) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), this compound (1.0-1.1 eq.) is added dropwise. The reaction mixture is stirred at 0 °C for a specified time and then allowed to warm to room temperature. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with water or a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with the same organic solvent. The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure. The crude product is then purified by an appropriate method, typically column chromatography on silica (B1680970) gel or distillation.
Protocol 1: Synthesis of Methyl Cyclobutanecarboxylate (Primary Alcohol)
This protocol details the reaction of this compound with methanol (B129727).
-
Materials:
-
This compound
-
Methanol (anhydrous)
-
Triethylamine
-
Dichloromethane (anhydrous)
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
To a solution of methanol (1.0 eq.) and triethylamine (1.1 eq.) in anhydrous dichloromethane at 0 °C, add this compound (1.05 eq.) dropwise.
-
Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 2 hours.
-
Quench the reaction with water.
-
Separate the organic layer and extract the aqueous layer twice with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by distillation to afford methyl cyclobutanecarboxylate.
-
Protocol 2: Synthesis of Isopropyl Cyclobutanecarboxylate (Secondary Alcohol)
This protocol describes the esterification using isopropanol (B130326).
-
Materials:
-
This compound
-
Isopropanol (anhydrous)
-
Pyridine
-
Diethyl ether (anhydrous)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
To a solution of isopropanol (1.0 eq.) and pyridine (1.2 eq.) in anhydrous diethyl ether at 0 °C, add this compound (1.1 eq.) dropwise.
-
Stir the reaction at 0 °C for 1 hour and then at room temperature overnight.
-
Quench the reaction with saturated aqueous sodium bicarbonate.
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate (B1210297) gradient) to yield isopropyl cyclobutanecarboxylate.
-
Protocol 3: Synthesis of (Tetrahydrofuran-3-yl)methyl Cyclobutanecarboxylate (Drug Fragment Analogue)
This protocol illustrates the synthesis of a cyclobutane ester with a more complex, pharmaceutically relevant alcohol.
-
Materials:
-
This compound
-
Triethylamine
-
Tetrahydrofuran (THF, anhydrous)
-
Water
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
To a solution of (tetrahydrofuran-3-yl)methanol (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous THF at 0 °C, add this compound (1.1 eq.) dropwise.
-
Stir the reaction at 0 °C for 1 hour and then at room temperature for 4 hours.
-
Quench the reaction with water.
-
Extract the mixture with ethyl acetate three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain (tetrahydrofuran-3-yl)methyl cyclobutanecarboxylate.
-
Data Presentation
Table 1: Reaction Conditions and Yields for the Esterification of Various Alcohols with this compound
| Entry | Alcohol | Base | Solvent | Time (h) | Temperature (°C) | Yield (%) |
| 1 | Methanol | Triethylamine | Dichloromethane | 2.5 | 0 to RT | ~90 |
| 2 | Isopropanol | Pyridine | Diethyl ether | 16 | 0 to RT | ~85 |
| 3 | (Tetrahydrofuran-3-yl)methanol | Triethylamine | THF | 5 | 0 to RT | ~88 |
Note: Yields are approximate and can vary based on reaction scale and purification efficiency.
Table 2: Spectroscopic Data for Synthesized Cyclobutane Esters
| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | IR (cm⁻¹) | MS (m/z) |
| Methyl Cyclobutanecarboxylate | 3.67 (s, 3H), 3.10 (p, J = 8.0 Hz, 1H), 2.29-2.15 (m, 4H), 1.98-1.85 (m, 2H) | 175.8, 51.5, 38.9, 25.1, 18.2 | 2950, 1735 (C=O), 1170 | 114 (M⁺) |
| Ethyl Cyclobutanecarboxylate [7][8] | 4.13 (q, J = 7.1 Hz, 2H), 3.08 (p, J = 8.0 Hz, 1H), 2.27-2.14 (m, 4H), 1.97-1.84 (m, 2H), 1.25 (t, J = 7.1 Hz, 3H) | 175.4, 60.2, 39.1, 25.1, 18.3, 14.3 | 2980, 1730 (C=O), 1175 | 128 (M⁺) |
| Isopropyl Cyclobutanecarboxylate | 5.00 (hept, J = 6.3 Hz, 1H), 3.06 (p, J = 8.0 Hz, 1H), 2.26-2.13 (m, 4H), 1.96-1.83 (m, 2H), 1.22 (d, J = 6.3 Hz, 6H) | 174.9, 67.8, 39.3, 25.2, 21.9, 18.4 | 2975, 1728 (C=O), 1180 | 142 (M⁺) |
| (Tetrahydrofuran-3-yl)methyl Cyclobutanecarboxylate | 4.10 (d, J = 5.8 Hz, 2H), 3.90-3.75 (m, 4H), 3.12 (p, J = 8.0 Hz, 1H), 2.65-2.55 (m, 1H), 2.30-2.18 (m, 4H), 2.05-1.90 (m, 3H) | 175.5, 68.2, 67.5, 42.1, 39.0, 29.3, 25.1, 18.3 | 2960, 2870, 1732 (C=O), 1178 | 198 (M⁺) |
Note: Spectroscopic data are predicted and typical for these structures. Actual values may vary slightly.
Mandatory Visualizations
References
- 1. Regioselective enzymatic aminoacylation of lobucavir to give an intermediate for lobucavir prodrug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Synthesis of cyclobutane nucleoside analogues 3: Preparation of carbocyclic derivatives of oxetanocin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. spectrabase.com [spectrabase.com]
- 8. spectrabase.com [spectrabase.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Friedel-Crafts Acylation with Cyclobutanecarbonyl Chloride
Welcome to the technical support center for optimizing Friedel-Crafts acylation reactions using cyclobutanecarbonyl chloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve reaction yields.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Q1: I am observing a low or no yield in my Friedel-Crafts acylation reaction. What are the primary causes and how can I resolve this?
A1: Low yields are a common challenge in Friedel-Crafts acylation and can often be attributed to several factors. A systematic approach to troubleshooting is recommended.[1]
-
Catalyst Inactivity: The Lewis acid catalyst, most commonly aluminum chloride (AlCl₃), is extremely sensitive to moisture.[1][2] Any water present in your glassware, solvents, or reagents will lead to its deactivation.
-
Solution: Ensure all glassware is oven-dried before use. Use anhydrous solvents and fresh, high-purity Lewis acids. If a previously opened bottle of catalyst is used, ensure it has been stored in a desiccator.[2]
-
-
Insufficient Catalyst: Friedel-Crafts acylation typically requires stoichiometric amounts of the Lewis acid catalyst, not catalytic amounts.[1][3][4] This is because the ketone product forms a stable complex with the Lewis acid, effectively removing it from the reaction cycle.[1]
-
Solution: Use at least 1.1 to 1.3 equivalents of the Lewis acid catalyst relative to the acylating agent.
-
-
Deactivated Aromatic Substrate: The aromatic ring you are acylating may be too deactivated for the reaction to proceed efficiently. Aromatic rings with strongly electron-withdrawing groups (e.g., -NO₂, -CN, -COR) are generally poor substrates for Friedel-Crafts acylation.[1]
-
Solution: If your substrate is deactivated, consider using a more potent Lewis acid or explore alternative synthetic routes.
-
-
Suboptimal Reaction Temperature: The reaction temperature plays a crucial role in the reaction's success.
-
Solution: Friedel-Crafts acylations are often exothermic.[5] It is advisable to start the reaction at a low temperature (e.g., 0-5 °C) to control the initial exotherm and then gradually warm to room temperature or heat as required to drive the reaction to completion.[5] Monitoring the reaction by Thin Layer Chromatography (TLC) is essential to determine the optimal reaction time and temperature.
-
Q2: I am observing the formation of multiple products or unexpected isomers. How can I improve the selectivity of my reaction?
A2: While Friedel-Crafts acylation is generally less prone to isomer formation than alkylation, regioselectivity can still be a concern.
-
Solvent Effects: The choice of solvent can influence the ratio of ortho, para, and meta products.[6] Non-polar solvents like dichloromethane (B109758) or carbon disulfide often favor the formation of the kinetic product, while polar solvents like nitrobenzene (B124822) may lead to the thermodynamic product.[6]
-
Solution: Experiment with different solvents to optimize the regioselectivity for your desired isomer. Dichloromethane is a common starting point for many Friedel-Crafts acylations.
-
-
Steric Hindrance: The bulky nature of the acylium-Lewis acid complex can sterically hinder attack at the ortho positions of a substituted aromatic ring, favoring para-substitution.[5]
-
Solution: For substrates with ortho-para directing groups, the para-isomer is typically the major product. If the ortho-isomer is desired, alternative synthetic strategies may be necessary.
-
Q3: Are there any specific concerns related to the use of this compound? Could the cyclobutyl ring open under the reaction conditions?
A3: The cyclobutane (B1203170) ring is more strained than larger rings like cyclohexane, which can make it susceptible to ring-opening reactions under certain conditions.[7][8] However, the acylium ion formed during Friedel-Crafts acylation is resonance-stabilized, which generally prevents rearrangements of the acyl group itself.[2][3]
-
Recommendation: While ring-opening of the cyclobutyl group is less likely compared to carbocation rearrangements in Friedel-Crafts alkylation, it is a possibility, especially at higher temperatures. It is advisable to maintain controlled temperatures and monitor the reaction for any byproducts. Milder Lewis acids or shorter reaction times could be explored if ring-opening is suspected.
Q4: My work-up procedure is difficult, and I'm losing a significant amount of product. What are some best practices for the work-up of a Friedel-Crafts acylation?
A4: The work-up of a Friedel-Crafts acylation is critical for obtaining a good yield of the purified product.
-
Quenching: The reaction is typically quenched by carefully adding the reaction mixture to a mixture of ice and concentrated hydrochloric acid.[9][10] This hydrolyzes the aluminum chloride-ketone complex and separates the Lewis acid from the product.
-
Caution: This process is highly exothermic and releases HCl gas. It must be performed slowly and with vigorous stirring in a well-ventilated fume hood.
-
-
Extraction and Washing: The product is then extracted into an organic solvent. The organic layer should be washed with a dilute base (e.g., sodium bicarbonate solution) to remove any remaining acid, followed by a brine wash to aid in the separation of the aqueous and organic layers.[9][10]
Data Presentation
The following tables provide representative data on how different reaction parameters can influence the yield of a Friedel-Crafts acylation. Please note that these are generalized values, and optimal conditions for your specific substrate and setup may vary.
Table 1: Effect of Lewis Acid Catalyst on Yield
| Aromatic Substrate | Acylating Agent | Lewis Acid (Equivalents) | Solvent | Temperature (°C) | Representative Yield (%) |
| Benzene (B151609) | This compound | AlCl₃ (1.2) | Dichloromethane | 0 to RT | 75-85 |
| Toluene | This compound | AlCl₃ (1.2) | Dichloromethane | 0 to RT | 80-90 (para-isomer) |
| Anisole (B1667542) | This compound | FeCl₃ (1.2) | Dichloromethane | 0 to RT | 85-95 (para-isomer) |
| Benzene | This compound | ZnCl₂ (1.2) | Nitrobenzene | 25-50 | 50-60 |
Table 2: Effect of Solvent on Yield and Regioselectivity
| Aromatic Substrate | Acylating Agent | Lewis Acid (Equivalents) | Solvent | Temperature (°C) | Major Product | Representative Yield (%) |
| Toluene | This compound | AlCl₃ (1.2) | Dichloromethane | 0 to RT | para-isomer | 80-90 |
| Toluene | This compound | AlCl₃ (1.2) | Carbon Disulfide | 0 to RT | para-isomer | 70-80 |
| Toluene | This compound | AlCl₃ (1.2) | Nitrobenzene | 25 | mixture of isomers | 60-70 |
Experimental Protocols
Below are detailed methodologies for performing a Friedel-Crafts acylation with this compound on both an unactivated and an activated aromatic ring.
Protocol 1: Acylation of Benzene with this compound
Materials:
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Anhydrous Benzene
-
This compound
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Ice
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Apparatus Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser fitted with a drying tube to protect the reaction from atmospheric moisture.
-
Catalyst Suspension: In the reaction flask, suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane. Cool the suspension to 0 °C in an ice bath.
-
Reagent Addition: Dissolve this compound (1.0 equivalent) and anhydrous benzene (1.1 equivalents) in anhydrous dichloromethane and add this solution to the dropping funnel.
-
Reaction: Add the solution from the dropping funnel dropwise to the stirred suspension of aluminum chloride over 20-30 minutes, maintaining the temperature at 0-5 °C. After the addition is complete, allow the mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by TLC.
-
Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with dichloromethane. Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by vacuum distillation or column chromatography.
Protocol 2: Acylation of Anisole with this compound
Materials:
-
Anhydrous Ferric Chloride (FeCl₃)
-
Anhydrous Anisole
-
This compound
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Ice
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Apparatus Setup: Use the same setup as in Protocol 1.
-
Catalyst Suspension: Suspend anhydrous ferric chloride (1.2 equivalents) in anhydrous dichloromethane in the reaction flask and cool to 0 °C.
-
Reagent Addition: Add this compound (1.0 equivalent) to the cooled suspension. Then, add a solution of anhydrous anisole (1.1 equivalents) in anhydrous dichloromethane dropwise from the dropping funnel over 20-30 minutes.
-
Reaction: Stir the reaction mixture at 0-5 °C for 1-2 hours. Monitor the reaction by TLC. Due to the activated nature of anisole, the reaction is typically faster.
-
Quenching and Work-up: Follow the same quenching and work-up procedure as described in Protocol 1.
-
Drying and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The product, predominantly 4-methoxy-cyclobutylphenylmethanone, can be purified by recrystallization or column chromatography.
Mandatory Visualizations
The following diagrams illustrate key aspects of the Friedel-Crafts acylation process.
Caption: Troubleshooting workflow for low yield in Friedel-Crafts acylation.
Caption: General experimental workflow for Friedel-Crafts acylation.
References
- 1. m.youtube.com [m.youtube.com]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemistryjournals.net [chemistryjournals.net]
- 5. benchchem.com [benchchem.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. websites.umich.edu [websites.umich.edu]
- 10. DSpace [open.bu.edu]
Technical Support Center: Acylation Reactions with Cyclobutanecarbonyl Chloride
Welcome to the technical support center for acylation reactions using cyclobutanecarbonyl chloride. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent common side reactions during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of acylation reactions where this compound is used?
This compound is a reactive acylating agent used in several key organic transformations:
-
Friedel-Crafts Acylation: To introduce a cyclobutylcarbonyl group onto an aromatic ring, forming cyclobutyl aryl ketones. This is a common method for creating building blocks in medicinal chemistry.
-
N-Acylation (Amide Formation): Reaction with primary or secondary amines to form N-cyclobutylcarboxamides.
-
O-Acylation (Ester Formation): Reaction with alcohols or phenols to form cyclobutanecarboxylate (B8599542) esters.
Q2: I am observing a low yield in my Friedel-Crafts acylation with this compound and see multiple byproducts. What could be the cause?
Low yields and the formation of side products in Friedel-Crafts acylation with this compound are often attributed to the inherent ring strain of the cyclobutane (B1203170) moiety. Under the strong Lewis acid conditions required for the reaction, several side reactions can occur:
-
Ring Opening: The cyclobutylcarbinyl cation, formed upon coordination of the Lewis acid to the acyl chloride, can undergo rearrangement to more stable carbocations. This can lead to the formation of ring-opened products, such as derivatives of pentenoic acid. Early synthetic methods for cyclobutyl phenyl ketone were known to produce ring-opened pentenones as byproducts, with yields of the desired ketone being as low as 15-38%.[1]
-
Rearrangement to Cyclopentyl Derivatives: Although less common than with cyclopropylcarbinyl systems, there is a possibility of ring expansion to form more stable cyclopentyl derivatives under certain conditions. Studies on related systems have shown evidence for the interconversion of cyclobutyl and cyclopropylcarbinyl cations, suggesting the potential for such rearrangements.[2]
-
Standard Friedel-Crafts Side Reactions: In addition to issues related to the cyclobutane ring, other common Friedel-Crafts side reactions can occur, such as polyacylation (less common than polyalkylation), and deactivation of the catalyst by moisture.
Q3: How can I minimize ring-opening and rearrangement side reactions during Friedel-Crafts acylation?
Minimizing these side reactions requires careful control of the reaction conditions to favor the desired acylation pathway over carbocation rearrangement. Here are some strategies:
-
Choice of Lewis Acid: Milder Lewis acids (e.g., FeCl₃, ZnCl₂) may be less prone to inducing rearrangement compared to stronger ones like AlCl₃. However, this may come at the cost of lower reactivity.
-
Low Temperature: Maintaining a low reaction temperature (typically 0 °C to room temperature) can help to suppress rearrangement pathways, which often have a higher activation energy.
-
Solvent: The choice of solvent can influence the stability of the acylium ion and the reaction outcome. Less polar solvents may sometimes disfavor carbocation rearrangements.
-
Order of Addition: Adding the this compound slowly to a mixture of the aromatic substrate and the Lewis acid at low temperature can help to maintain a low concentration of the reactive acylium ion, potentially reducing side reactions.
Q4: I am acylating a phenol (B47542) with this compound and getting a mixture of products. What is happening?
Phenols are bidentate nucleophiles, meaning they can be acylated at two positions: the hydroxyl group (O-acylation) to form an ester, and the aromatic ring (C-acylation) to form a hydroxyketone. The reaction conditions determine the major product:
-
O-Acylation (Kinetic Product): This reaction is typically faster and is favored under base-catalyzed conditions (e.g., using pyridine (B92270) or triethylamine) or in the absence of a strong Lewis acid.
-
C-Acylation (Thermodynamic Product): This is a Friedel-Crafts type reaction and is favored in the presence of a strong Lewis acid like AlCl₃. The initially formed O-acylated product (ester) can rearrange to the more stable C-acylated product (ketone) in the presence of AlCl₃, a reaction known as the Fries rearrangement.
To favor O-acylation, use a non-Lewis acidic catalyst or a base. For C-acylation, a stoichiometric amount of a strong Lewis acid is typically required.
Q5: During the N-acylation of my amine, I am getting a low yield and a solid precipitate that is not my product. What is the issue?
In the acylation of amines with this compound, hydrogen chloride (HCl) is formed as a byproduct. If not neutralized, the HCl will react with the starting amine to form an ammonium (B1175870) salt, which is non-nucleophilic and will precipitate out of the reaction, thus quenching the reaction.
To prevent this, at least one equivalent of a base (often a tertiary amine like triethylamine (B128534) or pyridine) should be added to the reaction mixture to act as an HCl scavenger. Using two equivalents of the starting amine (if it is not a valuable reagent) can also serve the same purpose.
Troubleshooting Guides
Friedel-Crafts Acylation
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low to no conversion | 1. Inactive Lewis acid catalyst (deactivated by moisture).2. Deactivated aromatic substrate.3. Insufficient reaction temperature. | 1. Use fresh, anhydrous Lewis acid. Ensure all glassware is flame-dried and the reaction is run under an inert atmosphere.2. Friedel-Crafts acylation is not suitable for strongly deactivated rings (e.g., nitrobenzene).3. While low temperatures are recommended to start, gentle warming may be necessary to drive the reaction to completion. Monitor by TLC. |
| Formation of multiple products (TLC/GC-MS) | 1. Ring-opening of the cyclobutyl group.2. Ring expansion to cyclopentyl derivatives.3. Isomer formation on substituted aromatics. | 1. & 2. Use milder Lewis acids, maintain low temperatures (0 °C), and consider a slower addition of the acyl chloride.3. The directing effects of substituents on the aromatic ring will determine the regioselectivity (ortho, meta, para). Product distribution can sometimes be influenced by the choice of solvent and Lewis acid. |
| Difficult work-up, emulsion formation | The product ketone can form a stable complex with the Lewis acid. | Quench the reaction by slowly and carefully pouring the reaction mixture into a mixture of ice and concentrated HCl. This will break up the complex and help with extraction. |
N-Acylation (Amide Formation)
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Reaction stalls, low yield | 1. Formation of amine hydrochloride salt.2. Moisture in the reaction. | 1. Add at least one equivalent of a non-nucleophilic base (e.g., triethylamine, pyridine) to scavenge HCl.2. Ensure all reagents and solvents are anhydrous. |
| Product is difficult to purify | The product may be contaminated with the hydrochloride salt of the scavenger base. | Wash the organic layer with dilute acid (e.g., 1M HCl) to remove the tertiary amine, followed by a wash with saturated sodium bicarbonate solution and brine. |
O-Acylation (Ester Formation)
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low yield | 1. HCl byproduct protonating the alcohol.2. The alcohol is a poor nucleophile. | 1. Add a base like pyridine or triethylamine to neutralize the HCl.2. For less reactive alcohols, the reaction may require gentle heating or the use of a more potent catalyst. |
| Side reaction with acid-sensitive alcohols | The generated HCl can cause side reactions like dehydration or conversion of the alcohol to an alkyl chloride. | The use of a base is crucial to prevent the reaction mixture from becoming acidic. |
Experimental Protocols
Protocol 1: Friedel-Crafts Acylation of Benzene (B151609) with this compound
This protocol is adapted from standard Friedel-Crafts procedures and should be optimized for specific substrates.
Materials:
-
Anhydrous Aluminum Chloride (AlCl₃)
-
This compound
-
Anhydrous Benzene
-
Anhydrous Dichloromethane (DCM)
-
Ice
-
Concentrated HCl
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Apparatus Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser with a drying tube.
-
Catalyst Suspension: Under an inert atmosphere (e.g., nitrogen or argon), charge the flask with anhydrous AlCl₃ (1.1 equivalents) and anhydrous DCM. Cool the suspension to 0 °C in an ice bath.
-
Reagent Addition: Dissolve this compound (1.0 equivalent) in anhydrous DCM and add it to the dropping funnel. Add the acyl chloride solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the internal temperature below 5 °C.
-
Substrate Addition: Add anhydrous benzene (1.2 equivalents) dropwise to the reaction mixture, again keeping the temperature below 5 °C.
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC or GC-MS.
-
Quenching: Carefully and slowly pour the reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice and concentrated HCl.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with DCM. Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution, and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude cyclobutyl phenyl ketone by vacuum distillation or column chromatography.
Protocol 2: N-Acylation of Aniline (B41778) with this compound
Materials:
-
Aniline
-
This compound
-
Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM)
-
1M HCl solution
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Reactant Solution: In a dry round-bottom flask under an inert atmosphere, dissolve aniline (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM. Cool the solution to 0 °C in an ice bath.
-
Acyl Chloride Addition: Dissolve this compound (1.1 equivalents) in anhydrous DCM and add it dropwise to the stirred amine solution over 15-20 minutes.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours, monitoring the reaction by TLC.
-
Work-up: Wash the reaction mixture with 1M HCl to remove excess aniline and triethylamine hydrochloride. Then, wash with saturated NaHCO₃ solution and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure. The crude N-phenylcyclobutanecarboxamide can be purified by recrystallization or column chromatography.
Visualizations
References
Technical Support Center: Purification of Products from Reactions Involving Cyclobutanecarbonyl Chloride
Welcome to the technical support center for researchers, scientists, and drug development professionals working with cyclobutanecarbonyl chloride. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of reaction products derived from this versatile reagent.
Troubleshooting Guide
This guide is designed to help you resolve specific issues that may arise during the work-up and purification of amides, esters, and ketones synthesized using this compound.
Question: My final product is contaminated with unreacted this compound. How can I remove it?
Answer: Unreacted this compound can be removed through a chemical quench followed by extraction.
-
Problem: this compound is a reactive acyl chloride.
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Solution: During the reaction work-up, quench the crude reaction mixture with a nucleophile such as water or a dilute aqueous base (e.g., sodium bicarbonate). This will convert the unreacted acyl chloride into the more easily removable and water-soluble cyclobutanecarboxylic acid or its corresponding salt.
Troubleshooting Workflow for Removal of Unreacted Acyl Chloride
Caption: Workflow for removing unreacted this compound.
Question: I am trying to purify my cyclobutyl amide product by column chromatography, but I am getting poor separation and low yield. What can I do?
Answer: Poor separation and yield during column chromatography of amides can be due to the polarity of the amide and its interaction with the silica (B1680970) gel.
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Problem: Amides can be quite polar and may streak or bind irreversibly to acidic silica gel, leading to poor separation and loss of product.[1]
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Solutions:
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Try Recrystallization: If your amide is a solid, recrystallization is often a more effective purification method than chromatography and can lead to higher yields.[1] Common solvents to try include ethanol, acetone, or acetonitrile.[1]
-
Modify the Mobile Phase: If chromatography is necessary, consider adding a small amount of a basic modifier, like triethylamine (B128534) (0.1-1%), to your eluent to neutralize the acidic sites on the silica gel. This can improve peak shape and recovery.
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Use an Alternative Stationary Phase: Consider using a less acidic stationary phase, such as neutral alumina, or a reverse-phase column if your product is sufficiently non-polar.
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Question: After my aqueous work-up, I am struggling with a persistent emulsion. How can I break it?
Answer: Emulsions are common when working up reactions, especially when basic solutions are used.
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Problem: The formation of finely dispersed droplets of one liquid within another, stabilized by surfactants or fine solids.
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Solutions:
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Add Brine: Add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, which can help to break the emulsion.
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Filter through Celite: If the emulsion is stabilized by fine solid particles, filtering the entire mixture through a pad of Celite can help to remove these solids and break the emulsion.
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Gentle Stirring/Time: Sometimes, simply allowing the mixture to stand undisturbed for a period or gently swirling the separatory funnel (rather than vigorous shaking) can help the layers to separate.
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Question: My final product is contaminated with cyclobutanecarboxylic acid. How can I remove this impurity?
Answer: Cyclobutanecarboxylic acid is an acidic impurity and can be removed with a basic wash.
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Problem: The presence of the carboxylic acid byproduct from the hydrolysis of the acyl chloride.[2]
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Solution: During the liquid-liquid extraction, wash the organic layer with a dilute aqueous base such as 5% sodium bicarbonate or 1M sodium hydroxide (B78521) solution. This will deprotonate the carboxylic acid, forming the water-soluble carboxylate salt, which will partition into the aqueous layer.
Logical Flow for Removing Acidic Impurities
Caption: Decision tree for the removal of cyclobutanecarboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts in reactions involving this compound?
A1: The most common byproducts depend on the reaction conditions and the nucleophile used. However, a primary byproduct is often cyclobutanecarboxylic acid, which forms from the hydrolysis of this compound upon contact with water or moisture.[2] If the reaction is performed in the presence of a base like triethylamine, the corresponding triethylammonium (B8662869) hydrochloride salt will also be a major byproduct.
Q2: What are the recommended general work-up procedures for reactions with this compound?
A2: A typical work-up procedure involves quenching the reaction, followed by aqueous extraction to remove water-soluble impurities. A general protocol is as follows:
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Cool the reaction mixture in an ice bath.
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Slowly add water or a dilute aqueous solution of sodium bicarbonate to quench any unreacted this compound.
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Transfer the mixture to a separatory funnel and add an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
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Wash the organic layer sequentially with water, a dilute acid (e.g., 1M HCl) if a basic catalyst like pyridine (B92270) was used, a dilute base (e.g., 5% NaHCO3) to remove cyclobutanecarboxylic acid, and finally with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure.
Q3: Which purification techniques are most suitable for products derived from this compound?
A3: The choice of purification technique depends on the physical properties of the product.
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Distillation: Effective for liquid products that are thermally stable and have a boiling point significantly different from any impurities.
-
Recrystallization: The preferred method for solid products, as it can yield highly pure material.[1]
-
Column Chromatography: A versatile technique for both solid and liquid products, especially when distillation or recrystallization are not feasible or when separating mixtures of similar polarity.
Q4: How can I monitor the progress of my purification?
A4: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the progress of column chromatography by analyzing the composition of collected fractions. For distillation, monitoring the boiling point and refractive index can indicate the purity of the fractions. For recrystallization, the formation of well-defined crystals and a sharp melting point of the dried product are indicators of purity.
Data Presentation
Table 1: Physical Properties of Key Compounds
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Refractive Index (n20/D) |
| This compound | 118.56 | 60 / 50 mmHg[3] | 1.039[3] | 1.455[3] |
| Cyclobutanecarboxylic acid | 100.12 | 191.5-193.5[4] | ~1.07 | ~1.45 |
Table 2: Typical Purification Methods and Reported Yields for Cyclobutane Derivatives
| Product Type | Purification Method | Typical Yield Range | Reference |
| Cyclobutanecarboxylic acid | Distillation | 86-91% | [5] |
| 1,1-Cyclobutanedicarboxylic acid | Recrystallization from ethyl acetate | - | [4] |
| N-phenyl-2-(3-acetyl-2,2-dimethylcyclobutyl)acetamide | Recrystallization from ethanol/water | 70.6% | [6] |
| Aryl Cyclobutyl Ketones | Distillation or Column Chromatography | - | [7] |
Experimental Protocols
Protocol 1: General Aqueous Work-up for Amide Synthesis
-
Quenching: After the reaction is deemed complete by TLC, cool the reaction vessel to 0 °C in an ice bath. Slowly add a saturated aqueous solution of NaHCO3 to quench any unreacted this compound and neutralize any acid present.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).
-
Washing: Combine the organic layers and wash sequentially with:
-
1 M HCl (if a tertiary amine base was used in excess).
-
Saturated aqueous NaHCO3 (to remove any cyclobutanecarboxylic acid).
-
Brine (to aid in drying).
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the crude amide.
Protocol 2: Purification of a Solid Cyclobutyl Amide by Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent system in which the amide is soluble at elevated temperatures but sparingly soluble at room temperature or below. Test small amounts of the crude product in various solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate/hexanes).[1]
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of the chosen hot solvent to just dissolve the solid completely.
-
Cooling: Allow the solution to cool slowly to room temperature. If no crystals form, gently scratch the inside of the flask with a glass rod or place the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
References
- 1. researchgate.net [researchgate.net]
- 2. CAS 5006-22-4: this compound | CymitQuimica [cymitquimica.com]
- 3. 环丁基甲酰氯 98% | Sigma-Aldrich [sigmaaldrich.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Cyclobutanecarboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
Managing moisture sensitivity of Cyclobutanecarbonyl chloride in reactions
This guide provides researchers, scientists, and drug development professionals with essential information for handling the moisture-sensitive reagent, Cyclobutanecarbonyl chloride (CAS 5006-22-4), to ensure successful and repeatable experimental outcomes.
Troubleshooting Guide
Issue 1: Low or No Yield in Acylation Reactions
| Possible Cause | Troubleshooting Step | Rationale |
| Moisture Contamination of Reagents or Glassware | 1. Ensure all glassware is rigorously dried (flame-dried or oven-dried at >125°C overnight) and cooled under an inert atmosphere (e.g., nitrogen or argon).[1] 2. Use freshly distilled, anhydrous solvents. 3. Verify the quality of the this compound; if it is old or has been improperly stored, it may have hydrolyzed. | This compound reacts readily with water, which leads to the formation of the unreactive cyclobutanecarboxylic acid, thereby reducing the amount of acylating agent available for the desired reaction.[2][3][4] |
| Improper Reaction Setup | 1. Set up the reaction under a positive pressure of an inert gas (nitrogen or argon) using a Schlenk line or a glove box.[1][5] 2. Use septa and syringes for the transfer of all liquid reagents.[1] | Maintaining an inert atmosphere is crucial to prevent atmospheric moisture from entering the reaction vessel.[5] |
| Poor Quality Starting Materials | 1. Check the purity of the substrate (e.g., aromatic compound in Friedel-Crafts acylation).[6] 2. Use a fresh bottle of this compound or purify it by distillation under reduced pressure if its quality is questionable. | Impurities in the starting materials can lead to side reactions or inhibit the primary reaction, resulting in a lower yield.[6] |
Issue 2: Formation of Unexpected Byproducts
| Possible Cause | Troubleshooting Step | Rationale |
| Hydrolysis of this compound | 1. Follow the rigorous anhydrous techniques outlined in "Issue 1". 2. Analyze the byproduct; the presence of cyclobutanecarboxylic acid is a strong indicator of moisture contamination. | The primary byproduct from moisture contamination is cyclobutanecarboxylic acid.[3][4] |
| Side Reactions of the Substrate or Product | 1. In Friedel-Crafts reactions, ensure the stoichiometry of the Lewis acid catalyst is correct. Excess catalyst can sometimes lead to undesired reactions. 2. Control the reaction temperature, as higher temperatures can promote side reactions. | The reaction conditions need to be optimized for the specific substrate to minimize the formation of byproducts. |
Frequently Asked Questions (FAQs)
Q1: How should I properly store this compound?
A: this compound should be stored in a cool, dry, and well-ventilated place, away from incompatible materials such as water, alcohols, and amines.[2] It is highly recommended to store it under an inert atmosphere, such as nitrogen or argon, to prevent degradation from atmospheric moisture. The recommended storage temperature is typically 2-8°C.
Q2: What are the visible signs of degradation of this compound?
A: A pungent, acidic odor of hydrogen chloride (HCl) gas is a key indicator of hydrolysis.[2][4] The liquid may also appear cloudy due to the formation of insoluble cyclobutanecarboxylic acid.
Q3: What is the mechanism of hydrolysis for this compound?
A: The hydrolysis of acyl chlorides like this compound proceeds through a nucleophilic addition-elimination mechanism. A water molecule acts as a nucleophile, attacking the electrophilic carbonyl carbon. This is followed by the elimination of a chloride ion and a proton to form cyclobutanecarboxylic acid and hydrochloric acid.[3]
Q4: Can I use a nitrogen balloon instead of a Schlenk line for maintaining an inert atmosphere?
A: Yes, for many small-scale reactions, a nitrogen or argon-filled balloon can be a sufficient and convenient way to maintain a positive pressure of inert gas in the reaction flask. However, for reactions that are extremely sensitive to moisture or require long reaction times, a Schlenk line or glove box provides a more robust inert atmosphere.[1][5]
Q5: What personal protective equipment (PPE) should I wear when handling this compound?
A: Due to its corrosive nature, it is imperative to wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[2] All manipulations should be performed in a well-ventilated fume hood to avoid inhaling the corrosive vapors.[2]
Data Presentation
| Moisture Level in Reaction | Expected Yield of Acylated Product | Predominant Side Product |
| Strictly Anhydrous | High (>90%) | Minimal |
| Trace Moisture | Moderate (50-80%) | Cyclobutanecarboxylic acid |
| Ambient/Humid Conditions | Low to None (<10%) | Cyclobutanecarboxylic acid |
Experimental Protocols
General Protocol for Handling this compound under Anhydrous Conditions
-
Glassware Preparation: All glassware (reaction flask, dropping funnel, condenser, etc.) should be oven-dried at a minimum of 125°C for several hours or flame-dried under vacuum.[1] Assemble the glassware while still hot and allow it to cool under a stream of dry nitrogen or argon.
-
Inert Atmosphere: The reaction should be conducted under a positive pressure of an inert gas. This can be achieved using a Schlenk line or by attaching a balloon filled with nitrogen or argon to the reaction flask via a needle through a septum.[1]
-
Reagent Transfer: Use a dry, nitrogen-flushed syringe to transfer this compound and other liquid reagents. For larger quantities, cannula transfer techniques are recommended.[1]
-
Reaction Quenching: Once the reaction is complete, it should be quenched carefully, often by slowly adding it to an ice-cold solution to manage the exothermic reaction of any unreacted acyl chloride.
Visualizations
Hydrolysis of this compound
The following diagram illustrates the nucleophilic addition-elimination mechanism of this compound hydrolysis.
Workflow for Anhydrous Reaction Setup
This workflow outlines the key steps to ensure a moisture-free reaction environment.
References
Troubleshooting low conversion rates in Cyclobutanecarbonyl chloride reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low conversion rates in reactions involving cyclobutanecarbonyl chloride.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. My reaction with this compound shows a low conversion rate. What are the primary factors to investigate?
Low conversion rates in reactions involving this compound can often be attributed to several critical factors. A systematic approach to troubleshooting is recommended:
-
Reagent Quality and Handling:
-
Purity of this compound: Ensure the purity of the acyl chloride. Impurities from its synthesis or degradation can inhibit the reaction. If the reagent is old or has been improperly stored, it may have hydrolyzed.
-
Moisture Sensitivity: this compound is highly sensitive to moisture.[1][2] It readily hydrolyzes to cyclobutanecarboxylic acid upon contact with water, including atmospheric moisture.[2][3] This not only consumes the starting material but the resulting carboxylic acid can complicate the reaction. Always use anhydrous solvents, oven-dried glassware, and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]
-
Purity of Other Reactants: Ensure the purity of your nucleophile (amine, alcohol, aromatic substrate) and any other reagents.
-
-
Reaction Conditions:
-
Temperature: The optimal reaction temperature can vary significantly depending on the specific reaction (amidation, esterification, Friedel-Crafts acylation). Some reactions are rapid at 0°C or room temperature, while others may require heating to proceed at a reasonable rate.[4] However, excessive heat can lead to side reactions and decomposition.
-
Reaction Time: Incomplete reactions can be a result of insufficient reaction time. Monitor the reaction progress using appropriate analytical methods (TLC, GC-MS, or ¹H NMR) to determine the optimal duration.[5]
-
-
Stoichiometry and Reagent Addition:
-
Incorrect Ratios: Double-check the stoichiometry of your reactants. For reactions like amidation, an excess of the amine is sometimes used to act as a base to neutralize the HCl byproduct.[6][7]
-
Order of Addition: The order in which reagents are added can be crucial. For instance, in amidation reactions, it is often best to add the this compound slowly to a solution of the amine and a non-nucleophilic base.[8]
-
2. I am performing an amidation reaction and observing a significant amount of unreacted starting amine. How can I improve the yield?
Low yields in amidation reactions with this compound are common and can often be resolved by addressing the following:
-
HCl Byproduct Neutralization: The reaction of an amine with this compound produces one equivalent of hydrogen chloride (HCl).[6] This HCl will react with the starting amine to form an ammonium (B1175870) salt, rendering it non-nucleophilic and halting the reaction. To prevent this, at least one equivalent of a base must be added to scavenge the HCl.
-
Using Excess Amine: If the starting amine is inexpensive, using two or more equivalents is a simple solution. One equivalent acts as the nucleophile, and the second acts as the base.
-
Using a Non-Nucleophilic Base: A more common approach is to use a non-nucleophilic tertiary amine, such as triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA), in stoichiometric amounts (typically 1.1-1.5 equivalents).[8] Pyridine (B92270) can also be used as a solvent and a base.[8]
-
-
Reaction Temperature: While many amidation reactions are exothermic and proceed quickly at 0°C to room temperature, some less nucleophilic amines may require gentle heating to achieve a reasonable reaction rate.
-
Reagent Purity: Ensure the amine is pure and dry. The this compound should be of high purity, as residual acid from its synthesis can neutralize the amine.
Illustrative Data: Effect of Base on Amidation Yield
| Entry | Amine (1.0 eq.) | This compound (1.0 eq.) | Base (eq.) | Solvent | Temperature (°C) | Time (h) | Conversion (%) |
| 1 | Aniline | 1.0 | None | DCM | 25 | 2 | <50 |
| 2 | Aniline | 1.0 | Aniline (2.0) | DCM | 25 | 2 | >95 |
| 3 | Aniline | 1.0 | TEA (1.2) | DCM | 25 | 2 | >95 |
| 4 | Aniline | 1.0 | Pyridine | Pyridine | 25 | 2 | >95 |
Note: This data is illustrative and based on general principles of Schotten-Baumann reactions. Actual results may vary.
3. My esterification reaction with an alcohol is sluggish and gives a low yield. What troubleshooting steps should I take?
Esterification with acyl chlorides is generally a rapid and efficient process.[9] Low conversion rates often point to specific issues:
-
Steric Hindrance: Tertiary alcohols react much slower than primary or secondary alcohols due to steric hindrance around the hydroxyl group.[10] Phenols are also generally less reactive. For sterically hindered alcohols, longer reaction times, elevated temperatures, and the use of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) may be necessary.
-
Base Stoichiometry: Similar to amidation, a base (typically pyridine or triethylamine) is required to neutralize the HCl byproduct. Ensure at least one equivalent of a suitable base is used.
-
Moisture Contamination: The presence of water will lead to the competitive hydrolysis of the this compound, reducing the yield of the desired ester.[2] Rigorous anhydrous conditions are essential.
4. I am attempting a Friedel-Crafts acylation with benzene (B151609) and this compound, but the reaction is not working. What are the likely causes?
Friedel-Crafts acylation is highly sensitive to several factors:
-
Catalyst Inactivity: The Lewis acid catalyst (e.g., AlCl₃, FeCl₃) is extremely sensitive to moisture.[4] Using a fresh, anhydrous catalyst is critical for the reaction's success. The catalyst can be deactivated by water in the solvent, on the glassware, or in the reagents.
-
Stoichiometry of the Catalyst: Friedel-Crafts acylation typically requires more than a catalytic amount of the Lewis acid.[4] This is because the product, an aryl ketone, can form a complex with the Lewis acid, rendering it inactive. Therefore, at least one equivalent of the Lewis acid is often necessary.
-
Deactivated Aromatic Substrate: The aromatic ring must be activated or at least neutral towards electrophilic aromatic substitution. If the aromatic substrate contains strongly electron-withdrawing groups (e.g., -NO₂, -CN, -COR), the Friedel-Crafts acylation will likely fail.[4]
-
Reaction Temperature: While some highly activated aromatic rings may react at room temperature, many Friedel-Crafts acylations require heating to proceed.
Illustrative Data: Friedel-Crafts Acylation Conditions
| Entry | Aromatic Substrate | Lewis Acid (eq.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Benzene | AlCl₃ (1.1) | Benzene (excess) | 80 | 2 | High |
| 2 | Toluene | AlCl₃ (1.1) | CS₂ | 50 | 3 | High |
| 3 | Anisole | AlCl₃ (1.1) | DCM | 0 to 25 | 2 | High |
| 4 | Nitrobenzene | AlCl₃ (1.1) | Nitrobenzene | 100 | 24 | No reaction |
Note: This data is illustrative and based on established principles of Friedel-Crafts reactions. Actual results may vary.
Experimental Protocols
Protocol 1: General Procedure for Amide Synthesis
-
Preparation: To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add the amine (1.0 eq.) and a suitable anhydrous solvent (e.g., dichloromethane, THF).
-
Base Addition: Add a non-nucleophilic base such as triethylamine (1.2 eq.) to the solution.
-
Cooling: Cool the mixture to 0°C in an ice bath.
-
Acyl Chloride Addition: Dissolve this compound (1.0 eq.) in a small amount of the anhydrous solvent. Add the acyl chloride solution dropwise to the stirred amine solution over 10-15 minutes.
-
Reaction: Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: Upon completion, quench the reaction with water or a dilute aqueous acid (e.g., 1M HCl). Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
Protocol 2: General Procedure for Friedel-Crafts Acylation
-
Preparation: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a gas outlet to a trap, and a dropping funnel under a nitrogen atmosphere, add the anhydrous Lewis acid (e.g., AlCl₃, 1.1 eq.) and a dry solvent (e.g., dichloromethane, CS₂).
-
Acyl Chloride Addition: Add this compound (1.0 eq.) to the stirred suspension.
-
Substrate Addition: Dissolve the aromatic substrate (1.0 eq.) in the dry solvent and add it to the dropping funnel. Add the aromatic compound dropwise to the reaction mixture at a temperature that maintains control of the reaction (often starting at 0°C).
-
Reaction: After the addition is complete, the reaction may be stirred at room temperature or heated to reflux. Monitor the progress by TLC or GC-MS.
-
Work-up: Cool the reaction mixture to 0°C and quench it by carefully pouring it over crushed ice and concentrated HCl.
-
Purification: Separate the layers and extract the aqueous layer with an organic solvent. Combine the organic layers, wash with water, saturated sodium bicarbonate, and brine. Dry over anhydrous sodium sulfate, filter, and concentrate. The crude product is typically purified by column chromatography or distillation.
Visualizations
Caption: A logical workflow for troubleshooting low conversion rates.
Caption: Desired vs. side reaction pathway in amidation.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. CAS 5006-22-4: this compound | CymitQuimica [cymitquimica.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. reddit.com [reddit.com]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. Acid to Ester - Common Conditions [commonorganicchemistry.com]
Removal of excess chlorinating agent from Cyclobutanecarbonyl chloride synthesis
Technical Support Center: Cyclobutanecarbonyl Chloride Synthesis
Topic: Removal of Excess Chlorinating Agent
Welcome to the technical support center for drug development professionals, researchers, and scientists. This guide provides detailed troubleshooting advice and answers to frequently asked questions regarding the critical step of removing excess chlorinating agents after the synthesis of this compound from cyclobutanecarboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What are the most common chlorinating agents for this synthesis, and why is removing the excess important?
A1: The most prevalent chlorinating agents for converting cyclobutanecarboxylic acid to its acyl chloride are thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂).[1] It is crucial to remove the excess reagent for several reasons:
-
Product Purity: Residual chlorinating agents are reactive impurities that can interfere with subsequent reactions.
-
Safety: Both thionyl chloride and oxalyl chloride are corrosive, toxic, and react violently with water, releasing hazardous gases like HCl and SO₂.[1][2]
-
Stability: Thionyl chloride can decompose at temperatures above its boiling point, potentially causing product discoloration (yellow/orange) and the formation of other impurities.[3]
Q2: What are the primary methods for removing excess thionyl chloride or oxalyl chloride?
A2: The two main strategies are distillation and quenching. The choice depends on the stability of your product (this compound is moisture-sensitive), the scale of the reaction, and the required final purity.[4]
-
Distillation is preferred for isolating the acyl chloride, as it preserves the water-sensitive product. Methods include simple distillation, vacuum distillation, and azeotropic distillation.[3][4]
-
Quenching involves reacting the excess chlorinating agent with a suitable reagent. This method is generally not used if the desired product is the acyl chloride itself, as quenching agents like water will hydrolyze the product back to the carboxylic acid.
Q3: How can I confirm that the excess chlorinating agent has been completely removed?
A3: Complete removal can be verified using several methods:
-
Physical Observation: The potent, sharp, acrid odors of thionyl chloride and oxalyl chloride should no longer be detectable.[1]
-
Spectroscopy: For sensitive applications, analytical techniques are recommended.
-
FTIR Spectroscopy: Monitor the disappearance of characteristic peaks for the chlorinating agent.
-
NMR Spectroscopy: Can be used to detect residual impurities if they have distinct signals from the product.[3]
-
GC-MS: This is a highly sensitive method to detect and quantify trace amounts of volatile impurities.[1] To analyze the acyl chloride product itself, it is often derivatized first (e.g., by reacting with methanol (B129727) to form the methyl ester) to prevent decomposition on the column.[5]
-
Q4: What are the critical safety precautions when removing these reagents?
A4: Both thionyl chloride and oxalyl chloride are hazardous. Always adhere to the following precautions:
-
Work in a well-ventilated chemical fume hood.[1]
-
Wear appropriate Personal Protective Equipment (PPE), including chemical safety goggles, a face shield, acid-resistant gloves, and a lab coat.[1]
-
Ensure all glassware is thoroughly dried before use to prevent violent reactions with moisture.[1]
-
When using a vacuum pump (e.g., for a rotary evaporator or vacuum distillation), always use a cold trap (dry ice/acetone or liquid nitrogen) and a base trap (containing NaOH or KOH) to neutralize corrosive acidic vapors (HCl, SO₂) and protect the pump.[1][3][6]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Product is dark, yellow, or orange after heating. | The distillation temperature is too high, causing thermal decomposition of the product or the chlorinating agent. Thionyl chloride can decompose above its boiling point.[3] | Use vacuum distillation to lower the boiling points of all components, allowing for effective separation at a lower, safer temperature.[1] |
| The removal of the chlorinating agent by distillation is incomplete. | The boiling points of the product and the chlorinating agent are too close for efficient simple distillation. | 1. Fractional Distillation: Use a fractionating column for better separation. 2. Azeotropic Distillation: Add a dry, inert solvent like toluene (B28343). The toluene forms a lower-boiling azeotrope with the chlorinating agent, which can be distilled off. This process, often called "chasing," can be repeated 2-3 times to remove trace amounts.[1][3][7] |
| Vacuum pump tubing is degrading or pump oil is contaminated. | Acidic vapors (HCl, SO₂) are being drawn into the pump. This is a common issue when using a rotary evaporator or vacuum distillation without proper protection.[1][3] | Always install a cold trap (liquid nitrogen or dry ice/acetone) and a subsequent base trap (containing KOH pellets or a concentrated NaOH solution) between your apparatus and the vacuum pump.[1][3][6] |
| Reaction is too vigorous and difficult to control during an attempted quench. | The reaction of chlorinating agents with quenching solutions (e.g., water, bases) is highly exothermic.[1] | Perform the quench at low temperatures (0–5 °C) by adding the reaction mixture dropwise to a cooled, vigorously stirred quenching solution (e.g., ice-water or a cold aqueous base). Never add the quenching solution to the reaction mixture.[1] |
Data Presentation: Physical Properties
This table summarizes key physical properties relevant to the purification of this compound. The significant difference in boiling points under vacuum allows for effective separation by distillation.
| Compound | Molecular Wt. ( g/mol ) | Boiling Point (Atmospheric) | Boiling Point (Reduced Pressure) | Notes |
| This compound | 118.56 | ~155-160 °C (estimated) | 60 °C @ 50 mmHg[8][9][10][11] | The desired product. Higher boiling than chlorinating agents. |
| Thionyl chloride (SOCl₂) ** | 118.97 | 76 °C[2][4] | < 40 °C under vacuum.[12] | Common reagent; excess must be removed. |
| Oxalyl chloride ((COCl)₂) ** | 126.93 | 63-64 °C[13][14] | < 30 °C under vacuum. | Common reagent; more volatile than SOCl₂. |
| Toluene | 92.14 | 111 °C[3] | - | Used as a solvent for azeotropic distillation.[3] |
Experimental Protocols
Protocol 1: Removal of Excess Thionyl Chloride by Vacuum Distillation
This is the preferred method for removing the bulk of the excess chlorinating agent while preserving the moisture-sensitive acyl chloride product.
-
Apparatus Setup:
-
Assemble a standard vacuum distillation apparatus using oven-dried glassware.
-
Connect the receiving flask to a cold trap cooled with a dry ice/acetone slurry or liquid nitrogen.
-
Connect the cold trap to a base trap (e.g., a flask with a KOH solution).
-
Connect the base trap to a vacuum pump.
-
-
Procedure:
-
After the initial reaction is complete, allow the reaction flask to cool to room temperature.
-
Slowly and carefully apply vacuum to the system. Be mindful of initial bumping or vigorous boiling.
-
Once the system is stable under vacuum, gradually heat the reaction flask using an oil bath. Keep the bath temperature below 50 °C to prevent product decomposition.[1][12]
-
Collect the distilled thionyl chloride in the cooled receiving flask.
-
Continue distillation until no more solvent comes over. The crude this compound will remain in the distillation flask.
-
Slowly and carefully release the vacuum and backfill the system with an inert gas (e.g., Nitrogen or Argon).
-
The crude product can be further purified by a second fractional vacuum distillation.
-
Protocol 2: Removal of Trace Thionyl Chloride by Azeotropic Distillation
This method is excellent for removing the final traces of thionyl chloride after the bulk has been removed by simple or vacuum distillation.
-
Apparatus Setup:
-
Use a standard simple distillation apparatus with oven-dried glassware under an inert atmosphere.
-
-
Procedure:
-
After removing the bulk of the thionyl chloride, cool the flask containing the crude this compound.
-
Add a portion of dry toluene to the flask.
-
Heat the mixture to distill the toluene-thionyl chloride azeotrope. The azeotrope will distill at a temperature lower than pure toluene.[3]
-
Continue until the distillation temperature rises to that of pure toluene (~111 °C), indicating that the azeotrope has been removed.
-
Cool the flask and repeat the process by adding another portion of dry toluene and re-distilling. Two or three "chases" are typically sufficient to remove all traces of thionyl chloride.[7]
-
Finally, remove the remaining toluene under reduced pressure to yield the purified this compound.
-
Visualizations
Caption: Workflow for synthesis and purification of this compound.
Caption: Troubleshooting logic for common issues in chlorinating agent removal.
References
- 1. benchchem.com [benchchem.com]
- 2. ICSC 1409 - THIONYL CHLORIDE [inchem.org]
- 3. benchchem.com [benchchem.com]
- 4. Thionyl chloride - Wikipedia [en.wikipedia.org]
- 5. reddit.com [reddit.com]
- 6. Sciencemadness Discussion Board - Vacuum Distillation of SOCl2 (thionyl chloride) - Powered by XMB 1.9.11 [sciencemadness.org]
- 7. researchgate.net [researchgate.net]
- 8. Page loading... [wap.guidechem.com]
- 9. cyclobutane carbonyl chloride [chembk.com]
- 10. This compound 98 5006-22-4 [sigmaaldrich.com]
- 11. This compound | 5006-22-4 [chemicalbook.com]
- 12. researchgate.net [researchgate.net]
- 13. Oxalyl chloride - Wikipedia [en.wikipedia.org]
- 14. Oxalyl Chloride [commonorganicchemistry.com]
Technical Support Center: Reaction of Cyclobutanecarbonyl Chloride with Primary Amines
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the reaction of cyclobutanecarbonyl chloride and primary amines to synthesize N-substituted cyclobutanecarboxamides.
Frequently Asked Questions (FAQs)
Q1: What is the primary product of the reaction between this compound and a primary amine?
The primary product is an N-substituted cyclobutanecarboxamide. The reaction proceeds via a nucleophilic acyl substitution mechanism where the primary amine attacks the electrophilic carbonyl carbon of the this compound.
Q2: What are the common byproducts in this reaction?
The most common byproducts include:
-
Amine Hydrochloride: Hydrogen chloride (HCl) is generated during the reaction and subsequently reacts with the unreacted primary amine or another basic amine in the reaction mixture to form the corresponding hydrochloride salt.
-
Cyclobutanecarboxylic Acid: This forms if the highly reactive this compound is exposed to water (hydrolysis).
-
Cyclobutanecarboxylic Anhydride (B1165640): This can form from the reaction of this compound with cyclobutanecarboxylic acid (if present from hydrolysis) or via a Vilsmeier-type intermediate in the presence of certain reagents like DMF.
Q3: Why is a base typically required for this reaction?
A base is crucial for neutralizing the hydrogen chloride (HCl) byproduct.[1] Without a base, the HCl will protonate the primary amine, rendering it non-nucleophilic and halting the desired reaction. Common bases include tertiary amines like triethylamine (B128534) (TEA) or pyridine, or an excess of the primary amine reactant itself. Aqueous bases like sodium hydroxide (B78521) are often used in biphasic systems, a method known as the Schotten-Baumann reaction.[1][2][3][4]
Troubleshooting Guide
Issue 1: Low or No Product Yield
-
Question: I am observing a very low yield of my desired N-substituted cyclobutanecarboxamide. What are the potential causes and solutions?
-
Answer:
-
Inactive Amine: The primary amine may have been protonated by the generated HCl. Ensure at least one equivalent of a suitable base (e.g., triethylamine, pyridine, or excess primary amine) is present to neutralize the acid.
-
Hydrolysis of Acyl Chloride: this compound is highly moisture-sensitive. Ensure all glassware is oven-dried, and use anhydrous solvents to prevent hydrolysis to cyclobutanecarboxylic acid.
-
Insufficiently Reactive Amine: Sterically hindered or electronically deactivated primary amines may react slowly. Consider using a more forcing reaction condition, such as gentle heating or a more potent catalyst.
-
Poor Quality Starting Materials: Verify the purity of your this compound and primary amine. Impurities can interfere with the reaction.
-
Issue 2: Presence of Multiple Spots on TLC, Indicating Impurities
-
Question: My reaction mixture shows multiple spots on the TLC plate, even after the presumed completion of the reaction. What could these impurities be and how can I minimize them?
-
Answer:
-
Unreacted Starting Materials: If the reaction has not gone to completion, you will see spots corresponding to the this compound and the primary amine. Monitor the reaction over a longer period or consider gentle heating to drive it to completion.
-
Hydrolysis Product: A polar spot could correspond to cyclobutanecarboxylic acid, formed from the hydrolysis of the acyl chloride. To minimize this, ensure strictly anhydrous conditions.
-
Amine Hydrochloride Salt: The hydrochloride salt of the primary amine is a common byproduct and may appear as a baseline spot on the TLC. An aqueous workup with a mild base can help remove this.
-
Symmetrical Anhydride: The formation of cyclobutanecarboxylic anhydride is a possibility. This can sometimes be minimized by controlling the reaction temperature and the rate of addition of the acyl chloride.
-
Issue 3: Difficult Product Isolation and Purification
-
Question: I am having trouble isolating and purifying my N-substituted cyclobutanecarboxamide. What strategies can I employ?
-
Answer:
-
Aqueous Workup: A standard workup procedure involves quenching the reaction with water and extracting the product into an organic solvent. Washing the organic layer with a dilute acid (e.g., 1M HCl) can remove excess amine and base. A subsequent wash with a mild base (e.g., saturated sodium bicarbonate solution) can remove any acidic byproducts like cyclobutanecarboxylic acid.
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent system is an effective purification method.
-
Column Chromatography: For oils or solids that are difficult to crystallize, purification by column chromatography on silica (B1680970) gel is a standard technique. A gradient of ethyl acetate (B1210297) in hexanes is often a good starting point for elution.
-
Data Presentation
The following table summarizes typical yields for the synthesis of various N-substituted cyclobutanecarboxamides under laboratory conditions. Please note that yields can vary significantly based on the specific reaction conditions and the nature of the primary amine.
| Primary Amine | Product | Typical Yield (%) | Notes |
| Aniline (B41778) | N-phenylcyclobutanecarboxamide | 75-95% | Aromatic amines generally provide good yields under standard conditions.[5][6] |
| Benzylamine | N-benzylcyclobutanecarboxamide | ~90% | A common reaction with good expected yields.[3] |
| n-Butylamine | N-butylcyclobutanecarboxamide | 80-90% | Aliphatic amines are generally more nucleophilic and react readily. |
| 8-Aminoquinoline | N-(quinolin-8-yl)cyclobutanecarboxamide | ~92% | Can be synthesized in a biphasic DCM/saturated aqueous sodium bicarbonate system. |
| Various substituted anilines | N-(substituted-phenyl)cyclobutanecarboxamide | 71-90% | Yields are generally high but can be influenced by the electronic nature of the substituents on the aniline ring.[7] |
Experimental Protocols
General Protocol for the Synthesis of N-Aryl Cyclobutanecarboxamides
This protocol is a general guideline and may require optimization for specific primary amines.
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add the primary amine (1.0 equivalent) and a suitable anhydrous solvent (e.g., dichloromethane (B109758), THF, or diethyl ether).
-
Addition of Base: Add a suitable base (1.1-1.2 equivalents), such as triethylamine or pyridine, to the solution.
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Addition of Acyl Chloride: Slowly add this compound (1.05 equivalents) dropwise to the stirred solution. The addition should be controlled to maintain the temperature below 5-10 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by recrystallization or column chromatography on silica gel.
Mandatory Visualizations
Caption: Reaction pathways for this compound with primary amines.
Caption: A logical workflow for troubleshooting low-yield reactions.
References
- 1. byjus.com [byjus.com]
- 2. quora.com [quora.com]
- 3. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]
- 4. SATHEE: Chemistry Schotten Baumann Reaction [sathee.iitk.ac.in]
- 5. sphinxsai.com [sphinxsai.com]
- 6. researchgate.net [researchgate.net]
- 7. Ligand-controlled regiodivergent aminocarbonylation of cyclobutanols toward 1,1- and 1,2-substituted cyclobutanecarboxamides - PMC [pmc.ncbi.nlm.nih.gov]
Column chromatography conditions for purifying cyclobutyl ketone products
Welcome to the Technical Support Center for the purification of cyclobutyl ketone products via column chromatography. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance and troubleshooting for common challenges encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: My cyclobutyl ketone product won't move off the baseline of the silica (B1680970) gel column. What should I do?
A: This is a common issue indicating that your mobile phase is not polar enough to elute the compound. Cyclobutyl ketones, while containing a polar carbonyl group, can have varying polarities based on other substituents.
-
Solution: Gradually increase the polarity of your eluent. For a common solvent system like hexane (B92381)/ethyl acetate (B1210297), incrementally increase the percentage of ethyl acetate. For example, if you started with 5% ethyl acetate in hexane, try increasing it to 10%, then 15%, and so on, while monitoring the elution with Thin Layer Chromatography (TLC). For highly polar cyclobutyl ketones, a mobile phase containing a small percentage of methanol (B129727) in dichloromethane (B109758) can be effective.[1] However, be cautious when using methanol concentrations above 10% as it can start to dissolve the silica gel.[1]
Q2: My cyclobutyl ketone product is eluting with the solvent front. How can I achieve better retention?
A: If your product elutes with the solvent front, your mobile phase is too polar.
-
Solution: Decrease the polarity of your eluent. If you are using a hexane/ethyl acetate mixture, increase the proportion of hexane. An ideal starting point for developing your column conditions is to find a solvent system on TLC that gives your target compound an Rf value between 0.2 and 0.3.[2]
Q3: I'm observing peak tailing for my cyclobutyl ketone product. What causes this and how can I fix it?
A: Peak tailing for ketones is often due to secondary interactions with the acidic silanol (B1196071) groups on the surface of the silica gel.[3]
-
Solutions:
-
Use a high-purity, end-capped silica gel: Modern silica gels are often "end-capped" to minimize the number of free silanol groups, which can reduce tailing.[3]
-
Modify the mobile phase: Adding a small amount of a basic modifier like triethylamine (B128534) (a few drops per liter of eluent) can help to neutralize the acidic sites on the silica gel and improve the peak shape for basic compounds. Conversely, for acidic compounds, a small amount of acetic acid can be beneficial.
-
Q4: My cyclobutyl ketone appears to be decomposing on the column. How can I confirm this and what are the alternative purification strategies?
A: The strained nature of the cyclobutyl ring can sometimes make these compounds sensitive to the acidic environment of silica gel.
-
Confirmation of Decomposition: You can perform a 2D TLC to check for stability. Spot your compound on a square TLC plate, run it in one direction, then turn the plate 90 degrees and run it again in the same solvent system. If the compound is stable, the spot will remain on the diagonal. If it is decomposing, new spots will appear off the diagonal.
-
Alternative Stationary Phases:
-
Alumina (B75360): Alumina is a good alternative to silica gel and is available in neutral, acidic, or basic forms. Neutral or basic alumina can be a good choice for acid-sensitive compounds.
-
Reverse-Phase Silica (C18): For more polar cyclobutyl ketones, reverse-phase chromatography with a polar mobile phase (like water/acetonitrile or water/methanol) can be an effective alternative.[3]
-
Florisil or Cyano-bonded silica: These can also be milder alternatives for sensitive compounds.
-
Q5: I am trying to separate diastereomers of a substituted cyclobutyl ketone, but they are co-eluting. What can I do to improve separation?
A: Separating diastereomers can be challenging due to their similar polarities.
-
Solutions:
-
Optimize the mobile phase: Use a solvent system that provides the best possible separation on TLC, aiming for a noticeable difference in Rf values (ΔRf). A common mobile phase for separating isomers is a mixture of hexane and ethyl acetate.[4]
-
Use a longer, narrower column: This increases the surface area and can improve resolution.
-
Decrease the flow rate: Slower elution allows for better equilibrium between the stationary and mobile phases, which can enhance separation.
-
Consider a different stationary phase: Sometimes a different stationary phase, like one with phenyl-hexyl functionalization, can offer different selectivity for isomers.[3]
-
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution(s) |
| Compound does not elute | Mobile phase is not polar enough. | Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate in a hexane/ethyl acetate system).[1] |
| Compound elutes too quickly (with solvent front) | Mobile phase is too polar. | Decrease the polarity of the mobile phase (e.g., increase the percentage of hexane). Aim for an Rf of 0.2-0.3 on TLC.[2] |
| Poor separation of product from impurities | Inappropriate solvent system. | Re-optimize the mobile phase using TLC to maximize the ΔRf between your product and the impurities. |
| Column is overloaded. | Use a larger column or reduce the amount of crude product loaded. A general rule is to use 30-100g of silica for every 1g of crude material. | |
| Peak Tailing | Secondary interactions with silica gel. | Add a modifier to the mobile phase (e.g., a few drops of triethylamine). Use end-capped silica gel.[3] |
| Compound decomposition | Compound is sensitive to the acidic nature of silica gel. | Test for stability using 2D TLC. Switch to a less acidic stationary phase like neutral alumina or reverse-phase silica. |
| Irregular elution/cracked column bed | Improperly packed column. | Ensure the column is packed uniformly without any air bubbles or cracks. Use a slurry packing method for best results. |
Quantitative Data Summary
The selection of an appropriate mobile phase is critical for successful purification. The following table provides examples of mobile phase compositions and corresponding Rf values for some substituted cyclobutanones on silica gel.
| Compound Type | Mobile Phase (v/v) | Approximate Rf Value | Reference |
| 2-Alkyl-substituted cyclobutanones | Diethyl ether/hexane (25:75) | 0.11 | [5] |
| Fused cyclobutanone (B123998) | Hexanes/ethyl acetate (8:1) | Not specified | [4] |
| Phenyl-substituted cyclobutanone derivative | Hexanes/ethyl acetate (3:1) | 0.21 | [6] |
| Bromo-substituted cyclobutanone | Diethyl ether/hexane (2:8) | 0.75 | [5] |
Note: Rf values are highly dependent on the specific compound, the exact conditions of the TLC (plate type, chamber saturation), and the solvent mixture. This table should be used as a starting point for your own optimization.
Experimental Protocols
Protocol 1: Column Packing (Slurry Method)
-
Select Column Size: Choose a column with an appropriate diameter and length for the amount of crude material. A common guideline is a silica gel to crude product weight ratio of 30:1 for easy separations and up to 100:1 for more difficult ones.
-
Prepare the Column: Securely clamp the column in a vertical position. Place a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.
-
Prepare the Slurry: In a separate beaker, mix the required amount of silica gel with a non-polar solvent (e.g., hexane) to form a slurry. Stir well to remove any air bubbles.
-
Pack the Column: Pour the slurry into the column. Gently tap the sides of the column to ensure even packing and to dislodge any trapped air bubbles.
-
Equilibrate the Column: Once the silica has settled, add a layer of sand on top to protect the silica bed. Drain the solvent until the level is just above the top layer of sand and then add your starting eluent to equilibrate the column. Never let the column run dry.
Protocol 2: Sample Loading
Wet Loading:
-
Dissolve your crude cyclobutyl ketone product in a minimal amount of a relatively non-polar solvent (dichloromethane is a common choice).
-
Carefully pipette the solution onto the top of the silica gel bed.
-
Allow the solvent to absorb completely into the silica gel until the top surface appears just moist.
-
Gently add a layer of sand on top of your sample layer.
-
Carefully add your mobile phase to the column and begin elution.
Dry Loading:
-
Dissolve your crude product in a suitable solvent.
-
Add a small amount of silica gel (typically 2-3 times the weight of your crude product) to the solution.
-
Remove the solvent by rotary evaporation until a dry, free-flowing powder is obtained.
-
Carefully add this powder to the top of the packed column.
-
Add a protective layer of sand and begin elution with your mobile phase.
Visualizations
Caption: A typical experimental workflow for the purification of cyclobutyl ketone products by column chromatography.
Caption: A troubleshooting decision tree for common issues encountered during the column chromatography of cyclobutyl ketones.
References
Quenching procedures for reactions with Cyclobutanecarbonyl chloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cyclobutanecarbonyl chloride. The following sections address common issues encountered during the quenching and work-up phases of reactions involving this reagent.
Frequently Asked Questions (FAQs)
Q1: What are the standard quenching agents for reactions involving this compound?
A1: The choice of quenching agent depends on the reaction type and the desired work-up strategy. Common agents include:
-
Water (H₂O): Reacts with excess this compound to form cyclobutanecarboxylic acid and hydrochloric acid (HCl).[1] This is a vigorous, exothermic reaction that should be performed cautiously, typically by slowly adding the reaction mixture to ice-cold water.[2]
-
Saturated Sodium Bicarbonate (NaHCO₃) Solution: This basic solution neutralizes excess this compound and any generated HCl, forming cyclobutanecarboxylic acid, CO₂, and NaCl.[2][3] It is often used to neutralize the reaction mixture before extraction.
-
Saturated Ammonium (B1175870) Chloride (NH₄Cl) Solution: A mild acidic salt solution, it is the preferred quenching agent for reactions involving organometallic reagents (e.g., organocuprates or Grignard reagents) to avoid harsh acidic conditions that could cause side reactions with the desired product, such as the elimination of a tertiary alcohol.[4]
-
Alcohols (e.g., Methanol, Ethanol): React with this compound to form the corresponding ester. This can be a useful strategy if the resulting ester is non-interfering and easily separable, or to cap the reactive species.[2]
-
Amines: Can also be used to quench the reaction, forming a stable amide. This is less common as a dedicated quenching step unless the goal is to derivatize the excess acyl chloride.
Q2: Why is my quenching reaction so vigorous and generating fumes?
A2: this compound is a highly reactive acyl chloride.[1] It reacts readily with protic substances like water, releasing heat and corrosive hydrogen chloride (HCl) gas.[1] This is why the compound itself is often described as a "fuming liquid." The vigorous nature of the quench is expected, especially with water, and is a primary safety concern. Always perform quenching procedures in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Q3: How do I properly neutralize the HCl generated during the reaction and quench?
A3: A weak base is typically used to neutralize HCl. Saturated sodium bicarbonate (NaHCO₃) solution is a common choice.[2][3] It should be added slowly and with good stirring, as the neutralization reaction produces carbon dioxide (CO₂) gas, which can cause pressure buildup if not controlled.[2] Continue adding the basic solution until effervescence ceases and the aqueous layer is confirmed to be neutral or slightly basic using pH paper.
Q4: What is the purpose of a brine wash in the work-up?
A4: A brine wash (a saturated aqueous solution of NaCl) is used to decrease the solubility of the organic product in the aqueous layer, thereby increasing the efficiency of the extraction into the organic solvent. It also helps to break up emulsions that may form between the organic and aqueous layers.
Troubleshooting Guides
This section addresses specific issues that may arise during the quenching and work-up of your this compound reaction.
Issue 1: Low Yield of Desired Product After Work-up
| Possible Cause | Recommended Solution |
| Premature Hydrolysis: this compound is highly sensitive to moisture. Accidental hydrolysis before or during the reaction reduces the amount of acyl chloride available to react with your substrate. | Ensure all glassware is oven- or flame-dried. Use anhydrous solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Product Loss During Extraction: The product may have some solubility in the aqueous layer, especially if it is polar. The hydrolysis product, cyclobutanecarboxylic acid (pKa ≈ 4.8), will be deprotonated and extracted into a basic aqueous layer.[5][6][7] | Perform multiple extractions (2-3 times) with the appropriate organic solvent. Use a brine wash to reduce the solubility of your organic product in the aqueous phase. If your product is acidic, ensure the aqueous layer is acidified before extraction. |
| Incomplete Reaction: The reaction may not have gone to completion before quenching. | Monitor the reaction by TLC or LC-MS to ensure the consumption of starting material before initiating the quench. |
| Degradation during Quench: The desired product might be unstable to the pH or temperature conditions of the quench. For example, a product with acid-labile functional groups could be degraded by the HCl generated during a water quench. | Use a milder quenching agent. For acid-sensitive products, quench with a pre-cooled saturated NaHCO₃ solution. For base-sensitive products, use a mild acid like saturated NH₄Cl solution. |
Issue 2: Formation of a Stable Emulsion During Extraction
| Possible Cause | Recommended Solution |
| Insufficient Ionic Strength: The densities of the organic and aqueous layers are too similar. | Add a small amount of brine (saturated NaCl solution) to the separatory funnel and gently swirl. This increases the ionic strength and density of the aqueous layer, helping to break the emulsion. |
| Presence of Fine Particulates: Insoluble byproducts can stabilize the emulsion at the interface. | Filter the entire mixture through a pad of Celite or glass wool to remove suspended solids before proceeding with the extraction. |
| Vigorous Shaking: Overly aggressive shaking of the separatory funnel can promote emulsion formation. | Gently invert the separatory funnel multiple times instead of vigorous shaking. |
Issue 3: Difficulty Removing Byproducts
| Byproduct | Removal Strategy |
| Cyclobutanecarboxylic Acid: Formed from the hydrolysis of unreacted this compound. | Wash the organic layer with a basic solution (e.g., saturated NaHCO₃ or dilute NaOH). The carboxylic acid will be deprotonated to its carboxylate salt, which is soluble in the aqueous layer. |
| Triethylamine (B128534) Hydrochloride (Et₃N·HCl): A common byproduct when using triethylamine as a base in amidation reactions. | This salt has high solubility in water but also some solubility in organic solvents like chloroform (B151607) and ethanol.[8][9] Wash the organic layer thoroughly with water. A dilute acid wash (e.g., 1M HCl) can also help by ensuring the amine is fully protonated and water-soluble. |
| Unreacted Amine/Alcohol Starting Material: Excess nucleophile from the main reaction. | If the starting material is a basic amine, wash with a dilute acid solution (e.g., 1M HCl). If it is a neutral alcohol, it may require purification by column chromatography. |
Comparative Data on Quenching Procedures
Model Reaction: Synthesis of N-benzylcyclobutanamide from this compound and Benzylamine with Triethylamine base in Dichloromethane (B109758) (DCM).
| Quenching Agent | Work-up Procedure | Typical Yield Range | Purity Considerations |
| Water | 1. Add reaction mixture to ice water. 2. Separate layers. 3. Wash organic layer with 1M HCl, sat. NaHCO₃, and brine. 4. Dry (Na₂SO₄), filter, and concentrate. | 85-95% | Effective at removing Et₃N·HCl and converting excess acyl chloride to the easily removed carboxylic acid. |
| Sat. NaHCO₃ | 1. Add sat. NaHCO₃ to the reaction mixture until CO₂ evolution ceases. 2. Separate layers. 3. Wash organic layer with water and brine. 4. Dry (Na₂SO₄), filter, and concentrate. | 88-96% | Neutralizes HCl in situ, potentially protecting acid-sensitive products. The Et₃N·HCl salt must still be removed with a water wash. |
| Sat. NH₄Cl | 1. Add sat. NH₄Cl to the reaction mixture. 2. Separate layers. 3. Wash organic layer with sat. NaHCO₃ and brine. 4. Dry (Na₂SO₄), filter, and concentrate. | 85-93% | Milder than a direct water quench. Less common for this reaction type but effective. Primarily used for organometallic reactions. |
Note: Yields are illustrative and highly dependent on specific reaction conditions and execution of the work-up.
Experimental Protocols
Protocol 1: General Quenching of an Amidation/Esterification Reaction
This protocol assumes the reaction was performed in an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (B95107) (THF) and may contain excess this compound and an amine base (e.g., triethylamine).
-
Cooling: Once the reaction is deemed complete by TLC or LC-MS, cool the reaction vessel in an ice-water bath to 0 °C. This will help control the exotherm of the quench.
-
Quenching: Slowly and carefully add saturated aqueous sodium bicarbonate (NaHCO₃) solution to the stirred reaction mixture. Add in small portions to control the rate of CO₂ evolution. Continue addition until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. If the reaction solvent is water-miscible (like THF), dilute the mixture with a water-immiscible organic solvent such as ethyl acetate (B1210297) or DCM.
-
Separation: Allow the layers to separate. Drain the organic layer. Extract the aqueous layer one more time with the organic solvent.
-
Washing: Combine the organic layers. Wash sequentially with:
-
Water (to remove the bulk of triethylamine hydrochloride).
-
1M HCl (to remove any remaining amine base).
-
Saturated aqueous NaHCO₃ (to remove any residual acid).
-
Brine (to initiate drying and break emulsions).
-
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄). Filter or decant the solvent and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
Protocol 2: Quenching a Reaction with an Organometallic Reagent (e.g., Organocuprate)
This protocol is for reactions where this compound has been reacted with a nucleophilic organometallic reagent, such as lithium dimethylcuprate.
-
Cooling: Maintain the reaction at a low temperature (e.g., -78 °C or 0 °C, depending on the reaction).
-
Quenching: While stirring vigorously, slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) dropwise via an addition funnel. Monitor the temperature to ensure it does not rise uncontrollably.
-
Warming: Once the addition is complete, allow the mixture to slowly warm to room temperature.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as diethyl ether or ethyl acetate (typically 3 times).
-
Washing: Combine the organic extracts and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure to afford the crude product, which can then be purified.
Visualizations
Caption: General experimental workflow for quenching and work-up.
Caption: Troubleshooting decision tree for common quenching issues.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Cyclobutanecarboxylic acid | 3721-95-7 [chemicalbook.com]
- 5. guidechem.com [guidechem.com]
- 6. Cyclobutanecarboxylic acid CAS#: 3721-95-7 [m.chemicalbook.com]
- 7. Triethylamine hydrochloride | 554-68-7 [chemicalbook.com]
- 8. Triethylamine hydrochloride | C6H15N.ClH | CID 11130 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. triethylammonium chloride [chemister.ru]
Validation & Comparative
A Comparative Analysis of the Reactivity of Cyclobutanecarbonyl Chloride and Cyclopropanecarbonyl Chloride
For Researchers, Scientists, and Drug Development Professionals
In the realm of organic synthesis, the selection of an appropriate acylating agent is pivotal for achieving desired reaction outcomes. This guide provides an objective comparison of the reactivity of two common cyclic acyl chlorides: cyclobutanecarbonyl chloride and cyclopropanecarbonyl chloride. While direct comparative kinetic data under identical experimental conditions are scarce in publicly available literature, this document will compare their reactivity based on fundamental principles of organic chemistry, focusing on the influence of ring strain and electronic effects. This analysis is supported by generalized experimental protocols for key reactions involving these reagents.
Executive Summary
Cyclopropanecarbonyl chloride is anticipated to be more reactive than this compound in nucleophilic acyl substitution reactions. This heightened reactivity is primarily attributed to the significantly higher ring strain of the three-membered cyclopropane (B1198618) ring compared to the four-membered cyclobutane (B1203170) ring. The relief of this strain in the transition state and the electronic character of the cyclopropyl (B3062369) group contribute to a more electrophilic carbonyl carbon, making it more susceptible to nucleophilic attack.
Theoretical Comparison of Reactivity
The reactivity of acyl chlorides is predominantly governed by the electrophilicity of the carbonyl carbon. The structure of the alkyl group attached to the carbonyl moiety plays a crucial role in modulating this electrophilicity through steric and electronic effects. In the case of cycloalkanecarbonyl chlorides, ring strain is a dominant factor.
Ring Strain:
-
Cyclopropane: The cyclopropane ring possesses a substantial amount of angle strain due to the compression of its internal C-C-C bond angles to 60° from the ideal 109.5° for sp³ hybridized carbons. This high degree of strain makes the ring eager to undergo reactions that lead to its opening or that relieve some of this strain in the transition state.
-
Cyclobutane: The cyclobutane ring also exhibits ring strain, but to a lesser extent than cyclopropane. Its internal bond angles are approximately 90°.
This difference in ring strain is expected to translate to a difference in reactivity of the corresponding acyl chlorides. During a nucleophilic acyl substitution reaction, the hybridization of the carbonyl carbon changes from sp² in the acyl chloride to sp³ in the tetrahedral intermediate. This geometric change can be influenced by the attached ring. For cyclopropanecarbonyl chloride, the transition state leading to the tetrahedral intermediate can be stabilized by a partial relief of the high ring strain.
Electronic Effects:
The carbon-carbon bonds in a cyclopropane ring have a higher degree of p-character than typical alkanes, giving the ring some properties reminiscent of a double bond. This can influence the electronic environment of the carbonyl group, potentially increasing the electrophilicity of the carbonyl carbon in cyclopropanecarbonyl chloride compared to its cyclobutane counterpart.
Data Presentation
| Feature | Cyclopropanecarbonyl Chloride | This compound |
| Ring Strain | High | Moderate |
| Electrophilicity of Carbonyl Carbon | Predicted to be higher | Predicted to be lower |
| Predicted Reactivity | High | Moderate |
Experimental Protocols
The following are generalized experimental protocols for common reactions involving acyl chlorides. These can be adapted for both cyclopropanecarbonyl chloride and this compound to experimentally determine and compare their reactivity.
Solvolysis (Hydrolysis) for Reactivity Comparison
The rate of hydrolysis can be a direct measure of the reactivity of an acyl chloride. The reaction produces hydrochloric acid, and its formation can be monitored over time by titration or conductivity measurements.
Protocol:
-
Preparation: Prepare a 0.1 M solution of the acyl chloride (cyclopropanecarbonyl chloride or this compound) in a suitable solvent (e.g., acetone). Prepare a mixed solvent system (e.g., 50:50 water:acetone) and allow it to reach thermal equilibrium at a constant temperature (e.g., 25°C).
-
Initiation: Add a known volume of the acyl chloride solution to the stirred, thermostated water-acetone mixture to initiate the hydrolysis.
-
Monitoring:
-
By Titration: At regular time intervals, withdraw aliquots of the reaction mixture and quench the reaction by adding them to a cold, inert solvent. Titrate the liberated HCl with a standardized solution of sodium hydroxide (B78521) using a suitable indicator.
-
By Conductivity: Place a conductivity probe in the reaction mixture and record the change in conductivity over time. The increase in conductivity is proportional to the concentration of HCl produced.
-
-
Data Analysis: Plot the concentration of HCl formed (or the change in conductivity) versus time. From this data, the pseudo-first-order rate constant (k) for the hydrolysis of each acyl chloride can be determined. A comparison of these rate constants will provide a quantitative measure of their relative reactivity.
N-Acylation (Amide Formation)
The reaction with an amine to form an amide is another common application of acyl chlorides.
Protocol:
-
Reactant Preparation: In a round-bottom flask, dissolve a primary or secondary amine (e.g., aniline (B41778) or diethylamine, 1.0 equivalent) and a non-nucleophilic base (e.g., triethylamine, 1.1 equivalents) in a dry, inert solvent (e.g., dichloromethane) under an inert atmosphere (e.g., nitrogen).
-
Reaction: Cool the solution to 0°C in an ice bath. Add the acyl chloride (cyclopropanecarbonyl chloride or this compound, 1.05 equivalents) dropwise to the stirred solution.
-
Workup: After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting amide by recrystallization or column chromatography. The yield and reaction time can be used as indicators of relative reactivity.
Friedel-Crafts Acylation
This reaction introduces the cycloalkylcarbonyl group onto an aromatic ring.
Protocol:
-
Catalyst Suspension: In a flame-dried, three-necked flask equipped with a dropping funnel and a reflux condenser, suspend anhydrous aluminum chloride (AlCl₃, 1.1 equivalents) in a dry, inert solvent (e.g., dichloromethane) under a nitrogen atmosphere.
-
Acylium Ion Formation: Add the acyl chloride (cyclopropanecarbonyl chloride or this compound, 1.0 equivalent) dropwise to the stirred suspension at 0°C.
-
Aromatic Addition: After stirring for 30 minutes, add the aromatic compound (e.g., benzene (B151609) or toluene, 1.0 equivalent) dropwise, maintaining the temperature at 0°C.
-
Reaction Completion and Workup: Allow the reaction mixture to stir at room temperature for several hours, monitoring by TLC. Upon completion, carefully pour the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid.
-
Extraction and Purification: Separate the organic layer, and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting ketone by distillation or column chromatography.
Visualizations
The following diagrams illustrate the logical relationships and experimental workflows described.
Caption: Factors influencing the predicted reactivity.
Caption: Workflow for solvolysis experiment.
Conclusion
Based on fundamental chemical principles, cyclopropanecarbonyl chloride is predicted to be the more reactive of the two acyl chlorides due to the significant ring strain of the cyclopropyl group. This higher reactivity can be advantageous in reactions where a potent acylating agent is required. However, it may also lead to a greater propensity for side reactions or decomposition. Conversely, this compound, with its lower ring strain, is expected to be more stable and perhaps offer greater selectivity in certain transformations. The provided experimental protocols offer a framework for researchers to quantitatively assess these reactivity differences in a laboratory setting, enabling a more informed choice of reagent for specific synthetic applications in drug development and other scientific endeavors.
The Impact of Ring Strain on Cycloalkanecarbonyl Chloride Reactivity: A Comparative Guide
The reactivity of acyl chlorides is fundamentally governed by the electrophilicity of the carbonyl carbon. In the case of cycloalkanecarbonyl chlorides, the inherent ring strain of the cycloalkyl moiety can significantly modulate this reactivity. The total ring strain in cycloalkanes arises from a combination of angle strain (deviation from ideal bond angles), torsional strain (eclipsing interactions), and steric strain (transannular interactions). These factors are expected to influence the stability of the ground state and the transition state of reactions involving the attached carbonyl chloride group.
Predicted Reactivity Based on Ring Strain
The solvolysis of acyl chlorides typically proceeds through a nucleophilic acyl substitution mechanism. The rate of this reaction is sensitive to the stability of the tetrahedral intermediate formed during the reaction. It is hypothesized that increased ring strain in the cycloalkane will lead to a higher ground-state energy of the corresponding cycloalkanecarbonyl chloride. This higher ground state would, in principle, lower the activation energy for the reaction, leading to an increased reaction rate, assuming the transition state does not experience a disproportionately larger increase in strain.
Based on the known relative ring strains of cycloalkanes, the following trend in reactivity for the solvolysis of cycloalkanecarbonyl chlorides is predicted:
Cyclopropanecarbonyl Chloride > Cyclobutanecarbonyl Chloride > Cyclopentanecarbonyl Chloride ≈ Cyclohexanecarbonyl Chloride
-
Cyclopropanecarbonyl Chloride: The cyclopropane (B1198618) ring possesses the highest ring strain due to severe angle strain (C-C-C bond angles of 60°) and torsional strain. This high ground-state energy is expected to make cyclopropanecarbonyl chloride the most reactive in this series.
-
This compound: Cyclobutane also exhibits significant ring strain, although less than cyclopropane. Consequently, this compound is predicted to be less reactive than its three-membered ring counterpart but more reactive than the larger ring systems.
-
Cyclopentanecarbonyl Chloride: Cyclopentane has considerably less ring strain than cyclopropane and cyclobutane. Therefore, the reactivity of cyclopentanecarbonyl chloride is expected to be significantly lower.
-
Cyclohexanecarbonyl Chloride: The cyclohexane (B81311) ring can adopt a stable chair conformation, which is nearly free of strain. As a result, cyclohexanecarbonyl chloride is predicted to have the lowest reactivity in this series, comparable to acyclic acyl chlorides.
Comparative Data Summary
As previously mentioned, a direct, peer-reviewed study presenting a side-by-side quantitative comparison of the solvolysis rates for this entire series of compounds under uniform conditions could not be located in the accessible literature. The following table, therefore, provides a qualitative comparison based on the theoretical principles of ring strain.
| Cycloalkanecarbonyl Chloride | Cycloalkane Ring Size | Relative Ring Strain | Predicted Relative Reactivity |
| Cyclopropanecarbonyl Chloride | 3 | Very High | Highest |
| This compound | 4 | High | High |
| Cyclopentanecarbonyl Chloride | 5 | Low | Moderate |
| Cyclohexanecarbonyl Chloride | 6 | Very Low | Lowest |
Visualizing the Relationship Between Ring Strain and Reactivity
The following diagram illustrates the proposed relationship between the ground state energy, influenced by ring strain, and the activation energy of the solvolysis reaction.
Caption: Relationship between ring strain and activation energy.
Experimental Protocols
For researchers wishing to obtain quantitative data, the following is a detailed methodology for a key experiment to determine the solvolysis rates of cycloalkanecarbonyl chlorides.
Kinetic Measurement of Solvolysis by Conductometry
This method is highly suitable for monitoring the rapid hydrolysis of acyl chlorides, as the reaction produces hydrochloric acid, leading to a measurable increase in the conductivity of the solution.
Objective: To determine the pseudo-first-order rate constant for the hydrolysis of a cycloalkanecarbonyl chloride in an aqueous organic solvent.
Materials:
-
Cycloalkanecarbonyl chloride (high purity)
-
High-purity water (e.g., deionized, distilled)
-
Acetone (B3395972) (spectroscopic grade, anhydrous)
-
Conductivity meter with a probe
-
Constant temperature bath
-
Magnetic stirrer and stir bar
-
Volumetric flasks and pipettes
-
Syringe
Procedure:
-
Solvent Preparation: Prepare a suitable aqueous acetone solvent mixture (e.g., 80:20 or 90:10 acetone:water, v/v). The choice of solvent composition may need to be optimized to achieve a measurable reaction rate.
-
Stock Solution Preparation: Prepare a stock solution of the cycloalkanecarbonyl chloride in anhydrous acetone (e.g., 0.1 M). This should be prepared fresh before each set of experiments due to the high reactivity of acyl chlorides.
-
Experimental Setup:
-
Place a known volume of the aqueous acetone solvent in a jacketed reaction vessel connected to the constant temperature bath.
-
Equilibrate the solvent to the desired temperature (e.g., 25.0 ± 0.1 °C) with gentle stirring.
-
Immerse the conductivity probe into the solvent and allow the reading to stabilize.
-
-
Kinetic Run:
-
Initiate the reaction by injecting a small, known volume of the acyl chloride stock solution into the stirred solvent. The final concentration of the acyl chloride should be low (e.g., ~10⁻⁴ M) to ensure pseudo-first-order conditions.
-
Immediately start recording the conductivity of the solution as a function of time. Continue recording until the conductivity reading becomes constant, indicating the completion of the reaction.
-
-
Data Analysis:
-
The pseudo-first-order rate constant, k, can be determined from the change in conductivity over time. The rate of reaction is proportional to the concentration of the acyl chloride. The change in conductivity is directly proportional to the concentration of HCl produced.
-
Plot ln(σ∞ - σt) versus time, where σt is the conductivity at time t and σ∞ is the final, constant conductivity.
-
The slope of the resulting straight line will be equal to -k.
-
Workflow Diagram:
Caption: Workflow for determining the rate of hydrolysis of cycloalkanecarbonyl chlorides.
A Comparative Guide to the Efficacy of Lewis Acids in Cyclobutanecarbonyl Chloride Mediated Friedel-Crafts Reactions
For Researchers, Scientists, and Drug Development Professionals
The Friedel-Crafts acylation is a fundamental reaction in organic synthesis for the formation of carbon-carbon bonds between an aromatic ring and an acyl group. The choice of Lewis acid catalyst is critical to the success and efficiency of this transformation. This guide provides a comparative overview of the efficacy of common Lewis acids in the Friedel-Crafts acylation of aromatic compounds with cyclobutanecarbonyl chloride, a key building block in the synthesis of various pharmaceutical and agrochemical compounds.
Quantitative Data Summary
| Lewis Acid Catalyst | Typical Molar Ratio (Lewis Acid:Acyl Chloride) | Relative Reactivity | Expected Product Yield (Illustrative) | Key Considerations |
| Aluminum Chloride (AlCl₃) | 1.0 - 1.2 | Very High | 80-95% | Highly reactive and hygroscopic; requires strictly anhydrous conditions. Can promote side reactions with sensitive substrates.[1] |
| Ferric Chloride (FeCl₃) | 1.0 - 1.2 | High | 70-85% | A common and effective alternative to AlCl₃, often considered more environmentally benign.[1] |
| Zinc Chloride (ZnCl₂) | 1.0 - 1.5 | Moderate | 50-70% | Milder Lewis acid, suitable for activated aromatic substrates where high selectivity is desired.[1] |
| Boron Trifluoride Etherate (BF₃·OEt₂) | 1.0 - 2.0 | Moderate | 40-60% | A convenient liquid Lewis acid, generally milder than AlCl₃ and FeCl₃. Often requires higher temperatures or longer reaction times.[1] |
Experimental Protocols
The following is a generalized, representative protocol for the Friedel-Crafts acylation of an aromatic substrate with this compound. This protocol can be adapted for use with different Lewis acids, with the understanding that reaction times and temperatures may need to be optimized.
Materials:
-
This compound (1.0 eq)
-
Aromatic substrate (e.g., Benzene, Toluene) (1.0 - 1.2 eq)
-
Lewis acid (e.g., AlCl₃, FeCl₃) (1.1 eq)
-
Anhydrous dichloromethane (B109758) (DCM) as solvent
-
1 M Hydrochloric acid (for quench)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Standard laboratory glassware (round-bottom flask, dropping funnel, condenser)
-
Magnetic stirrer and heating mantle/ice bath
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a condenser under an inert atmosphere.
-
Catalyst Suspension: To the flask, add the Lewis acid (1.1 eq) and anhydrous DCM. Cool the suspension to 0 °C using an ice bath.
-
Acyl Chloride Addition: Dissolve this compound (1.0 eq) in anhydrous DCM and add it to the dropping funnel. Add the acyl chloride solution dropwise to the stirred Lewis acid suspension over 20-30 minutes, maintaining the temperature at 0 °C.
-
Aromatic Substrate Addition: After the addition of the acyl chloride is complete, add the aromatic substrate (1.2 eq), either neat or dissolved in a minimal amount of anhydrous DCM, dropwise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, cool the reaction mixture back to 0 °C and slowly and carefully quench the reaction by the dropwise addition of 1 M HCl.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).
-
Washing: Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel or by distillation under reduced pressure to yield the desired cyclobutyl aryl ketone.
Visualizations
References
A Comparative Guide to the Spectroscopic Validation of Cyclobutanecarbonyl Chloride Purity
For Researchers, Scientists, and Drug Development Professionals
Cyclobutanecarbonyl chloride is a pivotal reagent in the synthesis of complex organic molecules, including active pharmaceutical ingredients. Its high reactivity, while synthetically advantageous, also renders it susceptible to degradation, primarily through hydrolysis to cyclobutanecarboxylic acid. The presence of this and other impurities can significantly impact reaction yields, downstream processing, and the final product's purity profile. Therefore, rigorous purity assessment is a critical, non-negotiable step in its application.
This guide provides a comparative analysis of common spectroscopic techniques for the validation of this compound purity. We will delve into the practical applications and data interpretation of Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS), supported by experimental protocols and data.
Core Spectroscopic Techniques: A Head-to-Head Comparison
The choice of analytical technique for purity determination is often dictated by the specific information required, available instrumentation, and the anticipated impurities. While each method offers unique advantages, a multi-technique approach is often the most robust strategy for comprehensive purity validation.
¹H NMR Spectroscopy: The Structural Workhorse
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for the structural elucidation and purity assessment of organic compounds. It provides quantitative information about the relative abundance of different proton environments in a molecule. For this compound, ¹H NMR can readily distinguish the analyte from its primary hydrolytic impurity, cyclobutanecarboxylic acid.
Key Diagnostic Signals:
-
This compound: The methine proton (CH) alpha to the carbonyl group typically appears as a quintet around 3.1-3.3 ppm . The cyclobutyl ring protons will present as multiplets in the 2.0-2.5 ppm region.
-
Cyclobutanecarboxylic Acid: The alpha-methine proton of the acid is shifted downfield relative to the acid chloride, appearing around 2.8-3.0 ppm . The most telling sign of this impurity is the appearance of a broad singlet corresponding to the carboxylic acid proton (COOH), typically above 10 ppm .
Table 1: Comparative ¹H NMR Data for this compound and its Primary Impurity
| Compound | Chemical Shift (δ) of α-H (ppm) | Key Distinguishing Signal (ppm) |
| This compound | ~3.1-3.3 (quintet) | Absence of a broad singlet > 10 ppm |
| Cyclobutanecarboxylic Acid | ~2.8-3.0 (quintet) | Broad singlet at > 10 ppm (COOH) |
FT-IR Spectroscopy: The Functional Group Fingerprint
Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule. The carbonyl (C=O) stretching frequency is highly sensitive to the electronic environment, making it an excellent diagnostic tool for distinguishing between acid chlorides and carboxylic acids.
Key Diagnostic Peaks:
-
This compound: Exhibits a strong, sharp carbonyl absorption band at a characteristic high frequency, typically in the range of 1780-1815 cm⁻¹ .
-
Cyclobutanecarboxylic Acid: The carbonyl stretch of the carboxylic acid appears at a lower frequency, generally between 1700-1725 cm⁻¹ . Additionally, the presence of the O-H group in the carboxylic acid gives rise to a very broad absorption band in the 2500-3300 cm⁻¹ region, which is absent in the pure acid chloride.
Table 2: Comparative FT-IR Data for this compound and its Primary Impurity
| Compound | Carbonyl (C=O) Stretch (cm⁻¹) | Key Distinguishing Feature |
| This compound | ~1780-1815 | Strong, sharp peak in the high-frequency carbonyl region. |
| Cyclobutanecarboxylic Acid | ~1700-1725 | Broad O-H stretch from 2500-3300 cm⁻¹ and a lower frequency C=O. |
GC-MS: The Separation and Identification Powerhouse
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique is exceptionally sensitive for identifying and quantifying volatile impurities.
Analytical Insights:
-
Gas Chromatography (GC): Separates components of a mixture based on their volatility and interaction with the stationary phase. This compound and its potential impurities will have distinct retention times.
-
Mass Spectrometry (MS): Fragments the eluted compounds and provides a unique mass spectrum (fingerprint) for each, allowing for unambiguous identification. The molecular ion peak and fragmentation pattern are key identifiers.
Table 3: Comparative GC-MS Data for this compound and its Primary Impurity
| Compound | Typical Retention Time (Relative) | Key Mass Spectrum Fragments (m/z) |
| This compound | Earlier Elution | Molecular ion peak, fragments corresponding to loss of Cl, COCl. |
| Cyclobutanecarboxylic Acid | Later Elution | Molecular ion peak, fragments corresponding to loss of OH, COOH. |
Experimental Protocols
Protocol 1: ¹H NMR Sample Preparation and Analysis
-
Sample Preparation: In a dry NMR tube, dissolve 5-10 mg of this compound in approximately 0.6 mL of a dry, deuterated solvent (e.g., CDCl₃). Caution: The sample is moisture-sensitive.
-
Internal Standard: Add a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene) for accurate quantification.
-
Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Data Processing: Process the spectrum (Fourier transform, phase correction, and baseline correction). Integrate the characteristic peaks of this compound, the impurity, and the internal standard to determine the relative purity.
Protocol 2: FT-IR Sample Preparation and Analysis
-
Sample Preparation (Neat Liquid): Place one drop of this compound between two dry KBr or NaCl plates.
-
Data Acquisition: Acquire the FT-IR spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic carbonyl and O-H stretching frequencies to assess the presence of cyclobutanecarboxylic acid.
Protocol 3: GC-MS Sample Preparation and Analysis
-
Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile, dry solvent such as dichloromethane (B109758) or hexane.
-
Injection: Inject 1 µL of the sample into the GC-MS system.
-
GC Separation: Use a suitable capillary column (e.g., DB-5ms) with a temperature program that effectively separates the analyte from potential impurities.
-
MS Detection: Acquire mass spectra in electron ionization (EI) mode.
-
Data Analysis: Integrate the peak areas in the total ion chromatogram (TIC) to determine the relative percentage of each component. Confirm the identity of each peak by comparing its mass spectrum to a reference library or by manual interpretation.
Visualized Workflows and Relationships
Caption: General experimental workflow for the spectroscopic validation of this compound purity.
Caption: Logical relationship between reagent purity and synthetic reaction outcome.
Conclusion and Recommendations
For routine and rapid purity checks, FT-IR spectroscopy offers the quickest and most straightforward assessment of significant hydrolysis. The presence of a broad O-H stretch and a shifted carbonyl peak are clear indicators of degradation.
For quantitative purity determination and structural confirmation, ¹H NMR spectroscopy is the method of choice. It provides unambiguous structural information and allows for accurate quantification of impurities when an internal standard is used.
For the most sensitive detection and identification of a wide range of volatile impurities, GC-MS is unparalleled. It is the ideal technique for trace-level impurity profiling and for instances where unexpected byproducts may be present.
Ultimately, a combination of these techniques provides the most comprehensive and reliable assessment of this compound purity, ensuring the integrity of your synthetic endeavors and the quality of your final products.
A Comparative Analysis of Cyclobutanecarbonyl Chloride Hydrolysis Kinetics
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Cyclobutanecarbonyl Chloride's Hydrolytic Stability Against Alternative Acyl Chlorides, Supported by Experimental Data and Protocols.
In the realm of organic synthesis and drug development, the reactivity of acyl chlorides is a critical parameter influencing their selection for introducing acyl groups. Their susceptibility to hydrolysis not only dictates handling and storage conditions but also impacts reaction efficiency in aqueous or protic environments. This guide provides a comparative kinetic study of the hydrolysis of this compound and other commonly used acyl chlorides. While specific kinetic data for this compound is not extensively available in published literature, its reactivity can be inferred and compared based on the established principles of acyl chloride chemistry and data from analogous compounds.
Comparative Kinetic Data for Acyl Chloride Hydrolysis
The hydrolysis of acyl chlorides is a rapid reaction that typically follows pseudo-first-order kinetics in the presence of a large excess of water. The rate of this reaction is highly dependent on the structure of the acyl group. Generally, aliphatic acyl chlorides are more reactive than their aromatic counterparts.[1] This is attributed to the delocalization of the positive charge on the carbonyl carbon by the phenyl group in aromatic acyl chlorides, which reduces its electrophilicity.[1]
Below is a table summarizing the hydrolysis rate constants for representative acyl chlorides. Due to the scarcity of direct experimental data for this compound, its reactivity is predicted based on trends observed for other aliphatic acyl chlorides.
| Acyl Chloride | Structure | Type | Solvent/Conditions | Pseudo-First-Order Rate Constant (k) | Notes |
| Acetyl Chloride | CH₃COCl | Alkyl | Not Specified | ~20 times more sensitive to nucleophilic attack than benzoyl chloride | Highly reactive aliphatic acyl chloride. |
| Benzoyl Chloride | C₆H₅COCl | Aryl | 95% Ethanol-Water, 25°C | 1.58 x 10⁻⁴ s⁻¹ | The phenyl group stabilizes the carbonyl group, reducing reactivity.[2] |
| This compound | c-C₄H₇COCl | Cycloalkyl | Not Available | Not Available | Expected to be a highly reactive aliphatic acyl chloride, with a reactivity likely comparable to or slightly less than linear aliphatic acyl chlorides due to potential steric hindrance from the cyclobutyl group. |
| Cyclopentanecarbonyl Chloride | c-C₅H₉COCl | Cycloalkyl | Not Available | Not Available | Expected to be highly reactive, similar to other aliphatic acyl chlorides. Steric hindrance from the cyclic structure may slightly reduce the rate compared to a linear analogue.[2] |
Experimental Protocol: Determining Hydrolysis Kinetics via Conductometric Analysis
The hydrolysis of an acyl chloride produces hydrochloric acid, leading to an increase in the electrical conductivity of the solution.[2] By monitoring this change over time, the reaction rate constant can be determined. This method is particularly well-suited for the fast kinetics of acyl chloride hydrolysis.[2]
Materials and Equipment:
-
This compound (or other acyl chloride)
-
High-purity, degassed water
-
Acetone (or other suitable organic solvent, dried)
-
Conductivity meter with a probe
-
Constant temperature bath
-
Jacketed reaction vessel
-
Magnetic stirrer and stir bar
-
Microsyringe
-
Data logger or stopwatch
Procedure:
-
Solution Preparation : Prepare a stock solution of the acyl chloride in a dry organic solvent (e.g., 0.1 M in acetone). Handle the acyl chloride in a fume hood due to its corrosive nature and reaction with atmospheric moisture.[2] Prepare the desired solvent mixture (e.g., a specific water-acetone ratio) in a volumetric flask.
-
System Equilibration : Place a known volume of the solvent mixture into the jacketed reaction vessel and allow it to reach thermal equilibrium in the constant temperature bath (e.g., 25.0 ± 0.1 °C) with gentle stirring.[2]
-
Baseline Measurement : Immerse the conductivity probe into the solvent and record the initial conductivity (σ₀).
-
Reaction Initiation : Using a microsyringe, rapidly inject a small, known volume of the acyl chloride stock solution into the stirring solvent. Simultaneously start the data logger or stopwatch.[2]
-
Data Collection : Record the conductivity (σt) at regular time intervals.
-
Final Measurement : Continue recording until the conductivity reading becomes constant, which indicates the completion of the reaction. This final value is σ∞.[2]
Data Analysis:
The pseudo-first-order rate constant, k, can be determined from the slope of a plot of ln(σ∞ - σt) versus time (t), based on the integrated rate law for a first-order reaction. The rate constant is equal to the negative of the slope.[2]
Reaction Mechanism and Experimental Workflow
The hydrolysis of acyl chlorides proceeds via a nucleophilic addition-elimination mechanism.[2] Water acts as the nucleophile, attacking the electrophilic carbonyl carbon. This is followed by the elimination of a chloride ion.
Below are diagrams illustrating the experimental workflow for kinetic analysis and the general mechanism for acyl chloride hydrolysis.
References
A Comparative Guide to the Synthesis of Cyclobutyl Ketones: An Evaluation of Acylating Agent Strategies
For Researchers, Scientists, and Drug Development Professionals
The cyclobutyl ketone motif is a valuable structural component in medicinal chemistry and materials science, offering unique conformational constraints and metabolic stability. The synthesis of these ketones can be approached through various synthetic routes, each with distinct advantages and disadvantages. This guide provides a comparative analysis of three primary methods for the synthesis of cyclobutyl ketones, focusing on the use of different acylating agents and their respective reaction partners. The comparison is supported by experimental data and detailed protocols to aid in the selection of the most suitable method for a given research and development objective.
Comparison of Synthetic Routes
The selection of a synthetic route to a target cyclobutyl ketone is contingent on several factors, including the desired substitution pattern, scale of the reaction, and the availability of starting materials. This guide focuses on three common strategies:
-
Reaction of Cyclobutanecarbonyl Chloride with Organometallic Reagents: This is a versatile and widely used method for the synthesis of a variety of alkyl and aryl cyclobutyl ketones. The choice of the organometallic reagent is crucial to the success of the reaction.
-
Friedel-Crafts Acylation: This classical method is particularly useful for the synthesis of aryl cyclobutyl ketones by reacting an aromatic compound with an acylating agent in the presence of a Lewis acid catalyst.
-
Malonic Ester Synthesis: This approach offers an alternative route to alkyl cyclobutyl ketones, proceeding through the acylation of a malonate ester followed by hydrolysis and decarboxylation.
The following table summarizes the key quantitative data for these synthetic routes, allowing for a direct comparison of their performance.
| Synthesis Route | Target Ketone | Acylating Agent | Reagent | Catalyst/Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Organometallic | Cyclobutyl methyl ketone | This compound | Lithium dimethylcuprate (Li(CH₃)₂Cu) | Diethyl ether/THF | -78 to RT | 1 | High | [1] |
| Organometallic | Cyclobutyl phenyl ketone | This compound | Phenylmagnesium bromide | Not specified | Not specified | Not specified | Moderate | Inferred from similar reactions |
| Friedel-Crafts | Cyclobutyl phenyl ketone | This compound | Benzene (B151609) | Aluminum chloride (AlCl₃) | 15-20 | 0.33 | ~75-77 | Adapted from[2] |
| Malonic Ester | Cyclobutyl methyl ketone | This compound | Magnesium salt of diethyl malonate | Not specified | Not specified | Not specified | Moderate | [3][4] |
Logical Workflow for Method Selection
The choice of the optimal synthetic route can be guided by a logical workflow that considers the desired product and experimental constraints.
Caption: A decision-making workflow for selecting the appropriate synthetic route to a cyclobutyl ketone.
Experimental Protocols
Detailed experimental procedures for the key synthetic routes are provided below. These protocols are based on literature precedents and may require optimization for specific substrates and scales.
Synthesis of Cyclobutyl Methyl Ketone via Organocuprate Reagent
This protocol describes the preparation of cyclobutyl methyl ketone from this compound and lithium dimethylcuprate.[1] This method is generally high-yielding and avoids the over-addition side products often observed with more reactive organometallics like Grignard reagents.
Step A: Preparation of this compound
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add cyclobutanecarboxylic acid (1.0 equivalent).
-
In a fume hood, carefully add thionyl chloride (1.2-1.5 equivalents).
-
Heat the mixture to reflux for 1-2 hours, or until the evolution of gas (HCl and SO₂) ceases.
-
Carefully remove the excess thionyl chloride by distillation. The crude this compound can often be used in the next step without further purification.
Step B: Reaction with Lithium Dimethylcuprate
-
Cuprate (B13416276) Preparation: In a separate dry, argon- or nitrogen-flushed flask, suspend copper(I) iodide (0.5 equivalents) in anhydrous diethyl ether or THF at 0 °C.
-
Add methyllithium (B1224462) (1.0 equivalent, as a solution in ether) dropwise to the stirred suspension. The formation of the cuprate is indicated by a color change.
-
Addition: Cool the cuprate solution to -78 °C.
-
Dissolve the crude this compound from Step A in anhydrous ether or THF and add it dropwise to the stirred cuprate solution.
-
Reaction: Stir the reaction mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.
-
Purification: Extract the mixture with diethyl ether. Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate. After filtration and removal of the solvent under reduced pressure, the resulting cyclobutyl methyl ketone can be purified by distillation.
Synthesis of Cyclobutyl Phenyl Ketone via Friedel-Crafts Acylation
This protocol is adapted from a similar procedure for the synthesis of cyclopropyl (B3062369) phenyl ketone and provides a general method for the Friedel-Crafts acylation of benzene with this compound.[2]
-
Reaction Setup: In a fume hood, suspend anhydrous aluminum chloride (1.05 equivalents) in dry benzene (used as both reactant and solvent) in a flask equipped with a stirrer, dropping funnel, thermometer, and a hydrogen chloride trap.
-
Cool the mixture in an ice bath to 15 °C.
-
Addition: Add a solution of this compound (1.0 equivalent) in dry benzene dropwise at a rate that maintains the temperature between 15-20 °C. This addition should take approximately 20 minutes.
-
Reaction: After the addition is complete, continue stirring the mixture at the same temperature for an additional period, monitoring the reaction progress by TLC.
-
Work-up: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer and extract the aqueous layer with a suitable solvent like dichloromethane.
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude cyclobutyl phenyl ketone can then be purified by vacuum distillation.
Synthesis of Cyclobutyl Methyl Ketone via Malonic Ester Synthesis
Step A: Formation of the Magnesium Salt of Diethyl Malonate
-
Prepare the magnesium salt of diethyl malonate by reacting diethyl malonate with a suitable magnesium base, such as magnesium ethoxide, in an anhydrous solvent like ethanol.
Step B: Acylation
-
To the suspension of the magnesium salt of diethyl malonate, add this compound dropwise at a controlled temperature.
-
Allow the reaction to proceed until completion, which can be monitored by TLC.
Step C: Hydrolysis and Decarboxylation
-
Hydrolyze the resulting acylated malonic ester by heating with aqueous acid (e.g., H₂SO₄).
-
Continue heating to effect decarboxylation, which will yield cyclobutyl methyl ketone.
-
Work-up and Purification: After cooling, neutralize the reaction mixture and extract the product with an organic solvent. The crude product can then be purified by distillation.
Conclusion
The synthesis of cyclobutyl ketones can be achieved through several reliable methods, with the choice of route depending on the specific target molecule and laboratory constraints. The reaction of this compound with organocuprates offers a highly selective and high-yielding route to both alkyl and aryl cyclobutyl ketones. Friedel-Crafts acylation is a powerful and direct method for the synthesis of aryl cyclobutyl ketones, particularly when using the aromatic substrate as the solvent. The malonic ester synthesis provides a classical alternative for the preparation of alkyl cyclobutyl ketones. The provided data and protocols serve as a valuable resource for chemists in the pharmaceutical and chemical industries to make informed decisions for the efficient synthesis of these important building blocks.
References
Navigating Selectivity: A Comparative Guide to Cyclobutanecarbonyl Chloride in Multifunctional Compound Reactions
For researchers, scientists, and drug development professionals, the precise control of chemical reactions is paramount. The selective modification of one functional group in the presence of others is a common challenge in the synthesis of complex molecules. This guide provides a comparative analysis of the selectivity of cyclobutanecarbonyl chloride in reactions with multifunctional compounds, offering insights into its performance against other common acylating agents.
This compound is a valuable reagent in organic synthesis, prized for its ability to introduce the cyclobutylcarbonyl moiety into molecules. This structural motif is of growing interest in medicinal chemistry due to its potential to modulate the physicochemical and pharmacological properties of drug candidates. This guide will delve into the chemoselectivity of this compound, particularly in reactions with compounds bearing multiple nucleophilic sites, such as amino alcohols and aminophenols.
Principles of Acyl Chloride Reactivity and Selectivity
The reactivity of an acyl chloride is largely governed by the electrophilicity of its carbonyl carbon. Electron-withdrawing groups attached to the carbonyl group enhance its electrophilicity, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups can decrease reactivity.
In the context of selectivity, a highly reactive acylating agent will react rapidly with a wide range of nucleophiles, potentially leading to a mixture of products when multiple reactive sites are present in the substrate. Less reactive acylating agents, on the other hand, can exhibit greater selectivity for the most nucleophilic site.
This compound, as an aliphatic acyl chloride, is generally more reactive than aromatic acyl chlorides like benzoyl chloride. The alkyl group in this compound has a weak electron-donating inductive effect, resulting in a highly electrophilic carbonyl carbon. In contrast, the phenyl group of benzoyl chloride donates electron density through resonance, which stabilizes the carbonyl group and reduces its electrophilicity.
In reactions with multifunctional compounds containing, for example, both amino and hydroxyl groups, the more nucleophilic amine group is expected to react preferentially with the acyl chloride. This inherent difference in nucleophilicity is the primary basis for the chemoselectivity of acylation reactions.
Comparative Analysis: The Acylation of 4-Aminophenol (B1666318)
To illustrate the selectivity of this compound, we will consider its reaction with 4-aminophenol, a model multifunctional compound with both a nucleophilic amino group and a hydroxyl group. The selective N-acylation of 4-aminophenol is a well-known transformation, most notably in the synthesis of paracetamol (acetaminophen) using acetic anhydride.[1]
| Acylating Agent | Product | N-Acylation Yield (%) | O-Acylation Yield (%) | Selectivity (N:O) |
| This compound | N-(4-hydroxyphenyl)cyclobutanecarboxamide | ~95% | <5% | >19:1 |
| Acetyl Chloride | N-(4-hydroxyphenyl)acetamide (Paracetamol) | ~98% | <2% | >49:1 |
Note: The data presented in this table is illustrative and based on established principles of acyl chloride reactivity and selectivity. Actual yields may vary depending on specific reaction conditions.
Both acylating agents are expected to show high selectivity for the more nucleophilic amino group. The slightly higher predicted selectivity for acetyl chloride may be attributed to its smaller steric profile, allowing for a more facile reaction with the amine.
Experimental Protocols
The following are detailed protocols for the selective N-acylation of 4-aminophenol with this compound and acetyl chloride, respectively.
Protocol 1: Synthesis of N-(4-hydroxyphenyl)cyclobutanecarboxamide
Materials:
-
4-Aminophenol
-
This compound
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve 4-aminophenol (1.0 eq) in a mixture of DCM and pyridine (1.2 eq).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add this compound (1.05 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield N-(4-hydroxyphenyl)cyclobutanecarboxamide.
Protocol 2: Synthesis of N-(4-hydroxyphenyl)acetamide (Paracetamol)
Materials:
-
4-Aminophenol
-
Acetyl chloride
-
Pyridine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve 4-aminophenol (1.0 eq) in a mixture of DCM and pyridine (1.2 eq).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.05 eq) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization to yield N-(4-hydroxyphenyl)acetamide.
Visualizing Reaction Pathways and Experimental Logic
To further clarify the processes described, the following diagrams, generated using Graphviz, illustrate the selective acylation pathway and a logical workflow for comparing acylating agents.
Caption: Reaction pathway for the selective N-acylation of 4-aminophenol.
Caption: Logical workflow for comparing the selectivity of acylating agents.
Conclusion
This compound is a highly effective reagent for the selective acylation of the more nucleophilic functional group in a multifunctional compound. Its reactivity as an aliphatic acyl chloride ensures efficient conversion under mild conditions. While its selectivity may be slightly lower than that of smaller acylating agents like acetyl chloride, it offers the distinct advantage of introducing the valuable cyclobutylcarbonyl scaffold. For researchers and drug development professionals, understanding the interplay between reactivity and selectivity is key to harnessing the full potential of this compound in the synthesis of novel and complex molecules.
References
Benchmarking the Stability of Cyclobutanecarbonyl Chloride Against Other Acyl Chlorides: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
In the realm of pharmaceutical and chemical synthesis, the stability of reagents is a critical parameter that dictates their storage, handling, and reaction efficiency. Acyl chlorides, valued for their high reactivity in acylation reactions, are notoriously susceptible to degradation. This guide provides a comparative analysis of the stability of Cyclobutanecarbonyl chloride against other commonly used acyl chlorides: Acetyl chloride, Propionyl chloride, Butyryl chloride, and Benzoyl chloride. The comparison focuses on hydrolytic stability, thermal stability, and reactivity with common nucleophiles, supported by available experimental data and established chemical principles.
Comparative Stability Analysis
The stability of acyl chlorides is primarily influenced by the electronic and steric nature of the acyl group. Electron-donating groups tend to slightly decrease reactivity, while steric hindrance around the carbonyl carbon can impede nucleophilic attack.
Hydrolytic Stability
The reaction of acyl chlorides with water, or hydrolysis, is a primary degradation pathway, yielding the corresponding carboxylic acid and hydrochloric acid. The rate of hydrolysis is a key indicator of an acyl chloride's stability.
| Acyl Chloride | Structure | Molecular Weight ( g/mol ) | Hydrolysis Rate Data |
| This compound | C₅H₇ClO | 118.56 | No specific rate constant is readily available in the literature. It is expected to react vigorously with water, similar to other aliphatic acyl chlorides. |
| Acetyl chloride | C₂H₃ClO | 78.50 | The hydrolysis in acetone-water mixtures is first-order with respect to both acetyl chloride and water[1]. |
| Propionyl chloride | C₃H₅ClO | 92.52 | In excess water, the half-life for the formation of hydrogen chloride gas is approximately 0.09 minutes[2]. |
| Butyryl chloride | C₄H₇ClO | 106.55 | Reacts readily and vigorously with water[3]. |
| Benzoyl chloride | C₇H₅ClO | 140.57 | The pseudo-first-order rate constant for hydrolysis in 95% ethanol-water at 25°C is 0.00949 min⁻¹[1]. In another study, the hydrolysis half-life at 25°C was estimated to be less than 0.25 minutes, with a calculated rate constant greater than 2.77 min⁻¹[4]. |
Summary of Hydrolytic Stability:
Generally, aliphatic acyl chlorides are more reactive towards hydrolysis than aromatic ones. This is due to the resonance stabilization of the carbonyl group by the benzene (B151609) ring in benzoyl chloride, which makes the carbonyl carbon less electrophilic. Among the aliphatic acyl chlorides, reactivity is influenced by steric hindrance and the inductive effect of the alkyl group. While specific quantitative data for a direct comparison is limited, the qualitative observation is that all these acyl chlorides react readily with water.
Thermal Stability
Thermal stability is a crucial factor for safe storage and handling, as decomposition can lead to pressure buildup and the release of hazardous gases. Thermogravimetric analysis (TGA) is a standard method to evaluate thermal stability by measuring mass loss as a function of temperature.
| Acyl Chloride | Boiling Point (°C) | Available Thermal Decomposition Data |
| This compound | 144 | Specific TGA data not readily available. |
| Acetyl chloride | 52 | Specific TGA data not readily available. |
| Propionyl chloride | 80 | Specific TGA data not readily available. |
| Butyryl chloride | 102 | Specific TGA data not readily available. |
| Benzoyl chloride | 197 | A general onset temperature for thermal decomposition of a generic substance is cited at 180°C in a safety data sheet, but this is not specific to benzoyl chloride[5]. |
Summary of Thermal Stability:
In the absence of direct comparative TGA data, boiling points can offer a preliminary, indirect indication of volatility, which can correlate with thermal stability under certain conditions. Acyl chlorides with higher boiling points generally have stronger intermolecular forces and may exhibit greater thermal stability. However, without specific decomposition temperatures, this remains a qualitative assessment. It is critical to handle all acyl chlorides with care at elevated temperatures.
Reactivity with Nucleophiles (Amines)
The reaction of acyl chlorides with amines to form amides is a fundamental transformation in organic synthesis. The rate of this reaction is a measure of the acyl chloride's reactivity towards nucleophiles other than water.
| Acyl Chloride | Reactivity with Primary Amines (e.g., Aniline, Ethylamine) |
| This compound | Expected to react readily with primary amines, similar to other aliphatic acyl chlorides. |
| Acetyl chloride | Reacts violently with cold concentrated solutions of ethylamine[6]. The reaction with m-nitroaniline in methanol (B129727) is pseudo-first order[2]. |
| Propionyl chloride | Reacts with primary amines to form N-substituted propionamides. |
| Butyryl chloride | Reacts with primary amines to form N-substituted butanamides. |
| Benzoyl chloride | Reacts readily with aniline, and the kinetics of this reaction have been studied in a microstructured chemical system[7]. |
Summary of Reactivity with Amines:
All the listed acyl chlorides are highly reactive towards primary amines. The reaction is typically a rapid, exothermic nucleophilic acyl substitution. The general reactivity trend is similar to that of hydrolysis, with aliphatic acyl chlorides generally being more reactive than aromatic ones. The choice of reaction conditions, such as solvent and temperature, can be used to modulate the reaction rate.
Experimental Protocols
Determination of Hydrolytic Stability by Conductometry
This method monitors the increase in conductivity of a solution as the acyl chloride hydrolyzes to produce ionic species (HCl and the corresponding carboxylic acid).
Materials:
-
Acyl chloride of interest
-
High-purity acetone (B3395972) (or other suitable inert solvent)
-
Deionized water
-
Conductivity meter and probe
-
Thermostated water bath
-
Magnetic stirrer and stir bar
-
Volumetric flasks, pipettes, and a reaction vessel
Procedure:
-
Prepare a stock solution of the acyl chloride in the chosen inert solvent (e.g., 0.1 M in acetone).
-
Prepare a series of solvent mixtures with varying water content (e.g., 90:10, 80:20 acetone:water v/v).
-
Place a known volume of the solvent mixture in the reaction vessel and allow it to equilibrate to the desired temperature in the thermostated water bath with gentle stirring.
-
Immerse the conductivity probe in the solution and record the initial conductivity (κ₀).
-
Initiate the reaction by injecting a small, known volume of the acyl chloride stock solution into the solvent mixture.
-
Record the conductivity (κt) at regular time intervals until the reading becomes stable (κ∞).
-
The pseudo-first-order rate constant (k) can be determined from the slope of a plot of ln(κ∞ - κt) versus time.
Caption: Workflow for determining the hydrolytic stability of acyl chlorides using conductometry.
Thermal Stability Assessment by Thermogravimetric Analysis (TGA)
This protocol outlines a general procedure for analyzing the thermal decomposition of volatile liquid samples like acyl chlorides.
Materials:
-
Acyl chloride of interest
-
Thermogravimetric Analyzer (TGA)
-
TGA sample pans suitable for liquids (e.g., hermetically sealed pans with a pinhole)
-
Inert purge gas (e.g., nitrogen)
Procedure:
-
Tare the TGA sample pan.
-
In a well-ventilated fume hood, carefully add a small, accurately weighed amount of the liquid acyl chloride to the pan (typically 5-10 mg).
-
If using a hermetically sealed pan, seal it and create a pinhole in the lid to allow for the escape of volatile decomposition products.
-
Place the sample pan in the TGA furnace.
-
Set the desired temperature program, which typically involves a temperature ramp at a constant heating rate (e.g., 10 °C/min) under an inert atmosphere.
-
Initiate the TGA run and record the mass loss as a function of temperature.
-
The onset temperature of decomposition is determined from the resulting TGA curve, which indicates the temperature at which significant mass loss begins.
Monitoring Reactivity with Nucleophiles by NMR Spectroscopy
This method allows for the in-situ monitoring of the reaction between an acyl chloride and a nucleophile, such as an amine, to determine reaction kinetics.
Materials:
-
Acyl chloride of interest
-
Nucleophile of interest (e.g., aniline)
-
Deuterated solvent (e.g., CDCl₃)
-
NMR spectrometer
-
NMR tubes
Procedure:
-
Prepare a stock solution of the acyl chloride and the nucleophile in the deuterated solvent in separate containers.
-
Acquire a reference ¹H NMR spectrum of the starting materials.
-
In an NMR tube, combine known amounts of the acyl chloride and nucleophile solutions at a controlled temperature.
-
Immediately begin acquiring a series of ¹H NMR spectra at regular time intervals.
-
Process the spectra and integrate the signals corresponding to the reactants and products.
-
The reaction kinetics can be determined by plotting the concentration of a reactant or product (as determined by the integral values) as a function of time.
Caption: The general mechanism for nucleophilic acyl substitution reactions of acyl chlorides.
Conclusion
This guide provides a comparative overview of the stability of this compound and other common acyl chlorides. While a complete quantitative comparison is hampered by the lack of directly comparable experimental data in the literature, the available information and established chemical principles indicate that all these acyl chlorides are highly reactive compounds that must be handled with care. Benzoyl chloride generally exhibits greater stability than the aliphatic acyl chlorides due to resonance effects. For critical applications in drug development and other sensitive syntheses, it is recommended that researchers perform their own stability studies under their specific experimental conditions using the protocols outlined in this guide. This will ensure the safe and efficient use of these valuable synthetic reagents.
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. S(N)2 Mechanism for Alcoholysis, Aminolysis, and Hydrolysis of Acetyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. docta.ucm.es [docta.ucm.es]
- 4. asianpubs.org [asianpubs.org]
- 5. studylib.net [studylib.net]
- 6. Mechanism of hydrolysis of benzoyl chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
A Comparative Analysis of Reaction Byproducts: Cyclobutanecarbonyl Chloride vs. Benzoyl Chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the reaction byproducts of cyclobutanecarbonyl chloride and benzoyl chloride, two important acylating agents in organic synthesis. Understanding the byproduct profiles of these reagents is critical for optimizing reaction conditions, simplifying purification processes, and ensuring the synthesis of high-purity target molecules in pharmaceutical and chemical development. This analysis is supported by established principles of organic chemistry and provides detailed experimental protocols for verification.
Executive Summary
This compound, an aliphatic acyl chloride, is anticipated to be significantly more reactive than benzoyl chloride, its aromatic counterpart. This heightened reactivity is primarily attributed to the electronic nature of the attached organic moiety. The cyclobutane (B1203170) ring has a weak inductive effect, leading to a highly electrophilic carbonyl carbon. In contrast, the phenyl group of benzoyl chloride donates electron density through resonance, which delocalizes the positive charge on the carbonyl carbon, thereby reducing its electrophilicity and reactivity.[1] This fundamental difference in reactivity influences not only the rate of the primary reaction but also the formation of byproducts, particularly in competitive reaction environments. While both reagents will produce hydrochloric acid (HCl) as a primary byproduct upon reaction with nucleophiles, the faster reaction rate of this compound may lead to more significant heat generation and potential for side reactions if not properly controlled. In contrast, the greater stability of benzoyl chloride allows for more controlled reactions, though it may require more forcing conditions or catalysis.
Data Presentation: A Comparative Overview
| Feature | This compound | Benzoyl Chloride |
| Structure | ||
| Classification | Aliphatic Acyl Chloride | Aromatic Acyl Chloride |
| Electronic Effect of R Group | Weakly electron-donating (inductive effect) | Electron-donating (resonance effect)[1] |
| Electrophilicity of Carbonyl Carbon | High | Moderate[1] |
| Predicted Reactivity | High | Moderate[1] |
| Primary Reaction Product (with R-NH2) | N-R-cyclobutanecarboxamide | N-R-benzamide[2] |
| Primary Reaction Byproduct | Hydrochloric acid (HCl) / Triethylamine (B128534) hydrochloride (Et3N·HCl) | Hydrochloric acid (HCl) / Triethylamine hydrochloride (Et3N·HCl)[3] |
| Potential Side Reactions | - Reaction with solvent (if protic)- Polymerization (under harsh conditions)- Ring-opening (less common, requires specific conditions) | - Reaction with solvent (if protic)- Diacylation of the nucleophile (if excess acyl chloride is used) |
| Expected Purity of Crude Product | Potentially lower due to higher reactivity leading to more side reactions if not well-controlled. | Generally higher due to more controlled reactivity. |
Experimental Protocols
To generate quantitative data for a direct comparison of byproduct formation, the following experimental protocols are proposed.
Competitive Acylation of a Primary Amine
This experiment is designed to directly compare the reactivity and byproduct formation of the two acyl chlorides in a competitive reaction.
Materials:
-
This compound
-
Benzoyl chloride
-
Benzylamine (B48309) (as the primary amine nucleophile)
-
Triethylamine (as HCl scavenger)
-
Anhydrous dichloromethane (B109758) (DCM, as solvent)
-
Internal standard (e.g., dodecane)
-
Gas Chromatography-Mass Spectrometry (GC-MS) equipment
Procedure:
-
Prepare a 0.5 M solution of benzylamine in anhydrous DCM.
-
Prepare a 0.5 M solution of triethylamine in anhydrous DCM.
-
In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), combine 10 mL of the benzylamine solution and 10 mL of the triethylamine solution.
-
Add a known amount of the internal standard to the flask.
-
To this stirred solution, add a mixture of 0.95 equivalents of this compound and 0.95 equivalents of benzoyl chloride simultaneously.
-
Allow the reaction to stir at room temperature for 1 hour.
-
Quench the reaction by adding 10 mL of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Analyze the organic layer by GC-MS to quantify the amounts of N-benzylcyclobutanecarboxamide, N-benzylbenzamide, unreacted starting materials, and any detectable byproducts.
Analysis of Reaction Byproducts by GC-MS
A general protocol for the analysis of the reaction mixture using Gas Chromatography-Mass Spectrometry (GC-MS) is as follows.[4]
Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.[4]
-
Mass Spectrometer: Agilent 5977A MSD or equivalent.[4]
-
Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio).[4]
-
Injector Temperature: 250 °C.[4]
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[4]
-
Oven Program:
-
Initial temperature: 70 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
MSD Conditions:
-
Transfer line temperature: 280 °C.
-
Ion source temperature: 230 °C.
-
Electron ionization (EI) at 70 eV.
-
Scan range: 40-550 amu.
-
Sample Preparation:
-
Dilute a 100 µL aliquot of the final organic layer from the competitive reaction in 900 µL of DCM.
-
Inject 1 µL of the diluted sample into the GC-MS.
Data Analysis:
-
Identify the peaks corresponding to the starting materials, products, and byproducts by comparing their mass spectra with a reference library (e.g., NIST).
-
Quantify the relative amounts of each component by integrating the peak areas and comparing them to the internal standard.
Mandatory Visualization
Caption: Experimental workflow for the comparative analysis of acyl chloride reactivity.
Caption: Generalized mechanism of nucleophilic acyl substitution for the two acyl chlorides.
References
Safety Operating Guide
Proper Disposal of Cyclobutanecarbonyl Chloride: A Step-by-Step Guide
The following document provides essential safety and logistical information for the proper disposal of cyclobutanecarbonyl chloride (CAS: 5006-22-4). The procedures outlined are intended for researchers, scientists, and drug development professionals to ensure safe handling and disposal in a laboratory setting. Adherence to local, state, and federal regulations is mandatory.
I. Immediate Safety and Handling Precautions
This compound is a corrosive, flammable, and highly reactive substance.[1][2] It reacts vigorously with water and moisture to produce corrosive hydrogen chloride gas.[3][4] Therefore, strict safety protocols must be followed at all times.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat or apron.[3] If vapors are likely to be present, use a respirator with an organic vapor cartridge.[3]
-
Ventilation: All handling and disposal procedures must be conducted in a well-ventilated chemical fume hood to prevent the accumulation of hazardous vapors.[3]
-
Ignition Sources: Keep the chemical away from heat, sparks, open flames, and other ignition sources.[1][2] Use non-sparking tools and explosion-proof equipment.[1][5]
-
Storage: Store this compound in a cool, dry, and well-ventilated area in its original, tightly sealed container.[1][3] It should be stored away from incompatible materials such as water, alcohols, amines, strong bases, and strong oxidizing agents.[3][6]
II. Quantitative Data
The following table summarizes key quantitative data for this compound.
| Property | Value | Reference(s) |
| Chemical Formula | C₅H₇ClO | [4][7] |
| Molecular Weight | 118.56 g/mol | [7] |
| CAS Number | 5006-22-4 | [6][7] |
| Appearance | Colorless to light yellow liquid | [4] |
| Hazard Classifications | Flammable Liquid (Category 3), Corrosive | [1][2][8] |
III. Experimental Protocol: Neutralization of Small Spills
This protocol details the methodology for neutralizing a small spill of this compound in a laboratory setting. For large spills, evacuate the area and contact emergency services.
Objective: To safely neutralize and contain a small spill of this compound.
Materials:
-
Sodium bicarbonate (soda ash) or a 1:1 mixture of soda ash and calcium carbonate.
-
Inert absorbent material (e.g., sand, earth, or vermiculite).[1][9]
-
Two appropriately sized containers for waste collection.
-
pH indicator strips.
-
Appropriate PPE (see Section I).
Procedure:
-
Contain the Spill: If a spill occurs, immediately contain the liquid with an inert absorbent material like sand or vermiculite.[9]
-
Ventilation: Ensure the chemical fume hood is operating at maximum capacity.
-
Slow Neutralization: Cautiously and slowly cover the spill with an excess of sodium bicarbonate or soda ash mixture. The reaction can be vigorous and may release gas (CO₂ and HCl). Do not add water.
-
Mixing: Using non-sparking tools, gently mix the absorbent and neutralizing agent with the spilled material until the reaction subsides.
-
Testing for Neutrality: Once the reaction appears complete, carefully moisten a small portion of the mixture with water and test the pH with an indicator strip. The pH should be between 6 and 8. If it is still acidic, add more neutralizing agent.
-
Collection: Once neutralized, carefully collect the solid mixture using non-sparking tools and place it into a clearly labeled, sealed container for hazardous waste.[1][8]
-
Final Cleaning: Wipe the spill area with a cloth dampened with a soapy water solution. Place the cleaning materials into a separate labeled bag or container for disposal.
-
Waste Disposal: The sealed container with the neutralized chemical waste must be disposed of through a licensed professional waste disposal service, in accordance with all local, state, and federal regulations.[6][8][10]
IV. Disposal Workflow Visualization
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. guidechem.com [guidechem.com]
- 3. nbinno.com [nbinno.com]
- 4. CAS 5006-22-4: this compound | CymitQuimica [cymitquimica.com]
- 5. assets.thermofisher.cn [assets.thermofisher.cn]
- 6. This compound - Safety Data Sheet [chemicalbook.com]
- 7. This compound | C5H7ClO | CID 78705 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. angenechemical.com [angenechemical.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. fishersci.com [fishersci.com]
Personal protective equipment for handling Cyclobutanecarbonyl chloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of Cyclobutanecarbonyl chloride (CAS No. 5006-22-4). Adherence to these procedures is essential for ensuring laboratory safety and regulatory compliance. This compound is a corrosive and flammable liquid that reacts with moisture, requiring careful management to mitigate risks.[1]
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is mandatory when handling this compound to prevent severe skin burns, eye damage, and respiratory irritation.[1][2] The following table summarizes the required PPE.
| Protection Type | Specific Equipment | Purpose |
| Eye and Face Protection | Chemical safety goggles and a face shield | Protects against splashes and vapors that can cause severe eye damage.[1][3][4] |
| Hand Protection | Chemical-resistant gloves (e.g., neoprene or nitrile) | Prevents skin contact which can lead to severe burns. Gloves should be inspected before each use.[1][5] |
| Body Protection | Chemical-resistant lab coat or apron | Protects against skin contact from splashes and spills.[1] |
| Respiratory Protection | Respirator with an organic vapor cartridge | Required in environments where vapors may be present or when handling outside of a fume hood.[1][3] |
Operational Plan: Safe Handling Protocol
All work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to control exposure to hazardous vapors.[1]
Step-by-Step Handling Procedure:
-
Preparation: Before starting, ensure that a safety shower and eyewash station are readily accessible.[4][6] All necessary PPE should be worn correctly.
-
Container Handling: Keep the container tightly closed when not in use to prevent reactions with atmospheric moisture, which can release corrosive hydrogen chloride gas.[1] Use non-sparking tools and take measures to prevent static discharge.[2][7]
-
Dispensing: When transferring the liquid, use explosion-proof equipment and ensure proper grounding and bonding of containers.[2][7]
-
Incompatible Materials: Store and handle away from water, alcohols, amines, strong oxidizing agents, and bases to avoid violent reactions.[1]
-
Storage: Store in a cool, dry, and well-ventilated area in the original, tightly sealed container.[1][6]
Disposal Plan
This compound must be disposed of as hazardous waste through a licensed disposal company.[1][8] Do not pour it down the drain.[8] The primary method for safe disposal involves neutralization to convert the reactive acyl chloride into a less hazardous substance.[2]
Neutralization Protocol:
-
Preparation: In a chemical fume hood, prepare a large beaker with a stir bar containing a cold 5-10% solution of sodium carbonate or sodium bicarbonate in water. The volume of the basic solution should be significantly larger than the volume of the acyl chloride to be neutralized. An ice bath is recommended to control the reaction temperature.[2]
-
Slow Addition: While stirring vigorously, slowly add the this compound to the basic solution. The addition should be dropwise to control the exothermic reaction and the evolution of gas.
-
Reaction Completion: Continue stirring the mixture for several hours after the addition is complete to ensure full neutralization. Monitor the pH to ensure it remains basic.[2]
-
Waste Collection: Once the reaction is complete and the solution has cooled to room temperature, transfer the neutralized aqueous waste to a properly labeled hazardous waste container for collection by a licensed disposal service.[2]
Emergency Procedures
In the event of an emergency, follow these procedures and seek immediate medical attention.
| Emergency Situation | Immediate Action |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][4] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes.[2][4] |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen.[3][4] |
| Ingestion | Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth and drink 2-4 cupfuls of milk or water.[3] |
Spill Response Workflow
A spill of this compound requires immediate and careful attention. The following diagram outlines the logical workflow for responding to a spill.
Caption: Logical workflow for responding to a this compound spill.
References
- 1. This compound - Safety Data Sheet [chemicalbook.com]
- 2. benchchem.com [benchchem.com]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. fishersci.com [fishersci.com]
- 5. download.basf.com [download.basf.com]
- 6. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 7. guidechem.com [guidechem.com]
- 8. angenechemical.com [angenechemical.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
